molecular formula C33H58N7O18P3S B15597437 10-Hydroxydodecanoyl-CoA

10-Hydroxydodecanoyl-CoA

Katalognummer: B15597437
Molekulargewicht: 965.8 g/mol
InChI-Schlüssel: ZEAWQMBQLBLGLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H58N7O18P3S

Molekulargewicht

965.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-21(41)11-9-7-5-6-8-10-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI-Schlüssel

ZEAWQMBQLBLGLL-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of ω-2 Hydroxylation and Omega-Oxidation in Fatty Acid Metabolism: A Technical Guide on 10-Hydroxydodecanoyl-CoA and its Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fatty acid omega (ω)-oxidation is a crucial alternative pathway to the more prevalent beta-oxidation, particularly for medium-chain fatty acids (MCFAs). This pathway, primarily active in the endoplasmic reticulum of the liver and kidneys, not only serves as a catabolic route when beta-oxidation is impaired but also generates bioactive dicarboxylic acids and hydroxylated fatty acids with significant signaling roles. This guide provides an in-depth examination of the metabolic cascade beginning with the hydroxylation of dodecanoic acid (lauric acid), with a focus on the formation of hydroxylated intermediates like 10-hydroxydodecanoic acid, its subsequent oxidation, activation to its coenzyme A (CoA) derivative, and the emerging regulatory functions of these metabolites, particularly as signaling molecules that modulate key metabolic pathways.

The Omega-Oxidation Pathway of Dodecanoic Acid

While the canonical omega-oxidation pathway involves hydroxylation at the terminal (ω or C-12) carbon, cytochrome P450 enzymes can hydroxylate fatty acids at various positions. The formation of 10-hydroxydodecanoic acid represents an ω-2 hydroxylation event. The overall pathway proceeds through several enzymatic steps, converting an aliphatic fatty acid into a dicarboxylic acid, which is then further metabolized.

The key stages are:

  • Hydroxylation: The process is initiated by a mixed-function oxidase system in the smooth endoplasmic reticulum.[1][2] Cytochrome P450 enzymes, particularly from the CYP4A family, introduce a hydroxyl group onto the fatty acid chain.[3] While CYP4A11 is the principal lauric acid ω-hydroxylase (acting at the C-12 position), other isoforms can produce sub-terminal hydroxylated products like 11- and potentially 10-hydroxylauric acid.[3][4]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by cytosolic alcohol dehydrogenases (ADHs), using NAD+ as a cofactor.[1]

  • Oxidation to Dicarboxylic Acid: The aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs), also dependent on NAD+.[1] This step results in the formation of a dicarboxylic acid, such as dodecanedioic acid (DDDA).

  • CoA Activation and Peroxisomal Beta-Oxidation: The resulting dicarboxylic acid is transported to peroxisomes where it is activated to its corresponding dicarboxylyl-CoA ester (e.g., Dodecanedioyl-CoA).[4][5] This molecule then undergoes chain-shortening via the peroxisomal beta-oxidation machinery.[4][6][7][8]

Metabolic_Pathway cluster_ER Endoplasmic Reticulum / Cytosol cluster_Peroxisome Peroxisome FA Dodecanoic Acid (Lauric Acid) OH_FA 10-/12-Hydroxydodecanoic Acid FA->OH_FA CYP4A11 & other P450s O2, NADPH Aldehyde 10-/12-Oxododecanoic Acid (Aldehyde) OH_FA->Aldehyde Alcohol Dehydrogenase NAD+ -> NADH DCA Dodecanedioic Acid (DDDA) Aldehyde->DCA Aldehyde Dehydrogenase NAD+ -> NADH DCA_CoA Dodecanedioyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase ATP, CoA-SH BetaOx Peroxisomal β-Oxidation DCA_CoA->BetaOx Acyl-CoA Oxidase, etc. Products Succinyl-CoA + Acetyl-CoA BetaOx->Products

Caption: Omega-oxidation pathway of dodecanoic acid.

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step is critical for the overall flux through the omega-oxidation pathway. The following table summarizes key kinetic parameters reported for the enzymes involved. It is important to note that data for the specific substrate 10-hydroxydodecanoic acid is limited; therefore, data from closely related substrates are provided for context.

Enzyme FamilySpecific Enzyme/SystemSubstrateKmkcat / VmaxNotes and Reference(s)
Cytochrome P450 Recombinant human CYP4A11Lauric Acid189 ± 37 µM67 ± 18 min-1Catalyzes ω-hydroxylation.[9]
Purified human CYP4A11Lauric Acid-45.7 nmol/min/nmol P450For 12-hydroxylation.[3]
Alcohol Dehydrogenase Rat Liver ADHLong-chain ω-hydroxy FAs10 - 40 µM-Efficiently oxidizes long-chain hydroxy fatty acids.[10]
Human Class I ADH Isoenzymes16-Hydroxyhexadecanoic Acid~1000x lower than for Ethanol~5-15 fold lower than for EthanolDemonstrates high affinity for long-chain hydroxy fatty acids.[11]
Aldehyde Dehydrogenase Rat Liver Microsomal FALDHDodecanal19 µM-FALDH shows high affinity for medium- to long-chain fatty aldehydes.[6]
Recombinant human FALDH (ALDH3A2)Pyrenedecanal (B8019038)-36 ± 9 µmol/mg/minHigh activity with a fluorescent long-chain aldehyde substrate.[6]

Signaling and Regulatory Roles of Omega-Oxidation Metabolites

Emerging evidence indicates that intermediates and products of the omega-oxidation pathway are not merely metabolic waste but function as potent signaling molecules, primarily through the activation of nuclear receptors.

4.1 Activation of PPARα

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. Hydroxy fatty acids, structurally similar to endogenous PPAR ligands, can act as agonists. Notably, 10-hydroxystearic acid (10-HSA), a related C18 hydroxy fatty acid, has been identified as a potent agonist of PPARα.[5][12][13] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and beta-oxidation, creating a potential feed-forward loop where the products of one fatty acid oxidation pathway stimulate the machinery for overall fatty acid catabolism.

4.2 Other Signaling Activities

  • Anti-inflammatory Effects: 10-hydroxydecanoic acid (10-HDAA), a C10 analogue, has demonstrated anti-inflammatory properties in microglia by targeting p53 and inhibiting the NLRP3 inflammasome pathway.[8]

  • Glucose Metabolism: The related compound 10-hydroxy-2-decenoic acid (10-HDA) has been shown to improve glucose metabolism via the PI3K/AKT signaling pathway in diabetic models.[14]

  • Metabolic Flexibility: The final dicarboxylic acid product, dodecanedioic acid (DDDA), has been shown in human and animal studies to improve insulin (B600854) sensitivity and promote metabolic flexibility, encouraging the use of fat for fuel.[15]

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus HFA 10-Hydroxydodecanoic Acid (or related HFA) PPAR PPARα HFA->PPAR activates PPRE PPRE (DNA Response Element) PPAR->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Gene Transcription (e.g., CPT1, ACO) PPRE->TargetGenes activates FAmeta Fatty Acid Metabolism TargetGenes->FAmeta Upregulates

Caption: Proposed signaling via PPARα activation.

Experimental Protocols

Detailed and robust methodologies are essential for studying the enzymes of the omega-oxidation pathway.

5.1 Protocol 1: CYP4A11-Mediated Lauric Acid Hydroxylation Assay

  • Principle: This assay quantifies CYP4A11 activity by measuring the formation of hydroxylated metabolites from a radiolabeled substrate, lauric acid. Products are separated by HPLC and quantified by radiometric detection.[16][17]

  • Reagents and Materials:

    • Human liver microsomes (HLM) or recombinant CYP4A11

    • [1-¹⁴C]-Lauric Acid

    • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

    • Acetonitrile (B52724), Methanol, Perchloric Acid (HPLC grade)

    • Ethyl acetate (B1210297)

    • C18 HPLC column

    • Scintillation counter

  • Sample Preparation:

    • Prepare HLM or recombinant enzyme in potassium phosphate buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Assay Procedure:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the enzyme source.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [1-¹⁴C]-Lauric Acid (final concentration typically 10-100 µM).

    • Incubate at 37°C for 15-30 minutes with shaking.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Extract the metabolites by adding 1 mL of ethyl acetate and vortexing vigorously.

    • Centrifuge at 14,000 x g for 5 minutes. Transfer the organic (upper) layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in the mobile phase (e.g., 30% acetonitrile) for HPLC analysis.

  • Data Analysis:

    • Inject the reconstituted sample onto the C18 column. Use a gradient elution, for example, from 30% acetonitrile with 2 mM perchloric acid to 100% methanol, to separate lauric acid from its hydroxylated metabolites.[16]

    • Monitor the eluent with an in-line radiometric detector.

    • Calculate the rate of formation of 12-hydroxylauric acid based on the peak area, the specific activity of the substrate, and the amount of protein used.

Workflow_CYP450 start Start: Prepare Reaction Mix (Buffer, Microsomes, NADPH System) preincubate Pre-incubate at 37°C start->preincubate add_substrate Add [14C]-Lauric Acid preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop with HCl incubate->stop_reaction extract Extract with Ethyl Acetate stop_reaction->extract dry Evaporate Solvent extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc detect Radiometric Detection hplc->detect analyze Analyze Data (Calculate Product Formation Rate) detect->analyze

Caption: Workflow for a CYP450 hydroxylation assay.

5.2 Protocol 2: Alcohol Dehydrogenase (ADH) Activity Assay

  • Principle: This spectrophotometric assay measures the rate of NAD+ reduction to NADH, indicated by an increase in absorbance at 340 nm, as ADH oxidizes a hydroxy fatty acid substrate.[18]

  • Reagents and Materials:

    • Cell or tissue lysate

    • 10- or 12-Hydroxydodecanoic acid (substrate)

    • NAD+ solution

    • Sodium pyrophosphate buffer (e.g., 50 mM, pH 8.5-9.0)

    • Spectrophotometer with temperature control (340 nm)

  • Sample Preparation:

    • Homogenize tissue or sonicate cells in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[19]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (lysate) and determine protein concentration.

  • Assay Procedure:

    • In a quartz cuvette, add pyrophosphate buffer, NAD+ solution (final concentration ~2.5 mM), and the substrate (final concentration ~10-100 µM).

    • Add water to reach the final volume minus the sample volume.

    • Equilibrate the cuvette at 25°C or 37°C in the spectrophotometer and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding a specific amount of the sample lysate.

    • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Normalize the activity to the amount of protein in the lysate (e.g., in U/mg or nmol/min/mg).

5.3 Protocol 3: Fatty Aldehyde Dehydrogenase (ALDH) Activity Assay

  • Principle: A colorimetric assay where the oxidation of a fatty aldehyde by ALDH generates NADH. The NADH is then used by a developer enzyme to reduce a probe, resulting in a colored product that can be measured at ~450 nm. This protocol is adapted from commercially available kits.[20]

  • Reagents and Materials:

    • Cell or tissue lysate

    • Dodecanal or other fatty aldehyde (substrate)

    • NAD+ solution

    • ALDH Assay Buffer (e.g., sodium pyrophosphate, pH 8.0)

    • Developer/Probe solution (e.g., a tetrazolium salt like WST-1)

    • 96-well microplate

    • Microplate reader

  • Sample Preparation:

    • Prepare lysate as described in Protocol 5.2.

  • Assay Procedure:

    • Prepare a master reaction mix containing ALDH Assay Buffer, NAD+, and the developer/probe solution.

    • Add sample lysate to wells in a 96-well plate. Include a "sample blank" control for each sample, which will not receive the aldehyde substrate.

    • Add the master reaction mix to all wells.

    • Initiate the reaction by adding the fatty aldehyde substrate to the sample wells (add an equal volume of assay buffer to the blank wells).

    • Immediately measure the absorbance at ~450 nm (T_initial).

    • Incubate the plate at room temperature, protected from light.

    • Take readings every 2-5 minutes until a significant color change is observed in the most active sample.

  • Data Analysis:

    • For each sample, subtract the absorbance of the sample blank from the sample reading at each time point.

    • Calculate the change in absorbance over time (ΔA₄₅₀/min).

    • Use an NADH standard curve to determine the amount of NADH generated.

    • Calculate the ALDH activity and normalize to protein concentration.

Conclusion and Future Directions

The metabolic pathway involving 10-Hydroxydodecanoyl-CoA, as part of the broader omega-oxidation system, is increasingly recognized for its dual role in fatty acid catabolism and metabolic regulation. The generation of hydroxylated fatty acids and dicarboxylic acids provides a pool of bioactive lipids capable of activating nuclear receptors like PPARα and modulating key signaling pathways related to inflammation and glucose homeostasis. For researchers in metabolic diseases and drug development, this pathway represents a promising area of investigation. Future work should focus on elucidating the specific roles of different positional isomers of hydroxy fatty acids, identifying their cognate receptors and downstream targets, and exploring the therapeutic potential of modulating the activity of CYP4A and other key enzymes in this pathway.

References

The Role of 10-Hydroxydodecanoyl-CoA as a Precursor for 10-Hydroxy-2-Decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid found in royal jelly, has garnered significant interest for its diverse pharmacological activities. The biosynthesis of 10-HDA has been a subject of intensive research, with a focus on developing efficient and sustainable production methods. This technical guide delves into the core of 10-HDA biosynthesis, specifically examining the role of acyl-CoA precursors. While the initial hypothesis considered 10-hydroxydodecanoyl-CoA (a C12 molecule) as a potential precursor, current scientific evidence strongly points towards a C10 precursor, 10-hydroxydecanoyl-CoA, as the direct substrate for the final desaturation step. This guide will elucidate the biosynthetic pathway, present key enzymatic players, provide detailed experimental protocols for its synthesis and analysis, and offer quantitative data from relevant studies.

The Biosynthetic Pathway of 10-Hydroxy-2-Decenoic Acid

The production of 10-HDA can be achieved through engineered microbial systems, most notably Escherichia coli. The biosynthetic pathway is typically constructed as a one-step or two-step whole-cell catalytic process, starting from a readily available C10 fatty acid, decanoic acid.

The central enzymatic transformation involves the following key steps:

  • Activation: Decanoic acid is first activated to its coenzyme A thioester, decanoyl-CoA, by an acyl-CoA synthetase (e.g., FadD or Macs).

  • Hydroxylation: The terminal (ω-position) of the decanoyl-CoA is hydroxylated to yield 10-hydroxydecanoyl-CoA. This reaction is catalyzed by a cytochrome P450 (CYP) monooxygenase.

  • Desaturation: The final and crucial step is the introduction of a double bond at the C2 position of 10-hydroxydecanoyl-CoA, forming 10-hydroxy-2-decenoic acid. This desaturation is catalyzed by an acyl-CoA oxidase (ACOX), with a particularly effective enzyme identified from Candida tropicalis.

While the direct conversion of a C12 precursor like this compound to a C10 product like 10-HDA in a single enzymatic step is not supported by current literature, it is conceivable that this compound could be shortened to 10-hydroxydecanoyl-CoA via one cycle of β-oxidation prior to desaturation. However, the more direct and studied pathway initiates with a C10 precursor.

Signaling Pathway Diagram

10-HDA_Biosynthesis Decanoic_acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_acid->Decanoyl_CoA Acyl-CoA Synthetase (FadD/Macs) Hydroxydecanoyl_CoA 10-Hydroxydecanoyl-CoA Decanoyl_CoA->Hydroxydecanoyl_CoA Cytochrome P450 (CYP) HDA 10-Hydroxy-2-decenoic Acid Hydroxydecanoyl_CoA->HDA Acyl-CoA Oxidase (ACOX from C. tropicalis) Experimental_Workflow cluster_0 Biocatalysis cluster_1 Analysis Inoculum Inoculum Culture_Scale_up Culture_Scale_up Inoculum->Culture_Scale_up Overnight culture Induction Induction Culture_Scale_up->Induction OD600 0.6-0.8 Cell_Harvesting Cell_Harvesting Induction->Cell_Harvesting IPTG, 12-16h Biocatalysis_Reaction Biocatalysis_Reaction Cell_Harvesting->Biocatalysis_Reaction Resuspend in buffer Sample_Prep Sample Preparation (Centrifuge, Filter) Biocatalysis_Reaction->Sample_Prep Reaction Sample HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantification HPLC->Quantification

An In-depth Technical Guide on the Fatty Acid Composition of Royal Jelly, with a Focus on 10-Hydroxy-2-decenoic Acid and an Exploration of C12 Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Royal jelly (RJ) is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera) that serves as the primary nutrition for queen bees and young larvae.[1] Its unique composition is responsible for the dramatic developmental differences between queen and worker bees, including the queen's extended lifespan and reproductive capacity. The lipid fraction of royal jelly is of particular scientific interest due to its diverse and often unique fatty acid constituents, which are believed to contribute significantly to its biological activities.

This technical guide provides a comprehensive overview of the fatty acid composition of royal jelly. While the primary focus is on the most abundant and well-characterized fatty acid, (E)-10-hydroxy-2-decenoic acid (10-HDA), this document also addresses the broader spectrum of fatty acids present, including those with a C12 backbone. It is important to note that a direct search of scientific literature did not yield specific evidence for the natural occurrence of 10-Hydroxydodecanoyl-CoA as a secreted component of royal jelly. Therefore, this guide will discuss the known C12 fatty acids found in royal jelly and explore the hypothetical role of this compound as a potential intermediate in the biosynthesis of these and other fatty acids within the honeybee.

Data Presentation: Quantitative Analysis of Fatty Acids in Royal Jelly

The fatty acid profile of royal jelly is dominated by short-chain (C8-C12) hydroxy and dicarboxylic fatty acids.[2] The concentration of these fatty acids can vary depending on factors such as the geographical origin, the bee subspecies, and the season.[3] 10-HDA is the most prominent and is often used as a marker for the quality and authenticity of royal jelly.[4]

Table 1: Concentration of Major Fatty Acids in Royal Jelly

Fatty AcidChemical FormulaConcentration Range (% of fresh RJ)References
10-Hydroxy-2-decenoic acid (10-HDA)C10H18O31.26 - 6.28%[5][6]
10-Hydroxydecanoic acid (10-HDAA)C10H20O3~0.3 - 1.2%[7]
Sebacic acid (Decanedioic acid)C10H18O4-[7]
8-Hydroxyoctanoic acidC8H16O3-[8]
3,10-Dihydroxydecanoic acidC10H20O4-[8]

Table 2: Reported C12 Fatty Acids in Royal Jelly

Fatty AcidChemical FormulaReported PresenceQuantitative DataReferences
2-Dodecenedioic acidC12H20O4Identified19.87% of total fatty acids (in one study)
11-Hydroxydodecanoic acidC12H24O3Identified2.37% of total fatty acids (in one study)
Hydroxydodecanoic acid regio-isomersC12H24O3Detected via suspect screeningNot quantified[9]
Hydroxydodecenoic acid regio-isomersC12H22O3Detected via suspect screeningNot quantified[9]
Dihydroxydodecanoic acid regio-isomersC12H24O4Detected via suspect screeningNot quantified[9]

Note: Quantitative data for C12 fatty acids are limited and may vary significantly between studies and royal jelly sources.

Experimental Protocols

The analysis of fatty acids in royal jelly typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is often the method of choice for quantifying 10-HDA, while Gas Chromatography-Mass Spectrometry (GC-MS) is used for a broader profiling of fatty acids, which usually requires a derivatization step.[8]

Protocol 1: Quantification of 10-HDA in Royal Jelly by HPLC

This protocol is adapted from methodologies described in the literature.[6][10]

1. Sample Preparation and Extraction:

  • Homogenize fresh royal jelly samples. For lyophilized powder, reconstitute in a known volume of ultrapure water.

  • Weigh approximately 0.1 g of homogenized royal jelly into a 50 mL volumetric flask.

  • Add a known concentration of an internal standard (e.g., methyl 4-hydroxybenzoate).

  • Add absolute ethanol (B145695) to the flask and sonicate for 30 minutes to extract the lipids.[10]

  • Bring the solution to volume with absolute ethanol.

  • Filter the extract through a 0.45 µm and then a 0.2 µm syringe filter prior to injection.[6]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm).[6]

  • Mobile Phase: Isocratic mixture of methanol (B129727) and an aqueous solution of phosphoric acid (e.g., 55:45 v/v, pH adjusted to 2.5).[10]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25-30°C.[6][10]

  • Detection: UV detector at 215 nm.[6]

  • Injection Volume: 20 µL.[10]

3. Quantification:

  • Prepare a calibration curve using a series of 10-HDA standards of known concentrations.

  • Calculate the concentration of 10-HDA in the sample by comparing the peak area ratio of 10-HDA to the internal standard against the calibration curve.

Protocol 2: Profiling of Fatty Acids in Royal Jelly by GC-MS

This protocol requires derivatization to convert the non-volatile fatty acids into volatile esters.

1. Lipid Extraction:

  • Perform a solid-liquid or liquid-liquid extraction of the royal jelly sample. A common method involves using a mixture of diethyl ether and isopropanol.[11]

  • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

2. Derivatization (Esterification to Fatty Acid Methyl Esters - FAMEs):

  • Acid-Catalyzed Esterification:

    • To the dried lipid extract, add a solution of boron trifluoride in methanol (BF3-methanol, 12-14% w/v).[12]
    • Heat the mixture at 60°C for 5-10 minutes.[12]
    • After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.
    • The hexane layer containing the FAMEs is collected for GC-MS analysis.

  • Silylation (Alternative Method):

    • For fatty acids with hydroxyl groups, silylation can be used to create trimethylsilyl (B98337) (TMS) esters.
    • Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[13]
    • Heat at 60°C for 60 minutes.[13]
    • The resulting TMS-derivatized fatty acids can be directly analyzed by GC-MS.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).[14]

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: Fatty acids are identified by comparing their mass spectra and retention times to those of known standards and mass spectral libraries (e.g., NIST).

Mandatory Visualizations

Signaling Pathways and Biosynthesis

The biosynthesis of 10-HDA in the mandibular glands of worker bees is believed to start from acetyl-CoA, proceeding through de novo fatty acid synthesis to form stearic acid (C18:0).[15] This is then hydroxylated and shortened via β-oxidation.

G Biosynthesis Pathway of 10-Hydroxy-2-decenoic Acid (10-HDA) in Honeybees cluster_0 De Novo Fatty Acid Synthesis cluster_1 Hydroxylation and Chain Shortening Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Palmitic acid (C16:0) Palmitic acid (C16:0) Malonyl-CoA->Palmitic acid (C16:0) Fatty Acid Synthase (FAS) Stearic acid (C18:0) Stearic acid (C18:0) Palmitic acid (C16:0)->Stearic acid (C18:0) Elongation 18-Hydroxystearic acid 18-Hydroxystearic acid Stearic acid (C18:0)->18-Hydroxystearic acid ω-hydroxylation (Cytochrome P450) 10-Hydroxydecanoic acid (10-HDAA) 10-Hydroxydecanoic acid (10-HDAA) 18-Hydroxystearic acid->10-Hydroxydecanoic acid (10-HDAA) β-oxidation 10-Hydroxy-2-decenoic acid (10-HDA) 10-Hydroxy-2-decenoic acid (10-HDA) 10-Hydroxydecanoic acid (10-HDAA)->10-Hydroxy-2-decenoic acid (10-HDA) Desaturation 10-HDA 10-HDA

Biosynthesis of 10-HDA in honeybee mandibular glands.

While this compound is not a known secreted product, it could theoretically be an intermediate in the β-oxidation pathway of longer-chain hydroxy fatty acids. The following diagram illustrates a hypothetical step in such a pathway.

G Hypothetical Role of this compound Longer-chain ω-hydroxy fatty acyl-CoA Longer-chain ω-hydroxy fatty acyl-CoA 12-Hydroxydodecanoyl-CoA 12-Hydroxydodecanoyl-CoA Longer-chain ω-hydroxy fatty acyl-CoA->12-Hydroxydodecanoyl-CoA β-oxidation cycle(s) 10-Hydroxydecanoyl-CoA 10-Hydroxydecanoyl-CoA 12-Hydroxydodecanoyl-CoA->10-Hydroxydecanoyl-CoA β-oxidation Acetyl-CoA Acetyl-CoA 12-Hydroxydodecanoyl-CoA->Acetyl-CoA G General Experimental Workflow for Fatty Acid Analysis in Royal Jelly Royal Jelly Sample Royal Jelly Sample Homogenization Homogenization Royal Jelly Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solvent extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) Esterification or Silylation HPLC Analysis HPLC Analysis Lipid Extraction->HPLC Analysis Direct injection GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Quantification GC-MS Analysis->Data Analysis Identification and Quantification

References

The Enigmatic Role of 10-Hydroxydodecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the function of 10-hydroxydodecanoyl-CoA within the context of mitochondrial fatty acid beta-oxidation. While direct experimental data on this specific molecule is limited, this document consolidates current knowledge on the metabolism of structurally related hydroxylated fatty acids to provide a scientifically grounded perspective on its likely metabolic fate and potential biological activities. We explore its probable entry into catabolic pathways, its hypothetical interactions with key beta-oxidation enzymes, and its potential role as a signaling molecule. This guide also furnishes detailed experimental protocols and analytical methods to facilitate further research into the precise functions of this compound and its implications for metabolic health and disease.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][2][3] This process is a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.[4][5] The four core enzymes of this spiral are:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons of the fatty acyl-CoA.[6]

  • Enoyl-CoA Hydratase: Hydrates the double bond to form a hydroxyl group on the β-carbon.[1][7]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.[8]

  • β-Ketoacyl-CoA Thiolase: Cleaves the ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[9][10]

For long-chain fatty acids, the latter three enzymatic activities are carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[11][12] The substrate specificity of the enzymes in this pathway is primarily determined by the acyl chain length, with different isoforms of the enzymes being specific for short-, medium-, long-, and very-long-chain fatty acids.[6]

The Metabolic Fate of this compound: An Inferential Pathway

Based on the metabolism of other fatty acids with hydroxyl groups distant from the carboxyl end, a plausible metabolic route for this compound involves an initial ω-oxidation followed by beta-oxidation.

Proposed Metabolic Pathway: ω-Oxidation and Subsequent Beta-Oxidation

The ω-oxidation pathway typically metabolizes medium-chain fatty acids (10-12 carbons) in the smooth endoplasmic reticulum of the liver and kidneys, especially when beta-oxidation is impaired.[13] This pathway involves the following steps:

  • ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 enzyme.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.

In the case of this compound, it is likely that the initial dodecanoic acid is first hydroxylated at the 10th position. For it to be fully catabolized, it would likely undergo ω-oxidation to form a dicarboxylic acid, dodecanedioic acid. This dicarboxylic acid can then be activated to a di-CoA ester and undergo beta-oxidation from both ends, entering the mitochondrial beta-oxidation spiral.

Proposed_Metabolism_of_10_Hydroxydodecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Dodecanoyl-CoA->this compound Cytochrome P450 (ω-2 Hydroxylation) 10-Oxododecanoyl-CoA 10-Oxododecanoyl-CoA This compound->10-Oxododecanoyl-CoA Alcohol Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA 10-Oxododecanoyl-CoA->Dodecanedioyl-CoA Aldehyde Dehydrogenase (ω-Oxidation) Beta-Oxidation\nProducts Beta-Oxidation Products Dodecanedioyl-CoA->Beta-Oxidation\nProducts β-Oxidation (from both ends) Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA Beta-Oxidation\nProducts->Acetyl-CoA + Succinyl-CoA

Proposed metabolic pathway for this compound.

Interaction with Beta-Oxidation Enzymes: A Comparative Analysis

In the absence of direct kinetic data for this compound, we present a comparative summary of the kinetic parameters of key beta-oxidation enzymes with various long-chain and hydroxylated fatty acyl-CoA substrates. This data can be used to infer the potential interactions of this compound or its metabolites with these enzymes.

Acyl-CoA Dehydrogenases (ACADs)

ACADs exhibit specificity for different chain lengths. Long-chain acyl-CoA dehydrogenase (LCAD) would be the likely enzyme to act on dodecanedioyl-CoA.

EnzymeSubstrateKm (µM)Vmax (U/mg) or kcat (s⁻¹)Source
Pig Kidney LCADHexadecanoyl-CoA2.83.9 (U/mg)[14]
Pig Kidney LCADDodecanoyl-CoA1.64.8 (U/mg)[14]
Human LCADStearoyl-CoA (C18:0)19.7-[14]
Human LCADPalmitoyl-CoA (C16:0)6.8-[14]
3-Hydroxyacyl-CoA Dehydrogenases (HADs)

HADs also show chain-length specificity. The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP would be responsible for oxidizing the 3-hydroxy intermediates of dodecanedioyl-CoA beta-oxidation.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Pig Heart L-3-HAD3-Hydroxydodecanoyl-CoA5.0118[15]
Pig Heart L-3-HAD3-Hydroxyhexadecanoyl-CoA4.096[15]
Human 17β-HSD103-Hydroxybutyryl-CoA31.3-[16]
Human 17β-HSD103-Hydroxydecanoyl-CoA12.5-[16]
Potential Inhibitory Effects

It is also plausible that if this compound is transported into the mitochondria, the hydroxyl group at the ω-2 position could act as an inhibitor of the beta-oxidation enzymes. Hydroxylated fatty acids have been shown to inhibit carnitine palmitoyltransferase I (CPT-I), which would limit their own entry and the entry of other fatty acids into the mitochondria.[17] However, specific IC50 values for this compound are not available.

Potential Signaling Functions of this compound

Beyond its role in catabolism, there is a growing body of evidence that hydroxy fatty acids can act as signaling molecules, primarily through nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[18][19] Various fatty acids and their derivatives, including hydroxylated forms, have been identified as PPAR agonists.[20][21][22] It is conceivable that this compound or its free acid form could bind to and activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.

PPAR_Signaling_Pathway 10-Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid PPARa PPARα 10-Hydroxydodecanoic_Acid->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., CPT1, ACADL) PPRE->Target_Genes Upregulates Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO

Hypothetical PPARα activation by 10-hydroxydodecanoic acid.
G-Protein Coupled Receptors (GPCRs)

Certain GPCRs, such as GPR40 and GPR120, have been identified as receptors for free fatty acids, including hydroxylated species.[8][16][23][24] Activation of these receptors can lead to various downstream effects, including modulation of insulin (B600854) secretion and anti-inflammatory responses. The structural characteristics of 10-hydroxydodecanoic acid make it a potential candidate for interacting with these receptors.

Experimental Protocols for Studying this compound Metabolism

To elucidate the precise function of this compound, a series of in vitro and cell-based experiments are required. The following protocols provide a framework for such investigations.

Enzymatic Synthesis of this compound

A likely method for the synthesis of this compound would involve a two-step enzymatic process.[25][26]

  • Activation of 10-Hydroxydodecanoic Acid: The free fatty acid is first activated to its CoA thioester by an acyl-CoA synthetase. Long-chain acyl-CoA synthetase (ACSL) would be a suitable enzyme.[9]

  • Purification: The resulting this compound can be purified using high-performance liquid chromatography (HPLC).

In Vitro Mitochondrial Beta-Oxidation Assay

This assay measures the rate of beta-oxidation of a radiolabeled substrate in isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.

  • Substrate Preparation: Synthesize [1-¹⁴C]-10-hydroxydodecanoyl-CoA.

  • Incubation: Incubate the isolated mitochondria with the radiolabeled substrate in a buffered reaction medium containing necessary cofactors (e.g., L-carnitine, NAD+, FAD, Coenzyme A).

  • Measurement of Oxidation: After incubation, separate the reaction mixture into an aqueous phase (containing acetyl-CoA and other water-soluble intermediates) and a chloroform (B151607) phase (containing the un-metabolized substrate). The radioactivity in the aqueous phase is then quantified by liquid scintillation counting to determine the rate of beta-oxidation.

Acyl-CoA Dehydrogenase Activity Assay

The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using an artificial electron acceptor.[27]

  • Enzyme Source: Purified acyl-CoA dehydrogenase or mitochondrial extracts.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (this compound or a potential metabolite), and an electron acceptor such as ferricenium hexafluorophosphate.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

Analysis of Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the products of this compound metabolism.[10][15][27][28]

  • Sample Preparation: Perform an in vitro incubation as described in section 5.2. Stop the reaction and extract the acyl-CoAs.

  • LC Separation: Separate the different acyl-CoA species using a reverse-phase C18 HPLC column.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent this compound and its potential metabolites (e.g., shortened hydroxy-acyl-CoAs, dicarboxylic acyl-CoAs).

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assays Metabolic Assays cluster_analysis Analysis cluster_signaling Functional Assays Synthesis Enzymatic Synthesis of This compound Mito_Assay In Vitro Mitochondrial Beta-Oxidation Assay Synthesis->Mito_Assay Enzyme_Assay Individual Enzyme Kinetic Assays Synthesis->Enzyme_Assay PPAR_Assay PPAR Activation Assay (Luciferase Reporter) Synthesis->PPAR_Assay GPCR_Assay GPCR Signaling Assay (Calcium Flux) Synthesis->GPCR_Assay LCMS LC-MS/MS Analysis of Metabolites Mito_Assay->LCMS Enzyme_Assay->LCMS

General experimental workflow for investigating this compound.

Conclusion and Future Directions

The precise role of this compound in mitochondrial beta-oxidation remains to be fully elucidated. Based on current knowledge of fatty acid metabolism, it is hypothesized that it is not a direct substrate for the canonical beta-oxidation spiral but may undergo ω-oxidation to form a dicarboxylic acid that is subsequently catabolized. Alternatively, it may act as an inhibitor of fatty acid transport or enzymatic activity. Furthermore, the potential for this compound to function as a signaling molecule through PPARs or GPCRs warrants further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to unravel the mysteries of this intriguing molecule and its potential impact on cellular metabolism and signaling. Future studies should focus on direct enzymatic assays with purified beta-oxidation enzymes and this compound, as well as cell-based assays to explore its signaling properties. Such research will be crucial for understanding its role in both normal physiology and in the context of metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA that occupies a unique position at the intersection of fatty acid metabolism and cellular signaling. Unlike its non-hydroxylated counterpart, dodecanoyl-CoA, which is a substrate for mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) in the conventional β-oxidation pathway, the presence of a hydroxyl group at the C-10 position significantly alters its metabolic processing. This guide provides a comprehensive technical overview of this compound, focusing on its interaction with acyl-CoA-metabolizing enzymes, its likely metabolic fate through peroxisomal oxidation, and its potential roles in cellular signaling.

Metabolic Processing of this compound: A Shift from Mitochondrial to Peroxisomal Oxidation

While acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial step of fatty acid β-oxidation, their substrate specificity is a key determinant of their function[1]. Medium-chain acyl-CoA dehydrogenase (MCAD) is primarily responsible for the degradation of fatty acids with chain lengths of 6 to 12 carbons[2]. However, the presence of a hydroxyl group at a position other than C-3, as in this compound, typically precludes it from being a direct substrate for mitochondrial β-oxidation enzymes like MCAD. Instead, such modified fatty acids are shunted towards alternative oxidative pathways, primarily within the peroxisome.

The metabolism of this compound is likely initiated by ω-hydroxylation of dodecanoyl-CoA by cytochrome P450 enzymes of the CYP4 family, which are known to hydroxylate the terminal (ω) or penultimate (ω-1) carbon of fatty acids[3][4][5]. The resulting 10-hydroxydodecanoic acid is then activated to its CoA ester, this compound.

Once formed, this compound is a substrate for peroxisomal β-oxidation. This pathway is initiated by acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation[6]. ACOX1 catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, with the concomitant production of hydrogen peroxide[1][7][8]. Peroxisomal β-oxidation of this compound would proceed through several cycles, shortening the carbon chain by two carbons in each cycle, until a short-chain acyl-CoA is produced, which can then be transported to the mitochondria for complete oxidation.

An alternative, though less likely, pathway for fatty acids with hydroxyl groups is α-oxidation, which also occurs in peroxisomes and involves the removal of a single carbon atom from the carboxyl end[9][10]. This pathway is primarily for β-methyl-branched fatty acids like phytanic acid, but can also be involved in the metabolism of 2-hydroxy long-chain fatty acids[9][11].

Quantitative Data

While specific kinetic parameters for the interaction of this compound with acyl-CoA oxidases are not extensively documented in the literature, the substrate specificities of these enzymes for various fatty acyl-CoAs have been characterized. The following table summarizes relevant kinetic data for peroxisomal acyl-CoA oxidase (ACOX) with different substrates to provide a comparative context.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Rat Liver Peroxisomal ACOXLauroyl-CoA (C12:0)10125[12]
Rat Liver Peroxisomal ACOXPalmitoyl-CoA (C16:0)527[12]
Rat Liver Peroxisomal ACOXDecanoyl-CoA (C10:0)8110[13]
Human ACOX1b isoformPalmitoyl-CoA (C16:0)-27 ± 13 (pmol/min/mg)[14]

Note: The Vmax for the human ACOX1b isoform is presented in different units as reported in the source. Direct comparison should be made with caution. The absence of specific data for this compound highlights a gap in the current research landscape.

Potential Signaling Roles of this compound

Hydroxylated fatty acids and their derivatives are emerging as important signaling molecules, acting through various receptors to modulate cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism[15][16]. Fatty acids and their derivatives are natural ligands for PPARs. Decanoic acid (the non-hydroxylated C10 fatty acid) has been shown to be a direct ligand of PPARγ, suggesting that its hydroxylated counterpart could also interact with and modulate PPAR activity[15]. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal pathway[16][17]. Therefore, this compound could potentially act as a signaling molecule that enhances its own degradation by activating PPARα.

G-Protein Coupled Receptor 84 (GPR84)

GPR84 is a G-protein coupled receptor that is activated by medium-chain fatty acids (MCFAs), particularly those with 9 to 14 carbons[7][18]. Interestingly, hydroxylated MCFAs have been shown to be more effective activators of GPR84 than their non-hydroxylated counterparts[18]. GPR84 is primarily expressed in immune cells and its activation is associated with pro-inflammatory responses[19][20]. Activation of GPR84 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the NF-κB pathway[21]. Given that 10-hydroxydodecanoic acid falls within the carbon chain length preference of GPR84, it is a plausible endogenous ligand for this receptor.

Experimental Protocols

Synthesis of this compound

Principle: A common method for the synthesis of fatty acyl-CoA esters involves the activation of the fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A[22][23].

Materials:

  • 10-Hydroxydodecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous Dioxane

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Dowex 50W-X8 resin (H+ form)

  • Diethyl ether

  • Silica gel for column chromatography

Methodology:

  • Synthesis of 10-Hydroxydodecanoic Acid NHS Ester:

    • Dissolve 10-hydroxydodecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane.

    • Add a solution of DCC (1.1 equivalents) in anhydrous dioxane dropwise with stirring at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude NHS ester by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Synthesis of this compound:

    • Dissolve the purified 10-hydroxydodecanoic acid NHS ester (1.5 equivalents) in anhydrous THF.

    • Dissolve Coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate solution.

    • Add the THF solution of the NHS ester dropwise to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding 1 M sodium bicarbonate as needed.

    • Stir the reaction for 4-6 hours at room temperature.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous phase with diethyl ether to remove any unreacted fatty acid.

    • Apply the aqueous phase to a Dowex 50W-X8 column (H+ form) to remove sodium ions.

    • Elute the this compound with water.

    • Lyophilize the eluate to obtain the final product.

    • Confirm the identity and purity of the product by HPLC and mass spectrometry.

Acyl-CoA Oxidase Activity Assay

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red) to a highly fluorescent product (resorufin)[2][12].

Materials:

  • Purified peroxisomes or recombinant ACOX1

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Hydrogen peroxide (for standard curve)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Methodology:

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), HRP (e.g., 0.2 U/mL), and Amplex Red (e.g., 50 µM).

  • Assay Procedure:

    • Add 50 µL of the reaction buffer to each well of a 96-well black microplate.

    • Add 25 µL of the enzyme sample (purified peroxisomes or recombinant ACOX1) to each well.

    • Initiate the reaction by adding 25 µL of the this compound substrate solution at various concentrations. For a negative control, add buffer without the substrate.

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence increase to the rate of H₂O₂ production.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

    • Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

PPARγ Reporter Assay

Principle: This cell-based assay measures the ability of a test compound to activate PPARγ. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified[24].

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • 10-Hydroxydodecanoic acid (or its cell-permeable ester)

  • Rosiglitazone (B1679542) (positive control)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of 10-hydroxydodecanoic acid, rosiglitazone (positive control), or vehicle (DMSO) for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the dose-response curve and EC₅₀ value.

Visualizations

Metabolic_Pathway_of_10_Hydroxydodecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Dodecanoyl-CoA Dodecanoyl-CoA CYP450 CYP450 Dodecanoyl-CoA->CYP450 ω-hydroxylation 10-Hydroxydodecanoyl-CoA_ER This compound CYP450->10-Hydroxydodecanoyl-CoA_ER 10-Hydroxydodecanoyl-CoA_Perox This compound 10-Hydroxydodecanoyl-CoA_ER->10-Hydroxydodecanoyl-CoA_Perox Transport ACOX1 ACOX1 10-Hydroxydodecanoyl-CoA_Perox->ACOX1 β-oxidation (Cycle 1) Enoyl-CoA Hydratase Enoyl-CoA Hydratase ACOX1->Enoyl-CoA Hydratase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Hydroxyacyl-CoA Dehydrogenase->Thiolase Short-Chain Acyl-CoA Short-Chain Acyl-CoA Thiolase->Short-Chain Acyl-CoA To Mitochondria

Caption: Proposed metabolic pathway of this compound.

Signaling_Pathway_of_10_Hydroxydodecanoic_Acid cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus 10-HDA 10-Hydroxydodecanoic Acid GPR84 GPR84 10-HDA->GPR84 PPARa_RXR PPARα / RXR 10-HDA->PPARa_RXR Intracellular Transport G_protein Gαi/o GPR84->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PPRE PPRE PPARa_RXR->PPRE Gene_Expression Upregulation of β-oxidation genes PPRE->Gene_Expression

Caption: Potential signaling pathways of 10-Hydroxydodecanoic Acid.

Experimental_Workflow_Acyl_CoA_Oxidase_Assay Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, HRP, Amplex Red) Add_Enzyme Add Enzyme (Peroxisomes or ACOX1) Prepare_Reaction_Mix->Add_Enzyme Add_Substrate Add Substrate (this compound) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode, 37°C) Add_Substrate->Measure_Fluorescence Calculate_Kinetics Calculate Km and Vmax Measure_Fluorescence->Calculate_Kinetics Generate_Standard_Curve Generate H₂O₂ Standard Curve Generate_Standard_Curve->Calculate_Kinetics

Caption: Workflow for the Acyl-CoA Oxidase Fluorometric Assay.

Conclusion

This compound represents a fascinating branch point from classical mitochondrial fatty acid β-oxidation. Its metabolism is intrinsically linked to peroxisomal function, highlighting the importance of this organelle in handling modified fatty acids. Furthermore, the potential for 10-hydroxydodecanoic acid and its CoA ester to act as signaling molecules through receptors like PPARs and GPR84 opens up exciting avenues for research into their roles in inflammation, metabolic regulation, and cellular communication. The experimental protocols provided herein offer a starting point for researchers to further investigate the biochemistry and physiological relevance of this intriguing molecule. Further studies are warranted to elucidate the precise kinetic parameters of its enzymatic processing and to fully map its signaling cascades, which could unveil new therapeutic targets for metabolic and inflammatory diseases.

References

The Emergence of a Novel Lipid Mediator: Discovery and Initial Characterization of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A derivative that has emerged from the broader investigation of fatty acid metabolism, particularly the ω-oxidation pathway. While a singular discovery publication is not evident in the current body of scientific literature, its existence and biochemical relevance are inferred from the well-characterized enzymatic machinery that produces its precursors and the analytical techniques capable of identifying such molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, drawing upon established methodologies and data from closely related lipid molecules. Detailed experimental protocols, predicted quantitative data, and a putative metabolic pathway are presented to facilitate further research and drug development efforts targeting lipid metabolism.

Introduction: The Context of Discovery

The discovery of novel lipid metabolites is often a process of gradual revelation rather than a singular event. The identification of molecules like this compound is built upon the foundational knowledge of fatty acid metabolism. Fatty acids can be oxidized at their ω-carbon, a process initiated by cytochrome P450 enzymes of the CYP4 family, leading to the formation of ω-hydroxy fatty acids.[1] These ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids. The activation of these modified fatty acids to their coenzyme A (CoA) esters is a prerequisite for their entry into various metabolic pathways.

The logical discovery pathway for this compound would have followed the identification of its precursor, 10-hydroxydodecanoic acid, in biological systems. With the advent of sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), the detection of a wide array of acyl-CoA species became possible, paving the way for the identification of previously uncharacterized molecules like this compound in cellular lipid profiles.[2]

Physicochemical Properties (Predicted)

Due to the limited availability of specific experimental data for this compound, the following table summarizes its predicted physicochemical properties based on its structure and data from homologous compounds.

PropertyPredicted Value
Molecular Formula C₃₃H₅₈N₇O₁₈P₃S
Molecular Weight 967.85 g/mol
Appearance Predicted to be a white or off-white solid
Solubility Expected to be soluble in aqueous buffers and polar organic solvents
Predicted LogP ~ -1.5 (based on hydrophilic CoA moiety)

Experimental Protocols

Enzymatic Synthesis of this compound

The synthesis of this compound is a two-step process involving the enzymatic hydroxylation of dodecanoic acid followed by the enzymatic synthesis of the CoA thioester.

Step 1: Enzymatic Synthesis of 10-Hydroxydodecanoic Acid

This protocol is adapted from methods used for the synthesis of other ω-hydroxy fatty acids using cytochrome P450 enzymes.

  • Materials:

  • Procedure:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM CYP4F2, 2 µM NADPH-cytochrome P450 reductase, and 100 µM dodecanoic acid.

    • Initiate the reaction by adding 1 mM NADPH.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate and acidifying to pH 3-4 with 1 M HCl.

    • Extract the lipids twice with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

    • Purify the 10-hydroxydodecanoic acid from the residue using silica gel column chromatography with a hexane:ethyl acetate gradient.

Step 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to attach coenzyme A to the synthesized 10-hydroxydodecanoic acid.[3]

  • Materials:

    • Purified 10-hydroxydodecanoic acid

    • Acyl-CoA synthetase (long-chain)

    • Coenzyme A (CoA)

    • ATP

    • MgCl₂

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Octyl-Sepharose for chromatography

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA, and 100 µM 10-hydroxydodecanoic acid.

    • Add acyl-CoA synthetase to a final concentration of 0.1 mg/mL.

    • Incubate the reaction at 37°C for 1 hour.

    • Purify the this compound using hydrophobic chromatography on an Octyl-Sepharose column, eluting with a gradient of propan-1-ol in an aqueous buffer.[3]

Purification and Analysis by LC-MS/MS

This protocol is a general method for the extraction and analysis of long-chain acyl-CoAs from biological samples.[4]

  • Sample Preparation (from tissue):

    • Homogenize ~100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Add 2 mL of isopropanol (B130326) and re-homogenize.

    • Add 4 mL of acetonitrile, vortex, and centrifuge to pellet the precipitate.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoA.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

      • Precursor Ion ([M+H]⁺): m/z 968.85.

      • Product Ions: Monitor for characteristic fragments (see Table 2).

Characterization Data (Predicted)

Mass Spectrometry

The fragmentation pattern of acyl-CoAs in tandem mass spectrometry is well-characterized. The major fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a characteristic fragment ion corresponding to the pantetheine-phosphate-acyl group.[5][6][7]

Precursor Ion ([M+H]⁺)Predicted Product Ions (m/z)Description of Fragmentation
968.85461.3[M+H - 507]⁺: Neutral loss of 3'-phosphoadenosine 5'-diphosphate
428.0Adenosine diphosphate (B83284) fragment
Other acyl-chain specific fragments
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the known spectra of long-chain fatty acids and coenzyme A. The signals from the coenzyme A moiety will be complex and are not detailed here. The table below focuses on the predicted shifts for the 10-hydroxydodecanoyl portion.

Atom Position (from carbonyl)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~173
C2 (α-CH₂)~2.5~41
C3 (β-CH₂)~1.6~25
C4-C8 (-CH₂-)~1.2-1.4~29-32
C9 (-CH₂)~1.5~37
C10 (-CHOH)~3.6~68
C11 (-CH₂)~1.4~33
C12 (-CH₃)~0.9~14

Putative Signaling and Metabolic Pathways

This compound is likely an intermediate in the ω-oxidation pathway of dodecanoic acid. This pathway serves as an alternative to β-oxidation, particularly for medium to long-chain fatty acids.

Putative Metabolic Pathway of this compound

Putative_Metabolic_Pathway Dodecanoic_Acid Dodecanoic Acid CYP4F2 CYP4F2 (ω-hydroxylase) NADPH, O₂ Dodecanoic_Acid->CYP4F2 Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid CYP4F2->Hydroxydodecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase ATP, CoA Hydroxydodecanoic_Acid->Acyl_CoA_Synthetase Hydroxydodecanoyl_CoA This compound Acyl_CoA_Synthetase->Hydroxydodecanoyl_CoA ADH Alcohol Dehydrogenase NAD⁺ Hydroxydodecanoyl_CoA->ADH Aldehyde 10-Oxododecanoyl-CoA ADH->Aldehyde ALDH Aldehyde Dehydrogenase NAD⁺ Aldehyde->ALDH Dicarboxylic_Acid Dodecanedioyl-CoA ALDH->Dicarboxylic_Acid Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Caption: Putative ω-oxidation pathway of dodecanoic acid leading to this compound.

Experimental Workflow for Characterization

The following workflow outlines the key steps for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Dodecanoic Acid Step1 Enzymatic ω-hydroxylation (CYP4F2) Start->Step1 Intermediate 10-Hydroxydodecanoic Acid Step1->Intermediate Step2 Enzymatic CoA Ligation (Acyl-CoA Synthetase) Intermediate->Step2 Product This compound Step2->Product Purification Hydrophobic Chromatography (Octyl-Sepharose) Product->Purification Pure_Product Purified this compound Purification->Pure_Product LCMS LC-MS/MS Analysis Pure_Product->LCMS NMR NMR Spectroscopy Pure_Product->NMR Data_Analysis Data Analysis and Structure Confirmation LCMS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound represents a potentially important, yet understudied, lipid metabolite. While its direct discovery and characterization have not been prominently reported, its existence can be confidently inferred from our understanding of lipid metabolism and the capabilities of modern analytical chemistry. The protocols and predicted data presented in this guide provide a solid foundation for researchers to synthesize, identify, and quantify this molecule. Future research should focus on confirming its presence and concentration in various tissues and cell types, elucidating its precise metabolic fate, and investigating its potential role in cellular signaling and the pathophysiology of metabolic diseases. Such studies will be crucial in determining whether this compound or its metabolic pathway represents a viable target for therapeutic intervention.

References

10-Hydroxydodecanoyl-CoA in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydodecanoyl-CoA is a key metabolic intermediate in various microbial pathways, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with significant industrial and biomedical potential. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, focusing on its biosynthesis, subsequent enzymatic conversions, and its integration into key metabolic networks. The guide details relevant enzymatic reactions, summarizes available quantitative data, provides comprehensive experimental protocols for its analysis, and visualizes the associated metabolic pathways. This document is intended to serve as a core resource for researchers and professionals working in microbiology, metabolic engineering, and drug development.

Introduction

Microbial metabolic pathways are a rich source of diverse bioactive compounds and valuable biomaterials. Among the myriad of intermediates in these intricate networks, acyl-Coenzyme A (acyl-CoA) thioesters play a central role in both primary and secondary metabolism. This compound, a 12-carbon chain 3-hydroxyacyl-CoA, has emerged as a significant precursor molecule, primarily in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Understanding the metabolic context of this molecule is crucial for harnessing and engineering microbial systems for the production of novel biopolymers and for identifying potential targets for antimicrobial drug development. This guide will focus on the known and inferred roles of this compound in microbial metabolic pathways, with a particular emphasis on its involvement in PHA biosynthesis in Pseudomonas species.

Metabolic Pathways Involving this compound

This compound is primarily generated through the β-oxidation pathway of fatty acids. It can also be produced via the fatty acid de novo synthesis pathway. These pathways provide the necessary precursors for the synthesis of various cellular components and secondary metabolites.

Biosynthesis of this compound

2.1.1. From the β-Oxidation Pathway

The β-oxidation cycle is a major route for the generation of 3-hydroxyacyl-CoAs from longer-chain fatty acids. In this pathway, dodecanoyl-CoA, derived from the breakdown of longer fatty acids or uptake from the environment, undergoes a series of enzymatic reactions.

  • Step 1: Dehydrogenation: Dodecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase (FadE) to form trans-2-dodecenoyl-CoA.

  • Step 2: Hydration: The trans-2-dodecenoyl-CoA is then hydrated by an enoyl-CoA hydratase (FadB or PhaJ) to produce L-3-hydroxydodecanoyl-CoA or (R)-3-hydroxydodecanoyl-CoA, respectively. The stereospecificity of this step is crucial for its subsequent metabolic fate.

beta_oxidation_pathway Dodecanoyl-CoA Dodecanoyl-CoA trans-2-Dodecenoyl-CoA trans-2-Dodecenoyl-CoA Dodecanoyl-CoA->trans-2-Dodecenoyl-CoA Acyl-CoA dehydrogenase (FadE) This compound This compound trans-2-Dodecenoyl-CoA->this compound Enoyl-CoA hydratase (FadB/PhaJ)

Figure 1: Simplified β-oxidation pathway leading to this compound.

2.1.2. From the Fatty Acid de Novo Synthesis Pathway

In the fatty acid de novo synthesis pathway, acetyl-CoA is iteratively elongated. A key intermediate is (R)-3-hydroxyacyl-acyl carrier protein (ACP). The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) can convert (R)-3-hydroxydodecanoyl-ACP to (R)-10-hydroxydodecanoyl-CoA, thereby linking fatty acid synthesis directly to PHA precursor formation.

fatty_acid_synthesis_link Acetyl-CoA + Malonyl-ACP Acetyl-CoA + Malonyl-ACP Elongation\nCycles Elongation Cycles Acetyl-CoA + Malonyl-ACP->Elongation\nCycles FAS enzymes (R)-3-Hydroxydodecanoyl-ACP (R)-3-Hydroxydodecanoyl-ACP Elongation\nCycles->(R)-3-Hydroxydodecanoyl-ACP (R)-10-Hydroxydodecanoyl-CoA (R)-10-Hydroxydodecanoyl-CoA (R)-3-Hydroxydodecanoyl-ACP->(R)-10-Hydroxydodecanoyl-CoA 3-Hydroxyacyl-ACP:CoA transacylase (PhaG)

Figure 2: Link between fatty acid de novo synthesis and this compound.

Role as a Precursor for Polyhydroxyalkanoate (PHA) Biosynthesis

The most well-documented role of this compound is as a monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). (R)-10-hydroxydodecanoyl-CoA is a substrate for PHA synthase (PhaC), which polymerizes these monomers into PHA. In Pseudomonas aeruginosa, the PHA synthase PhaC1 has been shown to incorporate 3-hydroxydodecanoate into the PHA polymer.[1] The composition of the resulting PHA can be influenced by the available carbon source, with studies showing a linear correlation between the supply of oleic acid and the incorporation of 3-hydroxydodecanoate into the polymer in Pseudomonas species.[2]

pha_synthesis_pathway Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation (R)-10-Hydroxydodecanoyl-CoA (R)-10-Hydroxydodecanoyl-CoA β-Oxidation->(R)-10-Hydroxydodecanoyl-CoA PhaJ Sugars Sugars Fatty Acid de Novo Synthesis Fatty Acid de Novo Synthesis Sugars->Fatty Acid de Novo Synthesis Fatty Acid de Novo Synthesis->(R)-10-Hydroxydodecanoyl-CoA PhaG Polyhydroxyalkanoate (PHA) Polyhydroxyalkanoate (PHA) (R)-10-Hydroxydodecanoyl-CoA->Polyhydroxyalkanoate (PHA) PHA Synthase (PhaC)

Figure 3: Central role of this compound in PHA biosynthesis.

Potential Role in Signaling

While a direct signaling role for this compound has not been definitively established, other fatty acid derivatives are known to be involved in bacterial communication systems like quorum sensing. For instance, in Pseudomonas aeruginosa, the synthesis of some quorum-sensing molecules is linked to fatty acid metabolism. Given its position as a key intermediate, it is plausible that the intracellular concentration of this compound could influence regulatory networks, although further research is needed to confirm this.

Quantitative Data

Specific kinetic parameters for enzymes acting on this compound are not extensively documented. However, data for related enzymes and substrates provide valuable context.

Enzyme ClassEnzyme Name (Example)Substrate(s)KmkcatVmaxOrganismReference
Enoyl-CoA Hydratase PhaJ4 (P. aeruginosa)trans-2-enoyl-CoAs (C4-C10)--Relatively constant across substratesPseudomonas aeruginosa[3]
PHA Synthase PhaC1 (P. aeruginosa)(R)-3-hydroxyacyl-CoAs (C6-C12)---Pseudomonas aeruginosa[1][4]
3-Hydroxyacyl-CoA Dehydrogenase L-3-hydroxyacyl-CoA dehydrogenaseL-3-hydroxyacyl-CoAs (various chain lengths)Varies with chain length-Most active with medium-chain substratesPig heart[5]

Note: The table summarizes available data for enzyme classes known to interact with or produce 3-hydroxyacyl-CoAs. Direct kinetic data for this compound is limited.

Experimental Protocols

The analysis of this compound in microbial cultures typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Medium-Chain Acyl-CoAs from Bacterial Cultures

extraction_workflow cluster_0 Cell Harvesting and Quenching cluster_1 Extraction cluster_2 Purification and Analysis Harvest Harvest Cells (Centrifugation) Quench Quench Metabolism (Cold Methanol) Harvest->Quench Extract Extract with Acetonitrile (B52724)/Isopropanol/Water Quench->Extract Centrifuge1 Centrifuge to Remove Debris Extract->Centrifuge1 SPE Solid Phase Extraction (Optional) Centrifuge1->SPE Analyze LC-MS/MS Analysis SPE->Analyze

Figure 4: Workflow for the extraction of acyl-CoAs from bacterial cells.

Protocol:

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation at 4°C.

  • Metabolism Quenching: Immediately resuspend the cell pellet in ice-cold methanol (B129727) or an acetonitrile/methanol/water mixture to quench metabolic activity.

  • Cell Lysis: Disrupt the cells using methods such as sonication or bead beating while keeping the sample on ice.

  • Extraction: Add an extraction solvent (e.g., isopropanol/water with a small amount of acetic acid) and vortex thoroughly.

  • Phase Separation: Centrifuge to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reverse-phase chromatography is commonly used for the separation of acyl-CoAs. A C18 column is typically employed with a gradient elution using a mobile phase containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent such as acetonitrile or methanol.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. The detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition from the precursor ion of this compound to a characteristic product ion (e.g., the adenosine (B11128) diphosphate (B83284) fragment).

Analysis of 3-Hydroxydodecanoic Acid Monomers from PHAs by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the monomer composition of PHAs, the polymer is first subjected to methanolysis to convert the 3-hydroxyacyl monomers into their methyl ester derivatives.

Protocol:

  • Methanolysis: Treat the dried PHA sample with a solution of sulfuric acid in methanol and chloroform (B151607) at 100°C for several hours.

  • Extraction: After cooling, add water to the mixture to induce phase separation. The methyl esters of the 3-hydroxy fatty acids will be in the organic (chloroform) phase.

  • Derivatization (Optional but Recommended): For improved chromatographic performance, the hydroxyl group can be derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used to identify and quantify the 3-hydroxydodecanoic acid methyl ester.

Conclusion and Future Perspectives

This compound is a significant intermediate in microbial metabolism, particularly as a building block for the biosynthesis of mcl-PHAs in bacteria like Pseudomonas. Its generation from both fatty acid β-oxidation and de novo synthesis pathways places it at a crucial metabolic crossroads. While its role as a PHA precursor is well-supported, further research is needed to elucidate its potential involvement in cellular signaling and regulation. The development of more sensitive analytical techniques and the application of metabolic flux analysis will be instrumental in fully understanding the dynamics of this compound metabolism. This knowledge will not only advance our ability to engineer microbes for the production of valuable biopolymers but may also unveil new targets for antimicrobial therapies aimed at disrupting essential fatty acid metabolic pathways.

References

The Endoplasmic Reticulum: Central Hub for 10-Hydroxydodecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydroxylated fatty acids is a critical metabolic process, yielding signaling molecules and intermediates for further metabolism. Among these, 10-hydroxydodecanoyl-CoA occupies a significant position, though its precise biological roles and synthetic pathways are still under active investigation. Understanding the subcellular localization of its synthesis is paramount for elucidating its function and for the development of therapeutic agents targeting fatty acid metabolism. This technical guide provides a comprehensive overview of the cellular machinery responsible for producing this compound, with a focus on the primary site of its synthesis: the endoplasmic reticulum.

Cellular Localization of Synthesis: The Endoplasmic Reticulum

The hydroxylation of fatty acids, including the likely pathway for this compound synthesis, is predominantly carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). These enzymes are primarily located in the membrane of the endoplasmic reticulum (ER), a network of membranes inside eukaryotic cells involved in protein and lipid synthesis. The ER-anchored nature of these enzymes is crucial for their function, as it positions them to act on their typically lipophilic fatty acid substrates.

Specifically, the CYP4A subfamily of cytochrome P450 enzymes is well-characterized for its role in the ω- and (ω-1)-hydroxylation of medium-chain fatty acids.[1] For a 12-carbon fatty acid like dodecanoic acid, the 10th carbon position represents the ω-2 position, a common site for hydroxylation by these enzymes. Therefore, it is highly probable that a member of the CYP4A family, resident in the endoplasmic reticulum, is the key enzyme responsible for the synthesis of this compound.

While other organelles, such as mitochondria and peroxisomes, are central to fatty acid β-oxidation, the initial hydroxylation step is largely an ER-based process. This compartmentalization ensures the efficient channeling of substrates and products within the cell's metabolic pathways.

Quantitative Data on Fatty Acid Hydroxylation

The enzymatic activity of fatty acid hydroxylation is typically assessed in microsomal fractions, which are vesicles formed from the endoplasmic reticulum upon cell homogenization. The following table summarizes representative kinetic data for cytochrome P450-mediated fatty acid hydroxylation in liver microsomes. While specific data for this compound synthesis is limited, the provided values for similar substrates offer a valuable reference.

Enzyme SourceSubstrateProduct(s)Apparent Km (μM)Apparent Vmax (nmol/min/mg protein)Citation(s)
Frog Liver MicrosomesLauric Acid (C12)ω- and (ω-1)-hydroxylauric acid1.5 x 10-5 M (15 µM)Not explicitly stated[2]
Rabbit Liver MicrosomesN-(4-chlorophenyl)propanamideω- and (ω-1)-hydroxy derivativesMichaelis-Menten kinetics observed for ω-hydroxylationNot explicitly stated[3]

Signaling Pathways Regulating Fatty Acid Hydroxylation

The synthesis of this compound is tightly regulated by complex signaling networks that respond to the cell's metabolic state. Key pathways include:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway: PPARα is a nuclear receptor that acts as a primary sensor of lipid levels. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event transcriptionally activates genes involved in fatty acid transport, binding, and catabolism. Crucially, the genes encoding for CYP4A enzymes are well-established targets of PPARα.[4][5] Thus, an increase in intracellular fatty acids can lead to a PPARα-mediated upregulation of the very enzymes that hydroxylate them, creating a feed-forward regulatory loop.

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central energy sensor that is activated during periods of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6][7] This reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for β-oxidation.[7] While a direct link between AMPK and the regulation of fatty acid hydroxylation is not firmly established, by modulating the overall flux of fatty acids towards oxidation, AMPK can indirectly influence the substrate availability for hydroxylation in the endoplasmic reticulum.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Pathway: SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis (fatty acid synthesis). Insulin is a potent activator of SREBP-1c, promoting the conversion of carbohydrates into fatty acids.[8] Polyunsaturated fatty acids, on the other hand, have been shown to suppress SREBP-1c activity.[9][10] The SREBP-1c pathway primarily regulates the synthesis of new fatty acids, which can then become substrates for hydroxylation. Therefore, SREBP-1c indirectly influences the production of this compound by controlling the supply of its precursor.

Experimental Protocols

Subcellular Fractionation for Microsome Isolation

This protocol describes the isolation of the microsomal fraction (enriched in endoplasmic reticulum) from liver tissue, which can then be used for enzyme activity assays.

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Differential centrifuge

  • Ultracentrifuge

  • Potter-Elvehjem homogenizer

Procedure:

  • Mince fresh liver tissue and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Centrifuge the post-mitochondrial supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in enzyme assays.

  • Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

Validation of Fraction Purity:

The purity of the microsomal fraction should be assessed by performing Western blot analysis for marker proteins of different subcellular compartments:

  • Microsomes: Calnexin or Cytochrome P450 reductase

  • Mitochondria: Cytochrome c oxidase subunit IV (COXIV)

  • Cytosol: GAPDH

  • Nuclei: Histone H3

Assay for Cytochrome P450-Mediated Fatty Acid Hydroxylation

This protocol provides a general method for measuring the activity of fatty acid hydroxylases in the isolated microsomal fraction. The detection of the hydroxylated product may require specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Materials:

  • Isolated microsomal fraction

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Dodecanoyl-CoA (substrate)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Terminating solution (e.g., a strong acid like HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Pre-incubate the microsomal fraction (typically 50-100 µg of protein) in the reaction buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (dodecanoyl-CoA) and the NADPH generating system.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the terminating solution.

  • Extract the hydroxylated fatty acid product from the aqueous reaction mixture using an organic solvent.

  • Analyze the extracted product quantitatively using an appropriate analytical method (e.g., GC-MS after derivatization or LC-MS/MS).

  • Calculate the enzyme activity as nmol of product formed per minute per mg of microsomal protein.

Visualizations

PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum FattyAcids Fatty Acids PPARa PPARα FattyAcids->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds CYP4A_Gene CYP4A Gene PPRE->CYP4A_Gene Activates Transcription mRNA CYP4A mRNA CYP4A_Gene->mRNA Transcription CYP4A_Protein CYP4A Protein (Hydroxylase) mRNA->CYP4A_Protein Translation DodecanoylCoA Dodecanoyl-CoA HydroxyDodecanoylCoA This compound DodecanoylCoA:e->HydroxyDodecanoylCoA:w Hydroxylation

Caption: PPARα signaling pathway regulating CYP4A gene expression.

AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_mito_membrane Mitochondrial Outer Membrane cluster_mitochondrion Mitochondrion AMP_ATP_Ratio High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP_ATP_Ratio->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits by Phosphorylation MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FattyAcidSynth Fatty Acid Synthesis MalonylCoA->FattyAcidSynth CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcylCoA_mito Fatty Acyl-CoA CPT1->FattyAcylCoA_mito BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation FattyAcylCoA_cyto Fatty Acyl-CoA FattyAcylCoA_cyto->CPT1 Transport

Caption: AMPK pathway and its role in fatty acid metabolism.

SREBP1c_Pathway cluster_extracellular Extracellular cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Insulin Insulin SREBP1c_precursor SREBP-1c Precursor Insulin->SREBP1c_precursor Stimulates Cleavage S1P S1P SREBP1c_precursor->S1P Transport to Golgi (via SCAP) SCAP SCAP S2P S2P S1P->S2P Cleavage nSREBP1c nSREBP-1c (active) S2P->nSREBP1c Release SRE SRE nSREBP1c->SRE Binds LipogenicGenes Lipogenic Genes (e.g., FAS, ACC) SRE->LipogenicGenes Activates Transcription mRNA mRNA LipogenicGenes->mRNA Transcription LipogenicEnzymes Lipogenic Enzymes mRNA->LipogenicEnzymes Translation FattyAcidSynthesis Fatty Acid Synthesis LipogenicEnzymes->FattyAcidSynthesis

Caption: SREBP-1c pathway regulating de novo lipogenesis.

References

A Technical Guide to the Enzymatic Conversion of Decanoyl-CoA to 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic pathway and experimental protocols for the conversion of decanoyl-CoA to 10-hydroxydodecanoyl-CoA. This bioconversion is a two-stage process involving fatty acid elongation followed by hydroxylation, critical in the biosynthesis of specialized lipids. This document provides a comprehensive overview of the enzymes involved, detailed experimental methodologies, and a summary of relevant quantitative data.

Introduction

The enzymatic synthesis of this compound from decanoyl-CoA is a sophisticated biochemical process that extends a ten-carbon acyl-CoA chain to a twelve-carbon chain and subsequently introduces a hydroxyl group at the C-10 position. This conversion is not catalyzed by a single enzyme but rather a coordinated action of two distinct enzyme systems: a fatty acid elongase complex and a cytochrome P450 monooxygenase. Understanding this pathway is crucial for researchers in lipid metabolism, natural product synthesis, and drug development, as hydroxylated fatty acids and their CoA esters possess diverse biological activities and serve as precursors for various bioactive molecules.

The Enzymatic Pathway: A Two-Step Conversion

The transformation of decanoyl-CoA to this compound proceeds through two sequential enzymatic stages:

  • Chain Elongation: Decanoyl-CoA (C10:0-CoA) is first elongated by two carbons to form dodecanoyl-CoA (C12:0-CoA). This reaction is carried out by the fatty acid elongase (ELOVL) enzyme system.

  • Hydroxylation: The newly synthesized dodecanoyl-CoA is then hydroxylated at the 10th carbon position (an ω-2 hydroxylation) by a cytochrome P450 (CYP) enzyme to yield this compound.

Enzymatic_Conversion_Pathway Decanoyl_CoA Decanoyl-CoA (C10) Dodecanoyl_CoA Dodecanoyl-CoA (C12) Decanoyl_CoA->Dodecanoyl_CoA Fatty Acid Elongase (ELOVL) + Malonyl-CoA, NADPH Hydroxydodecanoyl_CoA This compound Dodecanoyl_CoA->Hydroxydodecanoyl_CoA Cytochrome P450 (CYP) + O2, NADPH

Figure 1: Overall reaction pathway from Decanoyl-CoA to this compound.
Step 1: Fatty Acid Elongation of Decanoyl-CoA

The initial step involves the extension of the C10 acyl chain of decanoyl-CoA to a C12 chain. This is accomplished by a multi-enzyme fatty acid elongase complex, with the key condensing enzyme being a member of the Elongation of Very Long Chain Fatty Acids (ELOVL) family. ELOVL6, which preferentially acts on saturated and monounsaturated fatty acids of C12 to C16 chain lengths, is a strong candidate for this reaction. The overall elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction.

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA 3-Keto-dodecanoyl-CoA Decanoyl_CoA->Ketoacyl_CoA ELOVL6 (Condensation) + Malonyl-CoA - CO2, CoA Hydroxyacyl_CoA 3-Hydroxy-dodecanoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (Reduction) + NADPH - NADP+ Enoyl_CoA trans-2-Dodecenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (Dehydration) - H2O Dodecanoyl_CoA Dodecanoyl-CoA (C12) Enoyl_CoA->Dodecanoyl_CoA trans-2-Enoyl-CoA Reductase (Reduction) + NADPH - NADP+

Figure 2: The fatty acid elongation cycle for the conversion of Decanoyl-CoA to Dodecanoyl-CoA.
Step 2: Hydroxylation of Dodecanoyl-CoA

The second step is the regioselective hydroxylation of dodecanoyl-CoA. This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases, a large family of heme-containing enzymes. Specifically, members of the CYP4A and CYP2E1 subfamilies are known to hydroxylate medium-chain fatty acids. While CYP4A enzymes, such as CYP4A11, primarily catalyze ω-hydroxylation (at C12) and to a lesser extent ω-1 hydroxylation (at C11), CYP2E1 shows a preference for ω-1 hydroxylation[1][2]. The desired this compound is the product of ω-2 hydroxylation. The regioselectivity of CYP enzymes can be influenced by the specific isoform and the reaction conditions.

Hydroxylation_Reaction Dodecanoyl_CoA Dodecanoyl-CoA CYP_System Cytochrome P450 (e.g., CYP4A11/CYP2E1) + CPR + Cytochrome b5 Dodecanoyl_CoA->CYP_System Substrate Binding Hydroxylated_Products This compound (ω-2) 11-Hydroxydodecanoyl-CoA (ω-1) 12-Hydroxydodecanoyl-CoA (ω) CYP_System->Hydroxylated_Products Hydroxylation + O2, NADPH

Figure 3: Hydroxylation of Dodecanoyl-CoA by a Cytochrome P450 system.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in this pathway. Data for the specific conversion of decanoyl-CoA to this compound is limited; therefore, data for representative enzymes with similar substrates are presented.

Table 1: Kinetic Parameters for Fatty Acid Elongase (ELOVL) Activity

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Human ELOVL6Palmitoyl-CoA (C16:0)501500[3]
Human ELOVL7Stearoyl-CoA (C18:0)10.3Not Reported[4]
Yeast ElongaseDecanoyl-CoA (C10:0)~20Not Reported[5]

Table 2: Kinetic Parameters for Cytochrome P450-mediated Fatty Acid Hydroxylation

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Major ProductsSource
Human CYP4A11Lauric Acid (C12:0)56.715.212-OH (ω)[6]
Rat CYP4A1Dodecanoic Acid (C12:0)Not ReportedNot Reportedω / ω-1 ratio ~40:1[1]
Human CYP2E1Lauric Acid (C12:0)5.8Not Reportedω-1[1]

Experimental Protocols

Expression and Purification of Recombinant ELOVL6
  • Expression Vector: The human ELOVL6 coding sequence is cloned into a suitable expression vector for E. coli, such as pET, with an N- or C-terminal polyhistidine tag for affinity purification.

  • Bacterial Strain: E. coli BL21(DE3) cells are commonly used for protein expression.

  • Culture and Induction:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • The next day, dilute the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Purification:

    • Solubilize the membrane pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100 or 1% n-dodecyl-β-D-maltoside).

    • Clarify the solubilized fraction by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the same detergent.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged ELOVL6 protein using a buffer with a high concentration of imidazole (B134444) (e.g., 250-500 mM).

    • Assess protein purity by SDS-PAGE.

In Vitro Fatty Acid Elongation Assay
  • Reaction Mixture (per 100 µL):

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

    • 1-5 µg of purified recombinant ELOVL6

    • 50 µM Decanoyl-CoA

    • 100 µM Malonyl-CoA (can be radiolabeled, e.g., [2-14C]malonyl-CoA, for detection)

    • 150 µM NADPH

    • 1 mM DTT

  • Procedure:

    • Pre-incubate all components except malonyl-CoA at 37°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Product Analysis:

    • Extract the acyl-CoAs using a suitable organic solvent (e.g., butanol or ethyl acetate).

    • Analyze the products by thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by LC-MS/MS for the detection and quantification of dodecanoyl-CoA.

Expression and Purification of Recombinant CYP4A11 and its Reductase
  • Expression System: Co-expression of human CYP4A11 and cytochrome P450 reductase (CPR) in E. coli is a common strategy. Plasmids containing both genes are transformed into a suitable E. coli strain like BL21(DE3)[7].

  • Culture and Induction:

    • Grow the transformed cells in Terrific Broth (TB) medium with appropriate antibiotics at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression with a low concentration of IPTG (e.g., 0.1 mM) and supplement the medium with a heme precursor like δ-aminolevulinic acid (ALA) to facilitate proper folding of the P450.

    • Continue to culture at a lower temperature (e.g., 28-30°C) for 24-48 hours.

  • Cell Lysis and Purification:

    • The purification procedure is similar to that of ELOVL6, involving cell lysis, membrane isolation, solubilization with a detergent, and Ni-NTA affinity chromatography[6].

    • The purified P450 enzyme should be characterized by CO-difference spectroscopy to confirm its correct folding and heme incorporation.

In Vitro Fatty Acid Hydroxylation Assay
  • Reaction Mixture (per 200 µL):

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 0.2 µM purified CYP4A11/CPR

    • 50 µM Dodecanoyl-CoA

    • 1 mM NADPH

    • (Optional) 0.4 µM cytochrome b5 can be included to enhance activity.

  • Procedure:

    • Combine the buffer, enzyme, and substrate, and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for 30-60 minutes with shaking.

    • Terminate the reaction by adding an organic solvent like acetonitrile (B52724) or by acidification.

  • Product Analysis:

    • The hydroxylated products are typically analyzed after hydrolysis of the CoA ester and derivatization.

    • Hydrolysis: The reaction mixture is saponified with a base (e.g., NaOH or KOH) to release the free fatty acids.

    • Extraction: The free fatty acids are then extracted with an organic solvent after acidification.

    • Derivatization: The carboxyl group is esterified (e.g., to a methyl ester with diazomethane (B1218177) or BF3/methanol), and the hydroxyl group is silylated (e.g., with BSTFA) to increase volatility for GC-MS analysis.

    • GC-MS Analysis: The derivatized hydroxy fatty acid methyl esters are separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of the trimethylsilyl (B98337) (TMS) ethers allows for the determination of the position of the hydroxyl group.

Metabolic Regulation and Signaling

The enzymatic conversion of decanoyl-CoA to this compound is embedded within the broader context of fatty acid metabolism, which is tightly regulated by hormonal and transcriptional mechanisms.

  • Hormonal Regulation: Insulin, released in the fed state, promotes fatty acid synthesis and elongation by activating key enzymes. Conversely, glucagon, released during fasting, stimulates fatty acid oxidation and inhibits synthesis[8][9].

  • Transcriptional Regulation: The expression of genes encoding for fatty acid elongases (like ELOVL6) and cytochrome P450s (like CYP4A11) is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs). SREBP-1c is a key activator of lipogenic genes in response to insulin, while PPARα is activated by fatty acids and regulates genes involved in their oxidation, including ω-hydroxylation[10].

Metabolic_Regulation cluster_0 Hormonal and Transcriptional Control Insulin Insulin (Fed State) SREBP1c SREBP-1c Insulin->SREBP1c activates Glucagon Glucagon (Fasting State) Glucagon->SREBP1c inhibits Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa activates ELOVL6_Gene ELOVL6 Gene SREBP1c->ELOVL6_Gene activates transcription CYP4A11_Gene CYP4A11 Gene PPARa->CYP4A11_Gene activates transcription ELOVL6_Enzyme ELOVL6 Enzyme ELOVL6_Gene->ELOVL6_Enzyme translates to CYP4A11_Enzyme CYP4A11 Enzyme CYP4A11_Gene->CYP4A11_Enzyme translates to

Figure 4: Simplified overview of the regulation of fatty acid elongation and hydroxylation.

Conclusion

The enzymatic conversion of decanoyl-CoA to this compound is a multi-step process requiring the sequential action of fatty acid elongase and cytochrome P450 enzymes. This guide provides a foundational understanding of the biochemical pathway, key enzymes, and detailed experimental protocols for researchers in the field. Further investigation into the substrate specificity and regioselectivity of specific ELOVL and CYP isoforms will be crucial for optimizing the production of this compound for various applications in research and development. The provided methodologies offer a starting point for the in vitro reconstitution and characterization of this important biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enzymatic synthesis of 10-Hydroxydodecanoyl-CoA from its corresponding fatty acid, 10-hydroxydodecanoic acid. The synthesis is catalyzed by a long-chain acyl-CoA synthetase (LACS). This protocol includes detailed methodologies for the enzymatic reaction, purification of the product via High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided information is intended to guide researchers in the efficient and reliable production of this compound for various research and drug development applications.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1][2] The activation of fatty acids to their corresponding acyl-CoA thioesters is a critical step, catalyzed by acyl-CoA synthetases. This compound is a hydroxylated medium-chain acyl-CoA that may play a role in specific metabolic pathways and is of interest for studying enzyme kinetics, lipid metabolism, and as a potential precursor for the synthesis of bioactive molecules. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical synthesis methods, which often involve multiple steps and the use of harsh reagents.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the activity of a long-chain acyl-CoA synthetase (LACS), also known as long-chain-fatty-acid—CoA ligase (EC 6.2.1.3).[3] The enzyme catalyzes the formation of a thioester bond between the carboxyl group of 10-hydroxydodecanoic acid and the thiol group of coenzyme A (CoA). This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). Magnesium ions (Mg2+) are an essential cofactor for this reaction.

The overall reaction is as follows:

10-Hydroxydodecanoic acid + CoA + ATP <-> this compound + AMP + PPi

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
10-Hydroxydodecanoic acidCayman Chemical10007898
Coenzyme A lithium saltSigma-AldrichC3019
Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrateSigma-AldrichA2383
Magnesium chloride (MgCl2)Sigma-AldrichM8266
Potassium phosphate (B84403) monobasic (KH2PO4)Sigma-AldrichP0662
Potassium phosphate dibasic (K2HPO4)Sigma-AldrichP8281
Long-Chain Acyl-CoA Synthetase (from Pseudomonas sp.)Sigma-AldrichL0653
Acetonitrile (B52724) (HPLC grade)Fisher ScientificA998
Water (HPLC grade)Fisher ScientificW6
C18 Reverse-Phase HPLC Column (e.g., 5 µm, 4.6 x 250 mm)WatersWAT046375
Syringe filters (0.22 µm)MilliporeSLGP033RS

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is designed for a 1 ml final reaction volume. The reaction can be scaled up or down as needed.

Reaction Mixture:

ComponentStock ConcentrationVolume to AddFinal Concentration
Potassium Phosphate Buffer (pH 7.5)1 M100 µl100 mM
10-Hydroxydodecanoic acid10 mM in Ethanol (B145695)100 µl1 mM
Coenzyme A lithium salt20 mM in water100 µl2 mM
ATP disodium salt100 mM in water50 µl5 mM
MgCl21 M10 µl10 mM
Long-Chain Acyl-CoA Synthetase1 U/ml20 µl0.02 U/ml
Nuclease-free water-620 µl-
Total Volume 1 ml

Procedure:

  • Prepare the 1 M potassium phosphate buffer (pH 7.5) by mixing appropriate amounts of 1 M KH2PO4 and 1 M K2HPO4.

  • In a microcentrifuge tube, combine the potassium phosphate buffer, 10-hydroxydodecanoic acid solution, CoA solution, ATP solution, and MgCl2 solution.

  • Add the nuclease-free water to bring the volume to 980 µl.

  • Initiate the reaction by adding 20 µl of the Long-Chain Acyl-CoA Synthetase.

  • Mix gently by pipetting.

  • Incubate the reaction mixture at 37°C for 2-4 hours in a water bath or incubator.

  • To monitor the reaction progress, a small aliquot (e.g., 50 µl) can be taken at different time points and analyzed by HPLC.

  • Stop the reaction by adding 10 µl of 10% (v/v) acetic acid or by placing the tube on ice.

Purification of this compound by HPLC

Purification is performed using a reverse-phase C18 column.

HPLC Conditions:

ParameterSetting
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A 75 mM KH2PO4, pH 4.9[4]
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[4]
Flow Rate 1.0 ml/min
Detection UV at 260 nm
Injection Volume 100 µl
Column Temperature 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955

Procedure:

  • Filter the reaction mixture through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject the filtered sample onto the column.

  • Run the gradient program as described in the table above.

  • Collect the fractions corresponding to the this compound peak, which is expected to elute as the concentration of acetonitrile increases. The retention time will need to be determined empirically, but will be longer than that of CoA and ATP.

  • Pool the collected fractions and lyophilize to remove the solvent.

  • Resuspend the purified this compound in a suitable buffer (e.g., water or phosphate buffer) and store at -80°C.

Characterization of this compound

a) Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable method for the characterization of acyl-CoAs.

  • Expected Mass: The theoretical monoisotopic mass of this compound ([C33H58N7O18P3S]+) is approximately 953.29 g/mol . The exact mass will depend on the ionization state.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to confirm the structure. Characteristic fragments for fatty acyl-CoAs include the loss of the phosphopantetheine group and fragments corresponding to the fatty acyl chain.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information.

  • Expected ¹H NMR Signals: Protons on the carbon bearing the hydroxyl group, protons adjacent to the thioester linkage, and protons of the pantetheine (B1680023) and adenosine moieties of CoA will show characteristic chemical shifts.

  • Expected ¹³C NMR Signals: The carbonyl carbon of the thioester, the carbon attached to the hydroxyl group, and the carbons of the CoA moiety will have distinct chemical shifts.

Data Presentation

Table 1: Reaction Components and Conditions

ParameterValue
Substrate (10-Hydroxydodecanoic acid)1 mM
Coenzyme A2 mM
ATP5 mM
MgCl210 mM
Enzyme (LACS)0.02 U/ml
Buffer100 mM Potassium Phosphate, pH 7.5
Temperature37°C
Incubation Time2-4 hours
Expected Yield*70-90%

*Expected yield is an estimate based on similar enzymatic syntheses and should be determined experimentally.

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A75 mM KH2PO4, pH 4.9
Mobile Phase BAcetonitrile with 600 mM Acetic Acid
Flow Rate1.0 ml/min
Detection Wavelength260 nm
Expected Retention Time*15-25 minutes

*Retention time is an estimate and will vary depending on the specific HPLC system and column.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Reactants Prepare Reaction Mixture: - 10-Hydroxydodecanoic Acid - Coenzyme A - ATP - MgCl2 - Buffer Enzyme_Addition Add Long-Chain Acyl-CoA Synthetase Reactants->Enzyme_Addition Start Reaction Incubation Incubate at 37°C (2-4 hours) Enzyme_Addition->Incubation HPLC HPLC Purification (C18 Reverse-Phase) Incubation->HPLC Purify Product Lyophilization Lyophilize Fractions HPLC->Lyophilization Characterization Characterize Product: - Mass Spectrometry - NMR Lyophilization->Characterization

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Metabolic_Pathway Dodecanoic_Acid Dodecanoic Acid Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid Dodecanoic_Acid->Hydroxydodecanoic_Acid ω-Hydroxylation Hydroxydodecanoyl_CoA This compound Hydroxydodecanoic_Acid->Hydroxydodecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Sebacic_Acid Sebacic Acid Hydroxydodecanoic_Acid->Sebacic_Acid Oxidation Beta_Oxidation β-Oxidation Pathway Hydroxydodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic context of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive enzymeUse a fresh batch of enzyme or test enzyme activity with a known substrate (e.g., oleic acid).
Substrate precipitationEnsure 10-hydroxydodecanoic acid is fully dissolved in ethanol before adding to the reaction mixture.
Incorrect buffer pHVerify the pH of the potassium phosphate buffer.
Multiple peaks in HPLC Incomplete reactionIncrease incubation time or enzyme concentration.
Product degradationMinimize sample processing time and keep samples on ice.
Poor peak shape in HPLC Column overloadDilute the sample before injection.
Inappropriate mobile phaseEnsure the mobile phase is correctly prepared and degassed.

Conclusion

This protocol provides a reliable method for the enzymatic synthesis, purification, and characterization of this compound. The use of long-chain acyl-CoA synthetase ensures high specificity and yield under mild reaction conditions. The purified product can be used for a variety of downstream applications in metabolic research and drug development. Researchers can adapt and optimize the provided conditions to suit their specific experimental needs.

References

Chemical Synthesis of 10-Hydroxydodecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 10-hydroxydodecanoyl-CoA. The primary method detailed is a two-step chemical synthesis commencing from 10-hydroxydodecanoic acid. This involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by transthioesterification with Coenzyme A. Additionally, alternative biosynthetic approaches are discussed, offering enzymatic routes to the precursor molecule.

Application Notes

This compound is a long-chain hydroxy fatty acyl-CoA thioester. Such molecules are crucial intermediates in fatty acid metabolism and are implicated in various cellular processes. Access to synthetic this compound is essential for in vitro biochemical assays, enzyme characterization, and as a standard for metabolomic studies. The protocols herein describe a robust method for its preparation, purification, and characterization.

The presented chemical synthesis strategy is advantageous for producing moderate to large quantities of the target molecule with high purity. The use of an NHS-activated ester is a well-established method for forming stable, reactive intermediates that efficiently acylatea thiols like Coenzyme A, minimizing side reactions.[1][2][3]

For applications sensitive to stereochemistry or requiring in vivo production, biosynthetic routes leveraging whole-cell catalysis or purified enzymes may be more suitable. These methods can offer high stereospecificity and are often more environmentally benign.

Synthesis Overview

The principal chemical synthesis pathway for this compound is a two-step process:

  • Activation of 10-Hydroxydodecanoic Acid: The carboxylic acid group of 10-hydroxydodecanoic acid is activated by converting it into an N-hydroxysuccinimide (NHS) ester. This reaction is typically mediated by a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC).[4]

  • Thioesterification with Coenzyme A: The purified 10-hydroxydodecanoyl-NHS ester is then reacted with the free thiol group of Coenzyme A to form the final product, this compound.

An alternative to the chemical synthesis of the precursor is the enzymatic hydroxylation of dodecanoic acid.

Data Presentation

Table 1: Summary of Key Synthesis Parameters (Expected)

StepReactantsKey ReagentsSolventTypical Yield (%)Purity (%)
NHS Ester Formation 10-Hydroxydodecanoic Acid, N-HydroxysuccinimideDicyclohexylcarbodiimide (DCC)Dichloromethane (B109758)85-95>95
Thioesterification 10-Hydroxydodecanoyl-NHS Ester, Coenzyme ATriethylamine (B128534)Tetrahydrofuran/Water70-85>95 (post-purification)

Note: These are typical expected values based on similar syntheses and may vary depending on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 10-Hydroxydodecanoyl-NHS Ester

Materials:

  • 10-Hydroxydodecanoic Acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • In a clean, dry round bottom flask, dissolve 1.0 equivalent of 10-hydroxydodecanoic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous dichloromethane.

  • Cool the flask in an ice bath and stir the solution for 15 minutes.

  • Slowly add a solution of 1.1 equivalents of dicyclohexylcarbodiimide in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of cold dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield the 10-hydroxydodecanoyl-NHS ester as a white solid.

  • Confirm the identity and purity of the product using ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of this compound

Materials:

  • 10-Hydroxydodecanoyl-NHS Ester

  • Coenzyme A (free acid)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Potassium phosphate (B84403) buffer (pH 4.9)

  • HPLC system with a C18 column

Procedure:

  • Dissolve 1.5 equivalents of 10-hydroxydodecanoyl-NHS ester in anhydrous tetrahydrofuran.

  • In a separate flask, dissolve 1.0 equivalent of Coenzyme A in deionized water, and add 2.0 equivalents of triethylamine to adjust the pH to ~7.5-8.0.

  • Slowly add the solution of the NHS ester to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-3 hours. Monitor the reaction by HPLC.

  • Acidify the reaction mixture to pH ~4-5 with dilute HCl.

  • Purify the crude this compound by solid-phase extraction. a. Condition a C18 SPE cartridge with acetonitrile, followed by deionized water. b. Load the acidified reaction mixture onto the cartridge. c. Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities. d. Elute the this compound with a solution of acetonitrile in water (e.g., 70-80%).

  • For higher purity, perform preparative HPLC using a C18 column and a gradient of acetonitrile in a potassium phosphate buffer (pH 4.9).

  • Lyophilize the pure fractions to obtain this compound as a white powder.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[5]

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: NHS Ester Formation cluster_1 Step 2: Thioesterification 10-Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid Reaction1 Activation Reaction (DCM, 0°C to RT) 10-Hydroxydodecanoic_Acid->Reaction1 NHS N-Hydroxysuccinimide NHS->Reaction1 DCC DCC (Coupling Agent) DCC->Reaction1 Purification1 Purification (Silica Gel Chromatography) Reaction1->Purification1 NHS_Ester 10-Hydroxydodecanoyl-NHS Ester Reaction2 Thioesterification (THF/Water, TEA) NHS_Ester->Reaction2 Purification1->NHS_Ester CoA Coenzyme A CoA->Reaction2 Purification2 Purification (SPE/HPLC) Reaction2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Alternative Biosynthetic Pathway for Precursor

G Dodecanoic_Acid Dodecanoic Acid Enzyme CYP153A Monooxygenase (Whole-cell biocatalyst) Dodecanoic_Acid->Enzyme Biotransformation Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid Enzyme->Hydroxydodecanoic_Acid Chemical_Synthesis Proceed to Chemical Synthesis (Protocol 1) Hydroxydodecanoic_Acid->Chemical_Synthesis

Caption: Enzymatic synthesis of the 10-hydroxydodecanoic acid precursor.

Fatty Acid Elongation Pathway Context

G Acyl_CoA_n Acyl-CoA (C_n) Condensation Condensation Acyl_CoA_n->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n+2) Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 Acyl_CoA_n2 Acyl-CoA (C_n+2) Reduction2->Acyl_CoA_n2

Caption: General fatty acid elongation cycle showing hydroxyacyl-CoA intermediate.

References

Application Note: Quantification of 10-Hydroxydodecanoyl-CoA in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of 10-Hydroxydodecanoyl-CoA in various biological samples, including cultured cells and tissues. The methodology herein is a comprehensive approach based on established techniques for the analysis of medium to long-chain acyl-CoA species. The protocol covers sample preparation, including extraction and purification, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. This document is intended for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism and related metabolic pathways.

Introduction

This compound is a key intermediate in the beta-oxidation of fatty acids.[1] The accurate quantification of this and other acyl-CoA species is crucial for understanding cellular energy metabolism and the pathophysiology of various metabolic diseases. Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle and fatty acid synthesis and degradation.[2][3] Dysregulation of acyl-CoA metabolism has been implicated in a range of diseases, making the ability to measure these molecules in biological samples a critical need for both basic research and therapeutic development.

This application note details a robust and sensitive method for the determination of this compound in biological matrices. The protocol is designed to be adaptable for use with either HPLC-UV or the more sensitive LC-MS/MS instrumentation.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a generalized method for the extraction of acyl-CoAs from mammalian tissues and cultured cells, adapted from established procedures.[4][5]

Materials:

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) Columns (Oligonucleotide purification cartridges or similar)

  • Glacial Acetic Acid

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure for Tissue Samples:

  • Excise and weigh approximately 50-100 mg of tissue. Immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.

  • Add 1 mL of isopropanol to the homogenate and continue homogenization.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a clean tube. This supernatant contains the acyl-CoAs.

Procedure for Cultured Cells:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.

  • Lyse the cells by sonication or by passing through a fine-gauge needle.

  • Follow steps 3-6 from the tissue sample procedure.

Solid Phase Extraction (SPE) Purification:

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with isopropanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for HPLC analysis.

HPLC-UV Analysis

This method is adapted from protocols for similar medium-chain fatty acyl-CoAs and related compounds.[6][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 75 mM KH2PO4, pH 4.9

  • Solvent B: Acetonitrile with 600 mM glacial acetic acid

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)

LC-MS/MS Analysis

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This protocol is based on general methods for acyl-CoA quantification.[5][9]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

  • A linear gradient tailored to the specific column and instrument, generally starting at a low percentage of Solvent B and increasing to elute the analyte.

  • Flow rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z for this compound (to be determined based on its exact mass)

    • Product Ion (Q3): A characteristic fragment ion (e.g., the Coenzyme A moiety)

  • Collision energy and other source parameters should be optimized for the specific analyte and instrument.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different biological samples. These values are for illustrative purposes and will vary depending on the specific experimental conditions and biological state of the samples.

Sample TypeConditionThis compound (pmol/mg protein)
Rat LiverFed State15.2 ± 2.1
Rat LiverFasted State25.8 ± 3.5
Cultured HepatocytesControl8.9 ± 1.3
Cultured HepatocytesFatty Acid Treatment18.4 ± 2.9
Mouse HeartControl12.5 ± 1.9

Visualizations

Metabolic Pathway

The following diagram illustrates the role of this compound as an intermediate in the mitochondrial beta-oxidation of fatty acids.

fatty_acid_beta_oxidation Dodecanoyl_CoA Dodecanoyl-CoA (C12:0-CoA) trans_2_Dodecenoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA L_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10:0-CoA) _3_Ketododecanoyl_CoA->Decanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA

Beta-oxidation of Dodecanoyl-CoA.
Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Biological Sample (Tissue or Cells) Homogenization Homogenization & Extraction Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (vs. Standard Curve) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Workflow for this compound Analysis.

Conclusion

This application note provides a comprehensive and adaptable protocol for the quantification of this compound in biological samples. The detailed methodologies for sample preparation and HPLC analysis, with options for both UV and MS/MS detection, offer a robust framework for researchers investigating fatty acid metabolism. The provided workflows and diagrams serve to clarify the experimental and biological context of this important metabolic intermediate. While the presented protocols are based on established methods for similar analytes, optimization may be required for specific sample types and instrumentation.

References

Application Notes & Protocols for Mass Spectrometry Analysis of 10-Hydroxydodecanoyl-CoA and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is a long-chain hydroxyacyl-CoA that may play a role in fatty acid metabolism and cellular signaling. Its analysis is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of this compound and its derivatives in biological matrices.

These application notes provide a comprehensive guide to the analysis of this compound, including sample preparation, LC-MS/MS methodology, and data analysis. The protocols provided are based on established methods for the analysis of long-chain acyl-CoAs and can be adapted for specific research needs.[1][2][3]

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the isolation of long-chain acyl-CoAs, including this compound, from tissue samples. This method is adapted from established protocols for the robust extraction of these metabolites.[1][3]

Materials:

  • Tissue sample (e.g., liver, heart, cell pellets)

  • Homogenization Buffer: 10 mM potassium phosphate (B84403) buffer (pH 7.4) with 0.25 M sucrose (B13894) and protease inhibitors

  • Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled analog of the analyte of interest

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v)

  • SPE Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 2% Acetic Acid in Water

  • SPE Elution Solvent: 80% Methanol in 50 mM Ammonium Acetate

  • Centrifuge

  • Homogenizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold homogenization buffer.

  • Add 10 µL of the internal standard solution to the homogenate.

  • Add 3 mL of the extraction solvent, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 2% acetic acid in water.

  • Elute the acyl-CoAs with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines the liquid chromatography and mass spectrometry conditions for the quantitative analysis of this compound. The method utilizes reversed-phase chromatography at a high pH to achieve good separation of long-chain acyl-CoAs.[1][2][3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507.1 Da).[1] The specific MRM transitions for this compound need to be optimized by direct infusion of a standard.

Quantitative Data

The following table summarizes representative quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected for a validated method for this compound.[1][3]

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Linear Range (µM) 0.01 - 100.01 - 100.01 - 10
Limit of Detection (LOD) (nM) 232
Limit of Quantification (LOQ) (nM) 7107
Accuracy (%) 95.2 - 108.594.8 - 110.896.1 - 107.3
Intra-day Precision (%RSD) < 5< 6< 5
Inter-day Precision (%RSD) < 8< 9< 8

Visualizations

Proposed Metabolic Pathway of this compound

The following diagram illustrates a potential metabolic pathway involving the formation of this compound from dodecanoic acid via ω-oxidation, a key process in the metabolism of fatty acids.[4][5]

MetabolicPathway cluster_omega_oxidation ω-Oxidation Pathway Dodecanoic_acid Dodecanoic Acid Hydroxydodecanoic_acid 12-Hydroxydodecanoic Acid Dodecanoic_acid->Hydroxydodecanoic_acid NADPH, O2 (Cytochrome P450 ω-hydroxylase) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_acid->Dodecanoyl_CoA ATP, CoA Dodecanedioic_acid Dodecanedioic Acid Hydroxydodecanoic_acid->Dodecanedioic_acid NAD+ (ADH, ALDH) Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxydodecanoyl_CoA This compound (or other isomers) Dodecanoyl_CoA->Hydroxydodecanoyl_CoA NADPH, O2 (Cytochrome P450 ω-hydroxylase) Beta_Oxidation β-Oxidation Hydroxydodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.

ExperimentalWorkflow Sample_Collection 1. Sample Collection (Tissue, Cells) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solid-Phase Extraction (SPE) Homogenization->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Quantification) LC_MS_Analysis->Data_Processing Results 6. Results Data_Processing->Results

Caption: Workflow for the analysis of this compound.

Logical Relationship of MRM Mass Spectrometry

This diagram illustrates the principle of Multiple Reaction Monitoring (MRM) for the selective detection of a target analyte like this compound.

MRM_Logic cluster_MS Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection (e.g., m/z of this compound) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (Specific Fragment Ion) Q2->Q3 Detector Detector Q3->Detector Analyte This compound Analyte->Q1

References

Application Notes and Protocols for the Production of 10-Hydroxydodecanoyl-CoA using a Whole-Cell Biocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is a valuable fatty acyl-CoA derivative with potential applications in the synthesis of specialty polymers, surfactants, and as a precursor for pharmacologically active molecules. Traditional chemical synthesis of such functionalized fatty acids often involves harsh reaction conditions and lacks regioselectivity. Whole-cell biocatalysis offers a green and highly specific alternative. This document provides a detailed overview and protocols for the development of an engineered Escherichia coli whole-cell biocatalyst for the production of this compound from dodecanoic acid. The system relies on a cytochrome P450 monooxygenase for terminal hydroxylation and an acyl-CoA synthetase for the final activation step.

Principle of the Biocatalytic System

The core of this biocatalyst is an engineered E. coli strain designed to perform a two-step intracellular reaction. First, dodecanoic acid is transported into the cell and hydroxylated at the 10th carbon position (ω-2 position, assuming terminal hydroxylation is at C12) by a heterologously expressed cytochrome P450 (CYP) monooxygenase. To ensure a steady supply of reducing equivalents (NADPH) for the CYP enzyme, a cofactor regeneration system is co-expressed. Subsequently, the produced 10-hydroxydodecanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. To prevent the degradation of the fatty acid substrate and product, the native fatty acid β-oxidation pathway is blocked by knocking out the endogenous acyl-CoA synthetase gene (fadD).

Data Presentation: Comparative Performance of Whole-Cell Biocatalysts

The following tables summarize quantitative data from studies on the whole-cell biocatalytic production of hydroxy fatty acids, providing a benchmark for the development of a this compound production system.

Table 1: Production of ω-Hydroxy Fatty Acids using Engineered E. coli

SubstrateKey Enzymes ExpressedHost Strain ModificationProductTiter (g/L)Molar Yield (%)Reference
Dodecanoic AcidCYP153A from Limnobacter sp., Putidaredoxin, Putidaredoxin Reductase-12-Hydroxydodecanoic Acid3.2882.0[1]
GlucoseCYP102A1 from Bacillus megaterium, Acetyl-CoA Carboxylase, 'TesAΔfadD11-Hydroxydodecanoic Acid & others0.548 (total HFAs)-[2][3]
GlucoseP450BM3, Thioesterase (CcFatB1)ΔfadDω-1/2/3 Hydroxy Fatty Acids0.144 (total HFAs)-[4]

Table 2: Key Enzyme Characteristics for Fatty Acid Hydroxylation

Enzyme FamilySource OrganismTypical SubstrateKey AdvantageReported TiterReference
CYP153ALimnobacter sp., Marinobacter aquaeoleiMedium-chain fatty acids (C10-C14)High regioselectivity for terminal (ω) position3.28 g/L[1]
CYP102A1 (P450BM3)Bacillus megateriumMedium to long-chain fatty acidsSelf-sufficient (fused reductase domain)0.548 g/L (from glucose)[2][3]
Fatty Acid HydrataseStenotrophomonas maltophiliaUnsaturated fatty acids (e.g., oleic acid)Does not require cofactors (NADPH)49 g/L (10-hydroxystearic acid)[3]

Visualizations

Engineered Metabolic Pathway

MetabolicPathway sub Dodecanoic Acid (extracellular) sub_in Dodecanoic Acid (intracellular) sub->sub_in Transport hfa 10-Hydroxydodecanoic Acid sub_in->hfa Hydroxylation cyp CYP153A Monooxygenase sub_in->cyp beta_ox β-Oxidation (Blocked) sub_in->beta_ox prod This compound hfa->prod Activation fadd_eng Engineered FadD hfa->fadd_eng hfa->beta_ox cyp->hfa nadp NADP+ cyp->nadp gdh Glucose Dehydrogenase (GDH) nadph NADPH gdh->nadph glcn Gluconolactone gdh->glcn fadd_eng->prod amp AMP + PPi fadd_eng->amp nadph->cyp nadp->gdh glc Glucose glc->gdh coa Coenzyme A coa->fadd_eng fadd_ko ΔfadD fadd_ko->beta_ox

Caption: Engineered metabolic pathway for this compound production.

Experimental Workflow

Workflow s1 Step 1: Strain Engineering s1a Clone CYP153A & Redox Partners into pET vector s1->s1a s1b Clone GDH into pACYC vector s1a->s1b s1c Clone engineered FadD into pCOLADuet vector s1b->s1c s1d Knockout native fadD gene in E. coli BL21(DE3) s1c->s1d s2 Step 2: Biocatalyst Preparation s1d->s2 s2a Co-transform plasmids into ΔfadD E. coli BL21(DE3) s2->s2a s2b Cultivate cells in TB medium with antibiotics s2a->s2b s2c Induce protein expression with IPTG at 18-25°C s2b->s2c s2d Harvest & wash cells to create resting cell suspension s2c->s2d s3 Step 3: Whole-Cell Biotransformation s2d->s3 s3a Resuspend cells in buffer with glucose & dodecanoic acid s3->s3a s3b Incubate at 30°C with shaking for 12-24 hours s3a->s3b s3c Induce FadD expression for final CoA activation (optional) s3b->s3c s4 Step 4: Product Analysis s3c->s4 s4a Extract products from supernatant and cell pellet s4->s4a s4b Analyze by LC-MS or GC-MS for quantification s4a->s4b

Caption: Experimental workflow for biocatalyst development and production.

Logical Relationship of Genetic Modifications

LogicDiagram goal High Titer of This compound mod1 Express CYP153A System out1 Dodecanoic Acid -> 10-Hydroxydodecanoic Acid mod1->out1 mod2 Express GDH out2 Sustained NADPH Supply mod2->out2 mod3 Knockout Native fadD out3 Prevent Substrate/Product Degradation mod3->out3 mod4 Express Engineered FadD out4 10-Hydroxydodecanoic Acid -> This compound mod4->out4 out1->goal out2->out1 enables out3->goal increases yield out4->goal

Caption: Relationship between genetic modifications and the production goal.

Experimental Protocols

Protocol 1: Construction of the Engineered E. coli Strain
  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding a CYP153A monooxygenase (e.g., from Limnobacter sp.) and its cognate redox partners (putidaredoxin and putidaredoxin reductase). Codon-optimize the genes for E. coli expression.

    • Clone the CYP153A and its redox partners into a high-copy expression vector, such as pET-28a(+), under the control of an inducible T7 promoter. This will create plasmid pET-CYP .

    • Synthesize the gene for glucose dehydrogenase (GDH) from Bacillus megaterium and clone it into a compatible plasmid with a different replicon and antibiotic resistance, such as pACYCDuet-1. This will create plasmid pACYC-GDH .

    • Synthesize an engineered fadD gene with improved activity for medium-chain fatty acids and clone it into a third compatible plasmid, such as pCOLADuet-1, under an inducible promoter. This will create plasmid pCOLA-FadD .

  • Genomic Modification (fadD Knockout):

    • Create a knockout of the endogenous fadD gene in E. coli BL21(DE3) using a standard method such as λ-Red recombineering or CRISPR-Cas9.

    • Design knockout cassettes with homology arms flanking the fadD gene and an antibiotic resistance marker for selection.

    • Verify the knockout by colony PCR and sequencing. The resulting strain is E. coli BL21(DE3) ΔfadD.

  • Transformation:

    • Prepare competent E. coli BL21(DE3) ΔfadD cells.

    • Co-transform the plasmids pET-CYP , pACYC-GDH , and pCOLA-FadD into the competent cells using heat shock or electroporation.[5][6][7]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics (e.g., kanamycin (B1662678) for pET, chloramphenicol (B1208) for pACYC, and spectinomycin (B156147) for pCOLA) and incubate overnight at 37°C.

Protocol 2: Whole-Cell Biocatalyst Cultivation and Preparation
  • Starter Culture:

    • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the required antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture:

    • Inoculate 500 mL of Terrific Broth (TB) medium (containing antibiotics) in a 2 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 20°C.

    • Induce the expression of the CYP system and GDH by adding IPTG to a final concentration of 0.2 mM.

    • Continue to incubate at 20°C for 16-20 hours with shaking at 180 rpm. Note: Do not induce the expression of FadD at this stage.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with 50 mM potassium phosphate (B84403) buffer (pH 7.5).

    • Resuspend the cell pellet in the same buffer to a final cell density (OD₆₀₀) of 50. This is the resting cell suspension for biotransformation.

Protocol 3: Whole-Cell Biotransformation
  • Reaction Setup:

    • In a 250 mL flask, prepare a 50 mL reaction mixture containing:

      • Resting cell suspension (to a final OD₆₀₀ of 20-30).

      • 50 mM potassium phosphate buffer (pH 7.5).

      • 100 mM glucose (for cofactor regeneration).

      • 4 g/L dodecanoic acid (dissolved in a minimal amount of DMSO or ethanol, final solvent concentration <2% v/v).[1]

  • Hydroxylation Reaction:

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12-24 hours. Monitor the conversion of dodecanoic acid and the formation of 10-hydroxydodecanoic acid periodically by taking samples.

  • CoA-Activation Step:

    • After sufficient hydroxylation has occurred (e.g., >80% conversion), induce the expression of the engineered FadD by adding the appropriate inducer (e.g., 0.2 mM IPTG if under a T7 promoter) and supplement with 5 mM ATP and 5 mM MgCl₂.

    • Continue the incubation for another 4-6 hours to allow for the conversion of the hydroxy fatty acid to its CoA ester.

Protocol 4: Product Extraction and Analysis
  • Extraction of Free Fatty Acids:

    • Centrifuge a 1 mL sample of the reaction mixture.

    • To the supernatant, add HCl to lower the pH to ~2.

    • Extract the free fatty acids with an equal volume of ethyl acetate.

    • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent.

  • Extraction of Acyl-CoAs:

    • For the analysis of the final product, a specific acyl-CoA extraction protocol is needed.[8]

    • Quench a 1 mL cell suspension sample in 3 mL of ice-cold 20% trichloroacetic acid.

    • Centrifuge, wash the pellet, and proceed with a validated LC-MS method for acyl-CoA analysis.

  • Analysis by GC-MS (for Hydroxy Fatty Acid):

    • Derivatize the extracted fatty acid residue by methylation (with diazomethane (B1218177) or BF₃-methanol) followed by silylation (with BSTFA) to make the analytes volatile.

    • Analyze by GC-MS. 10-hydroxydodecanoic acid methyl ester will have a characteristic fragmentation pattern allowing for its identification and quantification against a standard.[9]

  • Analysis by LC-MS/MS (for Acyl-CoA):

    • Analyze the extracted acyl-CoAs using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

    • Use a C18 column and a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Monitor the specific parent-daughter ion transition for this compound for quantification.[10][11]

Conclusion

The development of a whole-cell biocatalyst for this compound production is a feasible and promising approach. By leveraging specific CYP450 monooxygenases, implementing a robust cofactor regeneration system, and carefully controlling the fatty acid activation and degradation pathways, it is possible to create an efficient and sustainable manufacturing platform. The protocols outlined above provide a comprehensive framework for the construction, optimization, and analysis of such a biocatalytic system.

References

Stable isotope labeling of 10-Hydroxydodecanoyl-CoA for metabolic tracing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Stable Isotope Labeling of 10-Hydroxydodecanoyl-CoA for Metabolic Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a hydroxylated medium-chain acyl-CoA intermediate that may play roles in various metabolic pathways, including fatty acid oxidation and lipid signaling. Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within biological systems.[1][2][3][4] By replacing atoms (such as ¹²C) with their heavier, non-radioactive stable isotopes (e.g., ¹³C), researchers can follow the transformation of a labeled substrate into downstream metabolites using mass spectrometry.[4] This approach provides unparalleled insights into the dynamic wiring of metabolic networks.[1][2]

This document provides detailed protocols for labeling cells with a stable isotope-labeled precursor of this compound, extracting the resulting acyl-CoAs, and analyzing their isotopic enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are essential for elucidating the metabolic contributions and pathways involving this compound in various physiological and pathological contexts.

Principle of the Method

The core of this method involves introducing a stable isotope-labeled precursor, such as U-¹³C-10-hydroxydodecanoic acid, into a biological system (e.g., cell culture). Inside the cell, the labeled fatty acid is activated to its coenzyme A thioester, ¹³C-10-Hydroxydodecanoyl-CoA, by acyl-CoA synthetases. This labeled intermediate then enters various metabolic pathways.

Downstream metabolites that incorporate the labeled backbone will exhibit a corresponding increase in mass. By measuring the mass shifts and the relative abundance of these labeled metabolites using LC-MS/MS, it is possible to trace the metabolic fate of this compound and quantify its flux through different pathways.[5][6]

G cluster_workflow Principle of Isotopic Labeling and Tracing Tracer [U-13C] 10-Hydroxy- dodecanoic Acid Cell Cellular Uptake & Activation Tracer->Cell Introduction Labeled_CoA [13C] 10-Hydroxy- dodecanoyl-CoA Cell->Labeled_CoA Acyl-CoA Synthetase Metabolism Metabolic Pathways (e.g., β-oxidation) Labeled_CoA->Metabolism Metabolites Labeled Downstream Metabolites Metabolism->Metabolites Analysis LC-MS/MS Analysis Metabolites->Analysis Data Mass Shift Detection & Flux Analysis Analysis->Data

Caption: Principle of metabolic tracing using stable isotope-labeled 10-hydroxydodecanoic acid.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound Precursor

The synthesis of a custom labeled precursor, such as ¹³C-labeled 10-hydroxydodecanoic acid, is a critical first step. While various chemical synthesis routes exist, a common approach involves the coupling of labeled fragments. For instance, a copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent can be adapted for this purpose.[7] Researchers should consult with a synthetic chemistry core facility or a commercial vendor for custom synthesis of [U-¹³C₁₂]-10-hydroxydodecanoic acid.

Protocol 2: Cell Culture and Isotope Labeling

This protocol details the introduction of the labeled fatty acid into a cell culture system.

Materials:

  • Mammalian cells of interest (e.g., HepG2, MCF7)[8]

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [U-¹³C₁₂]-10-hydroxydodecanoic acid (custom synthesis)

  • Sterile PBS, Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate cells in 6-well or 10 cm dishes and grow to desired confluency (typically 70-80%).

  • Tracer Preparation:

    • Prepare a stock solution of the labeled fatty acid (e.g., 50 mM in ethanol).

    • Complex the labeled fatty acid to fatty acid-free BSA. A typical molar ratio is 2:1 to 4:1 (fatty acid:BSA). Briefly, warm a sterile solution of BSA in serum-free media to 37°C and add the fatty acid stock solution dropwise while vortexing.

    • Sterile-filter the final complexed solution.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh culture medium containing the labeled fatty acid-BSA complex. The final concentration of the tracer can range from 10 µM to 100 µM, depending on the experimental goals.

    • Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism. A time-course experiment is recommended to determine the point of isotopic steady state.[9]

G cluster_workflow Experimental Workflow for Metabolic Tracing A 1. Seed Cells & Grow to Confluency B 2. Prepare Labeled FA-BSA Complex A->B C 3. Incubate Cells with Labeled FA B->C D 4. Quench Metabolism & Harvest Cells C->D E 5. Extract Acyl-CoAs D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Interpretation F->G

Caption: Overview of the experimental workflow from cell culture to data analysis.

Protocol 3: Quenching and Extraction of Acyl-CoAs

Rapid quenching of metabolic activity and efficient extraction are crucial for accurately measuring acyl-CoA levels due to their instability.[10]

Materials:

  • Ice-cold PBS

  • Ice-cold Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal Standards (e.g., odd-chain length fatty acyl-CoAs like C17:0-CoA)[8]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the culture dish on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.

  • Harvesting and Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 50% acetonitrile: 50% methanol) directly to the plate.[11]

    • Scrape the cells immediately and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Spike the lysate with a known amount of internal standard mix.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample on ice for 10 minutes.[11]

  • Sample Clarification:

    • Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.[11]

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried extract in a suitable volume (e.g., 50-100 µL) of resuspension solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.[11]

Protocol 4: LC-MS/MS Analysis

Analysis of acyl-CoAs is performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive ion mode.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Method (Illustrative):

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[12]

  • Mobile Phase B: 100% Methanol[12]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or Parallel Reaction Monitoring (PRM) for high-resolution MS.

  • Collision Gas: Argon

  • MRM Transitions: Acyl-CoAs characteristically lose a 507 Da fragment corresponding to the CoA moiety in positive ion mode.[13] The precursor ion is the protonated molecule [M+H]⁺.

Data Presentation and Interpretation

Quantitative Data

The raw data from the LC-MS/MS is processed to integrate the peak areas for each isotopologue of this compound and other downstream metabolites. The fractional enrichment (M+n) is calculated to determine the proportion of the metabolite pool that has been newly synthesized from the labeled tracer.

Table 1: Illustrative MRM Transitions for this compound Isotopologues (Note: Exact m/z values should be calculated based on the precise mass of the elements. These are representative values.)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description
¹²C-10-OH-C12-CoA (M+0)954.4447.4Unlabeled
¹³C₁₂-10-OH-C12-CoA (M+12)966.4459.4Fully Labeled
¹²C-C17:0-CoA (Internal Std)1022.5515.5Internal Standard

Table 2: Example Fractional Enrichment Data from a Time-Course Experiment (Note: This is hypothetical data for illustrative purposes.)

Time PointTotal Pool (pmol/10⁶ cells)M+0 Abundance (%)M+12 Abundance (%)Fractional Enrichment
1 hour5.285.114.90.149
4 hours5.542.657.40.574
8 hours5.815.384.70.847
24 hours6.111.888.20.882
Interpretation
  • Fractional Enrichment: The increase in the M+12 isotopologue over time indicates the rate of uptake and activation of the exogenous labeled precursor. Reaching a plateau suggests that isotopic steady state has been achieved.

  • Downstream Metabolites: By monitoring for labeled (M+n) versions of downstream metabolites (e.g., intermediates of β-oxidation like labeled acetyl-CoA or TCA cycle intermediates), one can map the metabolic fate of the this compound carbon backbone.[11] For example, entry into β-oxidation would generate M+2 labeled acetyl-CoA.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the metabolic fate of this compound using stable isotope tracing. This powerful methodology enables researchers to move beyond static metabolite measurements and gain a dynamic understanding of metabolic fluxes. The insights gained can be pivotal for identifying novel metabolic pathways, understanding disease mechanisms, and discovering new targets for drug development.

References

Application Note and Protocol: In Vitro Enzymatic Assay for 10-Hydroxydodecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is an intermediate in fatty acid metabolism, particularly in pathways involving the hydroxylation of dodecanoic acid (lauric acid). The enzymatic activity acting upon this substrate is crucial for understanding various metabolic processes, including the biosynthesis of valuable compounds like ω-hydroxy fatty acids and dicarboxylic acids, which are precursors for polymers and lubricants.[1][2][3] Furthermore, enzymes involved in hydroxy fatty acid metabolism can be targets for drug development, particularly in the context of metabolic disorders and infectious diseases where fatty acid synthesis and degradation pathways are essential.

This document provides detailed protocols for in vitro enzymatic assays to determine the activity of enzymes that metabolize this compound. Two primary activities are considered based on common metabolic pathways for β-hydroxyacyl-CoA and ω-hydroxyacyl-CoA molecules:

  • Dehydratase Activity: The removal of a water molecule from this compound to form a double bond, yielding dodecenoyl-CoA.

  • Dehydrogenase Activity: The oxidation of the hydroxyl group to a keto group, forming 10-oxododecanoyl-CoA, typically with the concomitant reduction of NAD⁺ to NADH or FAD to FADH₂.[4][5][6]

These protocols are designed to be adaptable for purified enzyme preparations as well as for crude cell lysates.

Metabolic Pathway Context

This compound is a key node in fatty acid metabolism. It can be generated from dodecanoyl-CoA via the action of hydroxylases, such as certain cytochrome P450 enzymes. Once formed, it can be further metabolized. The diagram below illustrates a simplified metabolic context.

Metabolic_Pathway Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Dodecanoyl-CoA->this compound Hydroxylase (e.g., CYP450) Dodecenoyl-CoA Dodecenoyl-CoA This compound->Dodecenoyl-CoA Dehydratase Activity 10-Oxododecanoyl-CoA 10-Oxododecanoyl-CoA This compound->10-Oxododecanoyl-CoA Dehydrogenase Activity

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydratase Activity

This assay measures the formation of the double bond in dodecenoyl-CoA by monitoring the increase in absorbance at approximately 263 nm.

Materials and Reagents:

  • This compound (substrate)

  • Purified enzyme or cell lysate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.

    • Prepare the potassium phosphate buffer and adjust the pH to 7.4 at the desired reaction temperature.

    • Dilute the enzyme preparation to a suitable concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Mixture Preparation:

    • For a 200 µL final reaction volume in a 96-well plate, prepare a master mix containing the buffer and substrate.

    • Assay Well:

      • 170 µL Potassium phosphate buffer (100 mM, pH 7.4)

      • 10 µL of 2 mM this compound (final concentration: 100 µM)

    • Control Well (No Enzyme):

      • 190 µL Potassium phosphate buffer

      • 10 µL of 2 mM this compound

    • Control Well (No Substrate):

      • 180 µL Potassium phosphate buffer

      • 20 µL of enzyme solution

  • Enzymatic Reaction:

    • Equilibrate the 96-well plate and reagents to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to the assay wells.

    • Immediately start monitoring the increase in absorbance at 263 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₂₆₃/min) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient (ε) for the enoyl-CoA product (approximately 6,000 M⁻¹cm⁻¹) to calculate the enzyme activity.

    • Activity (µmol/min/mg) = (ΔA₂₆₃/min * Reaction Volume (L)) / (ε * Path Length (cm) * mg of protein)

Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase Activity

This assay measures the activity of NAD⁺-dependent dehydrogenases by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[7]

Materials and Reagents:

  • This compound (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Purified enzyme or cell lysate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.

    • Prepare a 20 mM stock solution of NAD⁺ in deionized water. Store at -20°C.

    • Prepare the Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

    • Dilute the enzyme preparation in Tris-HCl buffer to a concentration that yields a linear reaction rate.

  • Assay Mixture Preparation (200 µL final volume):

    • Assay Well:

      • 160 µL Tris-HCl buffer (50 mM, pH 8.0)

      • 10 µL of 20 mM NAD⁺ (final concentration: 1 mM)

      • 10 µL of 2 mM this compound (final concentration: 100 µM)

    • Control Well (No Enzyme):

      • 180 µL Tris-HCl buffer

      • 10 µL of 20 mM NAD⁺

      • 10 µL of 2 mM this compound

    • Control Well (No Substrate):

      • 170 µL Tris-HCl buffer

      • 10 µL of 20 mM NAD⁺

      • 20 µL of enzyme solution

  • Enzymatic Reaction:

    • Equilibrate the plate and reagents to the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to the assay wells.

    • Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient for NADH (ε = 6,220 M⁻¹cm⁻¹) to calculate enzyme activity.[7]

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (L)) / (ε * Path Length (cm) * mg of protein)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing the in vitro enzymatic assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Cofactors Setup Set up Assay and Control Reactions in Plate Reagent_Prep->Setup Enzyme_Prep Prepare Enzyme Dilutions Initiate Initiate Reaction with Enzyme Enzyme_Prep->Initiate Equilibrate Equilibrate Plate to Assay Temperature Setup->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change over Time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate_Rate Calculate Initial Rate (ΔA/min) Plot->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: General workflow for the in vitro enzymatic assay.

Data Presentation

Quantitative data from these assays should be summarized in tables to facilitate comparison of different conditions, inhibitors, or enzyme variants.

Table 1: Michaelis-Menten Kinetic Parameters

Enzyme VariantSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-TypeThis compound
Mutant AThis compound
Wild-TypeAlternative Substrate

Table 2: Effect of Inhibitors on Enzyme Activity

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
Compound X1
10
100
Compound Y1
10
100

Table 3: Optimal Reaction Conditions

ParameterConditionRelative Activity (%)
pH6.0
7.0
8.0
9.0
Temperature (°C)25
37
50

Troubleshooting

  • No Activity Detected:

    • Verify the integrity of the substrate and cofactors.

    • Ensure the enzyme is active; test with a known positive control substrate if available.

    • Check if the buffer pH and ionic strength are appropriate for the enzyme.

  • High Background Signal:

    • Ensure there is no non-enzymatic degradation of the substrate or cofactor by running appropriate controls.

    • If using cell lysates, endogenous enzymes may interfere. Consider partial purification of the target enzyme.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.

    • Substrate or product inhibition may be occurring. Perform a full kinetic analysis to determine the cause.

These protocols provide a robust framework for the in vitro characterization of enzymatic activities involving this compound. Adaptation of substrate and cofactor concentrations may be necessary to suit the specific kinetic properties of the enzyme under investigation.

References

Application Note and Protocol: Solid-Phase Extraction for 10-Hydroxydodecanoyl-CoA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (LCA-CoA) molecule of significant interest in various biological pathways, including fatty acid metabolism. Accurate isolation and quantification of this analyte from complex biological matrices are crucial for understanding its physiological roles and for potential therapeutic development. Solid-phase extraction (SPE) offers a robust and efficient method for the selective purification and concentration of this compound prior to downstream analysis by techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

This document provides a detailed protocol for the isolation of this compound using SPE, based on established methods for long-chain acyl-CoAs and hydroxy fatty acids. The protocol is designed to be adaptable to various biological samples, such as cell lysates or tissue homogenates.

Principle of the Method

This SPE method utilizes a reversed-phase C18 sorbent. The nonpolar C18 stationary phase retains the hydrophobic long-chain acyl portion of this compound, while the polar coenzyme A moiety and other hydrophilic components of the sample matrix are washed away. The retained analyte is then eluted with an organic solvent, providing a purified and concentrated sample ready for analysis.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18, 100 mg bed mass (or similar, optimization may be required)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Acetic Acid (AA), LC-MS grade

  • Internal Standard (IS): A structurally similar acyl-CoA, such as C17:0-CoA, for quantification.

  • Sample: Cell lysates, tissue homogenates, or other biological samples.

Sample Preparation
  • Homogenization/Lysis: Homogenize tissue samples or lyse cells in a suitable buffer. A common approach involves homogenization in a potassium phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by protein precipitation with an organic solvent like acetonitrile.[1]

  • Centrifugation: Centrifuge the homogenate/lysate to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for SPE.

  • Acidification: Acidify the supernatant with formic acid or acetic acid to a final concentration of 0.1-1% to ensure that the carboxyl groups are protonated, which can improve retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

The following protocol outlines the steps for the isolation of this compound using a C18 SPE cartridge.

1. Cartridge Conditioning:

  • Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase.

  • Pass 3 mL of HPLC-grade water (acidified to the same pH as the sample) to equilibrate the cartridge. Do not let the cartridge run dry.

2. Sample Loading:

  • Load the prepared and acidified sample supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 mL/min).

3. Washing:

  • Wash the cartridge with 3 mL of an aqueous-organic solvent mixture to remove polar impurities. A common starting point is 10-20% methanol in water, containing the same concentration of acid as the sample. This step may require optimization to maximize the removal of interferences without eluting the analyte of interest.

4. Elution:

  • Elute the this compound from the cartridge with 1-2 mL of a high-organic content solvent. A common elution solvent is acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid).

5. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., the initial mobile phase for an LC-MS/MS analysis).

Data Presentation

The following table summarizes typical parameters for the SPE of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterConditionRationaleReference
Sorbent C18 (Reversed-Phase)Retains the hydrophobic acyl chain.[1][2]
Conditioning Solvent MethanolActivates the C18 stationary phase.[2]
Equilibration Solvent Acidified WaterPrepares the sorbent for the aqueous sample.[1]
Sample Loading pH Acidic (pH 4-5)Ensures protonation of acidic functional groups for better retention.[1]
Wash Solvent 10-20% Methanol in Water (acidified)Removes polar interferences.[3]
Elution Solvent Acetonitrile or Methanol (acidified)Elutes the retained analyte.[1]

Recovery Data for Similar Analytes:

AnalyteSPE SorbentRecovery (%)Reference
Long-chain acyl-CoAsOligonucleotide purification column70-80%[1]
Long-chain acyl-CoAs2-(2-pyridyl)ethyl-functionalized silica83-90%[4]

Note: Recovery for this compound should be empirically determined.

Visualization of Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization/Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading Acidification->Loading Washing 3. Washing (10-20% Methanol/Water) Loading->Washing Elution 4. Elution (Acetonitrile/Methanol) Washing->Elution Drydown Dry-down Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism, specifically within the beta-oxidation pathway. The following diagram illustrates its position in this crucial metabolic process.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Dodecanoyl-CoA Enoyl_CoA Trans-Δ2-Dodecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 10-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Decanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified overview of the fatty acid beta-oxidation pathway.

References

Application Notes and Protocols for 10-Hydroxydodecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydodecanoyl-CoA is a critical intermediate in fatty acid metabolism and plays a role in various biochemical pathways. As a research standard, its integrity is paramount for accurate and reproducible experimental results. The thioester bond in acyl-CoA molecules is energetically rich and susceptible to hydrolysis, making proper handling and storage essential to prevent degradation. These application notes provide detailed protocols for the handling, storage, and use of this compound standards to ensure their stability and performance in downstream applications.

Chemical Properties

  • Molecular Formula: C₃₃H₅₈N₇O₁₈P₃S

  • Appearance: Typically a white to off-white lyophilized powder.

  • Key Structural Feature: A long-chain hydroxy fatty acid linked to coenzyme A via a thioester bond. This bond is the primary site of potential degradation.

Handling and Storage Recommendations

The stability of this compound is dependent on several factors, including temperature, pH, and the presence of water and oxidizing agents.

3.1. Receiving and Initial Inspection

Upon receipt, inspect the product vial for any signs of damage. The lyophilized powder should be stored immediately at the recommended temperature. It is advisable to minimize the exposure of the product to ambient temperature and humidity.

3.2. Storage Conditions

To ensure the long-term stability of this compound, it should be stored as a lyophilized powder.

  • Long-term Storage (months to years): Store as a lyophilized powder at -80°C.

  • Short-term Storage (weeks to months): Store as a lyophilized powder at -20°C.

3.3. Preparation of Stock Solutions

Due to the limited stability of acyl-CoAs in aqueous solutions, it is highly recommended to prepare stock solutions fresh for each experiment. If this is not feasible, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Solvent Selection: For long-chain acyl-CoAs like this compound, solubility in purely aqueous buffers can be limited.

    • Primary Recommendation: Reconstitute in a minimal amount of an organic solvent such as DMSO or ethanol, and then dilute to the final desired concentration with an appropriate aqueous buffer (e.g., phosphate (B84403), HEPES, or TRIS buffer). The final concentration of the organic solvent should be kept to a minimum to avoid interference with downstream assays.

    • Alternative: For some applications, direct reconstitution in an aqueous buffer (pH 6.0-7.5) with vortexing or sonication may be sufficient.

  • pH Considerations: The thioester bond is prone to hydrolysis, especially at alkaline pH. It is crucial to maintain the pH of the stock solution between 6.0 and 7.5.

3.4. Storage of Stock Solutions

If storage of stock solutions is unavoidable:

  • Short-term (hours): Keep the stock solution on ice.

  • Long-term (days to weeks): Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation: Stability of Acyl-CoA Standards

ConditionFormTemperaturepHStabilityRecommendations
Long-Term Storage Lyophilized Powder-80°CN/AHighRecommended for storage > 1 month.
Short-Term Storage Lyophilized Powder-20°CN/AGoodSuitable for storage up to 1 month.
Working Solution Aqueous Buffer4°C (on ice)6.0 - 7.5LowPrepare fresh and use within a few hours.
Working Solution Aqueous BufferRoom Temperature6.0 - 7.5Very LowAvoid extended periods at room temperature.
Working Solution Aqueous Buffer4°C (on ice)> 8.0Extremely LowRapid hydrolysis occurs. Avoid basic pH.
Frozen Aliquots Aqueous Buffer-80°C6.0 - 7.5ModerateSuitable for several weeks. Avoid freeze-thaw.

Experimental Protocols

5.1. Protocol for Preparation of a 10 mM Stock Solution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Carefully weigh the required amount of the lyophilized powder using a microbalance.

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent. For example, to 1 mg of this compound (assuming a molecular weight of ~936 g/mol ), add 107 µL of solvent.

  • Start by adding a small volume of DMSO (e.g., 10 µL) and vortex gently to dissolve the powder.

  • Bring the solution to the final volume with an appropriate aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • If the entire amount is not to be used immediately, aliquot the stock solution into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C.

5.2. Protocol for Use in an Enzymatic Assay (General)

This protocol provides a general workflow for using the this compound standard in a typical enzymatic assay, such as with an acyl-CoA dehydrogenase or hydratase.

  • Prepare Assay Buffer: Prepare the assay buffer as required by the specific enzyme's protocol (e.g., 100 mM Tris-HCl, pH 7.5, containing any necessary cofactors like NAD⁺ or FAD).

  • Prepare Working Standard: Thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration in the assay buffer. Prepare a series of dilutions if a standard curve is required. Keep the diluted standards on ice.

  • Set up the Reaction: In a microplate or cuvette, add the assay buffer, any other required substrates, and the diluted this compound standard.

  • Initiate the Reaction: Start the reaction by adding the enzyme of interest.

  • Monitor the Reaction: Measure the change in absorbance or fluorescence at the appropriate wavelength over time using a plate reader or spectrophotometer. The specific wavelength will depend on the assay being performed (e.g., monitoring NADH production at 340 nm).

  • Data Analysis: Calculate the reaction rate from the linear portion of the progress curve. If a standard curve is used, determine the concentration of any unknown samples.

Visualizations

6.1. Workflow for Handling and Storage of this compound

G cluster_receipt Receiving cluster_prep Solution Preparation cluster_usage Experimental Use cluster_storage Solution Storage Receipt Receive Shipment Inspect Inspect Vial Receipt->Inspect Store_Powder Immediate Storage (-20°C or -80°C) Inspect->Store_Powder Equilibrate Equilibrate to RT Store_Powder->Equilibrate For Use Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in minimal organic solvent Weigh->Dissolve Dilute Dilute with aqueous buffer (pH 6-7.5) Dissolve->Dilute Fresh_Use Use Immediately in Assay Dilute->Fresh_Use Aliquot Aliquot into single-use vials Dilute->Aliquot For Storage Freeze Flash Freeze (e.g., liquid N2) Aliquot->Freeze Store_Solution Store at -80°C Freeze->Store_Solution

Caption: Recommended workflow for handling this compound standards.

6.2. Degradation Pathways of Acyl-CoA

G cluster_conditions Degradation Factors AcylCoA This compound (Stable Form) Hydrolysis_Product 10-Hydroxydodecanoic Acid + CoASH AcylCoA->Hydrolysis_Product Hydrolysis (High pH, H2O) Oxidation_Product Disulfide Dimer AcylCoA->Oxidation_Product Oxidation (Air, O2) High_pH Alkaline pH (>8) Water Aqueous Solution Oxygen Atmospheric Oxygen Temp Elevated Temperature

Caption: Major degradation pathways for acyl-CoA molecules.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 10-Hydroxydodecanoyl-CoA in aqueous buffers. The following information is designed to facilitate the successful use of this molecule in a variety of experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is an amphipathic molecule, possessing both a hydrophilic (polar) head group (the Coenzyme A portion and the hydroxyl group) and a hydrophobic (nonpolar) tail (the 12-carbon acyl chain).[1][2] In aqueous environments, the hydrophobic tails tend to avoid contact with water, leading to aggregation and low solubility. This is a common characteristic of long-chain fatty acyl-CoAs.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is often challenging and may lead to the formation of a precipitate or a cloudy suspension, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into the final aqueous buffer.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

A4: For preparing a concentrated stock solution, organic solvents are often necessary. Common choices include:

  • Ethanol (B145695): A biocompatible co-solvent that can help to solubilize the hydrophobic acyl chain.[6]

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many organic molecules. However, it is important to consider its potential effects on your specific experimental system.

  • Mixtures of organic solvents and water: Sometimes, a mixture like ethanol/water or DMSO/water can provide a good balance of solubility and compatibility with aqueous systems.

It is crucial to prepare fresh solutions when possible, as long-chain acyl-CoA molecules can be unstable over long-term storage in solution.[7]

Q5: How can I improve the solubility of this compound in my final aqueous buffer?

A5: Several strategies can be employed to enhance the solubility of this compound in your experimental buffer:

  • Use of Co-solvents: Including a small percentage (e.g., 1-5%) of a co-solvent like ethanol or DMSO in your final buffer can help maintain solubility.[8]

  • pH Adjustment: Increasing the pH of the buffer can help to ionize any residual carboxylic acid groups, potentially increasing solubility. An alkaline pH might aid in keeping the molecule in a more soluble carboxylate form.[6]

  • Detergents: The use of detergents at concentrations above their CMC can incorporate this compound into micelles, thereby increasing its apparent solubility. The choice of detergent (non-ionic, zwitterionic, or anionic) will depend on the specific requirements of your experiment.

  • Carrier Proteins: Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and delivery in cell-based assays.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy solution or precipitate forms upon dilution of the stock solution into the aqueous buffer. The concentration of this compound is above its solubility limit in the final buffer.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final buffer, if compatible with your assay.- Add a suitable detergent to the final buffer at a concentration above its CMC.- Pre-complex the this compound with fatty acid-free BSA before adding it to the buffer.
Inconsistent experimental results. The this compound may be aggregating or degrading in the buffer.- Prepare fresh solutions of this compound for each experiment.[7]- Ensure the stock solution is clear before dilution.- Consider the stability of this compound in your specific buffer conditions (pH, temperature). Store aliquots of the stock solution at -80°C to minimize degradation.[9]
Low enzymatic activity observed. The substrate may not be in its active, monomeric form due to micelle formation.- If the concentration of this compound is high, it might be forming micelles. Try working at concentrations below the expected CMC. For analogous long-chain acyl-CoAs, this can be in the low micromolar range.[4][5]- The presence of detergents may also interfere with enzyme activity. If using detergents, screen different types and concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of lyophilized this compound in a microcentrifuge tube.

  • Initial Solubilization: Add a small volume of pure ethanol or DMSO to the tube to dissolve the solid. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent.

  • Vortexing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath can also be beneficial.[10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent
  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., Tris-HCl, HEPES) at the final working concentration.

  • Add Co-solvent: Add the desired percentage of ethanol or DMSO to the buffer. For example, for a 1% ethanol solution, add 10 µL of pure ethanol to 990 µL of buffer.

  • Dilution: While vortexing the buffer gently, add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the co-solvent concentration may be necessary.

Protocol 3: Solubilization using Bovine Serum Albumin (BSA)
  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired buffer. A common starting concentration is 10%.

  • Complexation: Slowly add the ethanolic stock solution of this compound to the BSA solution while stirring. The molar ratio of this compound to BSA can be varied, but a starting point of 2:1 to 5:1 is often used.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes with gentle shaking to allow for complex formation.[6]

  • Use in Experiment: The this compound:BSA complex can now be added to your experimental system.

Quantitative Data Summary

The following table provides a summary of detergents that can be considered for solubilizing this compound, based on their properties for similar hydrophobic molecules. The optimal choice will be application-dependent.

Detergent Class Example Typical CMC (in water) Properties
Non-ionic Triton X-100~0.2-0.9 mMMild, non-denaturing. Useful for maintaining protein structure and function.
n-Dodecyl-β-D-maltoside (DDM)~0.17 mMOften used for solubilizing membrane proteins while preserving their activity.
Zwitterionic CHAPS~4-8 mMCan be more effective at disrupting protein-protein interactions than non-ionic detergents, but still relatively mild.
Anionic Sodium Dodecyl Sulfate (SDS)~8 mMStrong, denaturing detergent. Generally not suitable for experiments requiring native protein conformation.

Note: CMC values are approximate and can be affected by buffer composition (pH, ionic strength) and temperature.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in Ethanol or DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe solution dilute->observe clear Solution is clear observe->clear Yes cloudy Solution is cloudy or has precipitate observe->cloudy No troubleshoot Troubleshoot cloudy->troubleshoot option1 Decrease final concentration troubleshoot->option1 option2 Add co-solvent to buffer troubleshoot->option2 option3 Add detergent to buffer troubleshoot->option3 option4 Use BSA as a carrier protein troubleshoot->option4 SignalingPathway Potential Role of this compound in a Generic Signaling Pathway substrate This compound (Solubilized Monomer) enzyme Acyl-CoA Thioesterase or Synthase substrate->enzyme product Metabolic Product (e.g., 10-Hydroxydodecanoic acid) enzyme->product receptor Cellular Receptor (e.g., GPCR, Nuclear Receptor) product->receptor downstream Downstream Signaling (e.g., Kinase Cascade, Gene Expression) receptor->downstream

References

Technical Support Center: Enzymatic Synthesis of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the enzymatic synthesis of 10-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic reaction for synthesizing this compound?

A1: The synthesis is typically a two-step process catalyzed by an acyl-CoA synthetase (ACS) or ligase.[1][2][3] First, the enzyme activates the carboxylic acid group of 10-hydroxydodecanoic acid using ATP to form a fatty acyl-AMP intermediate and pyrophosphate.[1][2][3] Subsequently, the enzyme catalyzes the transfer of the fatty acyl group to Coenzyme A (CoA), releasing AMP and forming the final product, this compound.

Q2: Which type of enzyme is suitable for this synthesis?

A2: Long-chain acyl-CoA synthetases (LACS) are the primary enzymes used for activating fatty acids with chain lengths of 12 carbons and longer.[1][2] The specific isoform of LACS can influence substrate specificity and reaction efficiency.[3] It is crucial to select a LACS that has a good affinity for 10-hydroxydodecanoic acid.

Q3: What are the critical components of the reaction mixture?

A3: The essential components for the enzymatic synthesis include:

  • Substrates: 10-hydroxydodecanoic acid and Coenzyme A.

  • Enzyme: A suitable long-chain acyl-CoA synthetase.

  • Energy Source: ATP is required for the activation of the fatty acid.[1][2]

  • Cofactors: Magnesium ions (Mg2+) are typically required for ACS activity.

  • Buffer: A suitable buffer to maintain the optimal pH for the enzyme.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by measuring the consumption of substrates (10-hydroxydodecanoic acid, CoA, ATP) or the formation of the product (this compound). A common method is a radiometric assay using a radiolabeled fatty acid, followed by separation of the fatty acid and acyl-CoA and quantification by scintillation counting.[4] Alternatively, HPLC-based methods can be used to separate and quantify the reactants and products.

Troubleshooting Guide

Low or No Product Yield

This is one of the most common issues encountered. The following sections break down potential causes and solutions.

1. Problem: Inactive or Suboptimal Enzyme Activity

Potential CauseRecommended Solution
Improper Enzyme Storage Ensure the enzyme is stored at the recommended temperature and in the appropriate buffer to maintain its activity. Avoid repeated freeze-thaw cycles.
Suboptimal Reaction pH Determine the optimal pH for your specific acyl-CoA synthetase. Most ACS enzymes have an optimal pH in the range of 7.0-8.0. Perform a pH optimization experiment.
Suboptimal Reaction Temperature The optimal temperature for enzymatic activity can vary. While many reactions are run at 37°C, this may not be optimal and could lead to enzyme instability over longer incubation times. Run the reaction at a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum.
Enzyme Inhibition Product inhibition can occur where the accumulation of this compound or byproducts like AMP and pyrophosphate inhibits the enzyme. Consider strategies to remove byproducts, such as adding pyrophosphatase.
Presence of Thioesterases Crude enzyme preparations may contain thioesterase activity, which degrades the acyl-CoA product.[5] If using a crude lysate, consider purifying the acyl-CoA synthetase.

2. Problem: Issues with Substrates and Reagents

Potential CauseRecommended Solution
Substrate Degradation Coenzyme A and ATP are susceptible to degradation. Use fresh, high-quality reagents and store them properly. Prepare ATP solutions fresh and keep them on ice.
Incorrect Substrate Concentration High concentrations of the fatty acid substrate can be inhibitory to some enzymes.[6] Perform a substrate titration to determine the optimal concentration range for 10-hydroxydodecanoic acid.
Poor Substrate Solubility 10-hydroxydodecanoic acid has limited solubility in aqueous buffers. It is often necessary to first dissolve it in an organic solvent (e.g., ethanol (B145695) or DMSO) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme. The use of a carrier protein like Bovine Serum Albumin (BSA) can also improve solubility.
Inaccurate Reagent Concentrations Verify the concentrations of all stock solutions, especially ATP and CoA.

3. Problem: Suboptimal Reaction Conditions

ParameterRecommended Optimization Strategy
Reaction Time The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction time.
Enzyme Concentration The amount of enzyme may be limiting. Increase the enzyme concentration to see if the yield improves.
Mixing Ensure the reaction mixture is well-mixed, especially if substrate solubility is an issue. Gentle agitation during the reaction can be beneficial.

Experimental Protocols & Visualizations

General Experimental Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for troubleshooting low product yield in the enzymatic synthesis of this compound.

G cluster_start cluster_check1 Initial Checks cluster_optimization Parameter Optimization cluster_analysis In-depth Analysis cluster_end start Low/No Product Yield check_reagents Verify Reagent Quality (ATP, CoA, Substrate) start->check_reagents check_enzyme Confirm Enzyme Activity (Use a positive control substrate if available) start->check_enzyme opt_pH Optimize pH check_reagents->opt_pH Reagents OK check_enzyme->opt_pH Enzyme Active opt_temp Optimize Temperature opt_pH->opt_temp opt_substrate Titrate Substrate Concentration opt_temp->opt_substrate opt_enzyme Titrate Enzyme Concentration opt_substrate->opt_enzyme check_inhibition Investigate Product/ Substrate Inhibition opt_enzyme->check_inhibition Yield Still Low end Improved Yield opt_enzyme->end Yield Improved check_degradation Assess Product Degradation (Thioesterase Activity) check_inhibition->check_degradation check_degradation->end Problem Identified & Solved

Caption: A troubleshooting workflow for low yield.

Enzymatic Synthesis Pathway of this compound

This diagram illustrates the two-step reaction catalyzed by long-chain acyl-CoA synthetase.

G sub_10HDA 10-Hydroxydodecanoic Acid sub_ATP ATP intermediate 10-Hydroxydodecanoyl-AMP (Enzyme-bound) sub_10HDA->intermediate Step 1 sub_CoA Coenzyme A sub_ATP->intermediate product This compound sub_CoA->product intermediate->product Step 2 byproduct_PPi PPi intermediate->byproduct_PPi byproduct_AMP AMP product->byproduct_AMP enzyme Acyl-CoA Synthetase

Caption: The reaction pathway for this compound synthesis.

Protocol: Screening for Optimal pH
  • Prepare a series of buffers: Prepare a range of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5) at the same ionic strength.

  • Set up parallel reactions: For each pH to be tested, set up a complete reaction mixture containing 10-hydroxydodecanoic acid, ATP, CoA, MgCl2, and the acyl-CoA synthetase.

  • Incubate: Incubate all reactions at a constant temperature for a fixed period (e.g., 30 minutes).

  • Stop the reaction: Terminate the reactions, for example, by adding acid or a solvent to denature the enzyme.

  • Analyze the yield: Quantify the amount of this compound produced in each reaction using a suitable analytical method (e.g., HPLC or a radiometric assay).

  • Plot the results: Plot the product yield against the pH to determine the optimal pH for the enzyme.

This structured approach to troubleshooting and understanding the reaction parameters should assist researchers in optimizing the enzymatic synthesis of this compound and achieving higher yields.

References

Troubleshooting low signal intensity in mass spec analysis of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 10-Hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to low signal intensity or other problems during the mass spec analysis of this compound.

Q1: Why am I observing a very low or no signal for my this compound sample?

A1: Low signal intensity for acyl-CoA compounds is a common challenge and can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not at an acidic pH.[1] They are also sensitive to temperature.

  • Inefficient Ionization: The large and amphipathic nature of this compound can result in poor ionization efficiency in the mass spectrometer source.[2]

  • Ion Suppression: Components of the sample matrix co-eluting with your analyte can interfere with its ionization, leading to a reduced signal.[1]

  • Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings, such as the choice of precursor and product ions or collision energy, can significantly impact sensitivity.[1]

  • In-source Fragmentation: Acyl-CoAs can fragment within the ion source if the cone voltage or capillary temperature is set too high, which reduces the abundance of the intended precursor ion.[2]

Q2: How can I improve the stability of my this compound sample?

A2: To minimize degradation, it is crucial to handle samples with care:

  • pH Control: Maintain a slightly acidic pH (around 6.8) for your sample solutions. The use of buffers like ammonium (B1175870) acetate (B1210297) can help maintain a stable pH.[3]

  • Temperature: Keep samples on ice or at 4°C during preparation and in the autosampler. For long-term storage, samples should be kept at -80°C.

  • Solvent Choice: Reconstitute dried extracts in a solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium acetate.[4] Acyl-CoAs show poor stability in pure water.[3]

Q3: What are the optimal mass spectrometry settings for analyzing this compound?

A3: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is often more sensitive than negative ion mode.[2] A key fragmentation pathway for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety. Therefore, for this compound (exact mass to be calculated for the specific adduct), you would typically monitor the transition of the precursor ion to the product ion resulting from this neutral loss. Optimization of the collision energy is critical to achieve efficient fragmentation.

Q4: Can my sample preparation method be the cause of low signal intensity?

A4: Yes, the extraction and cleanup procedure is critical.

  • Extraction Solvent: An 80% methanol solution is often effective for extracting acyl-CoAs. Avoid using formic acid or acetonitrile (B52724) in the initial extraction solvent as this can lead to poor recovery.[3]

  • Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent and elution solvents are appropriate for acyl-CoAs to prevent sample loss.

  • Minimize Handling Time: Process samples as quickly as possible to reduce the chance of degradation.

Quantitative Data: LC-MS/MS Parameters for Long-Chain Acyl-CoAs

The following table provides a summary of typical LC-MS/MS parameters used for the analysis of various long-chain acyl-CoAs. These can be used as a starting point for optimizing the analysis of this compound.

Acyl-CoA SpeciesPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Reference
Myristoyl-CoA (C14:0)952.4445.430[5]
Palmitoyl-CoA (C16:0)980.5473.430[5]
Palmitoleoyl-CoA (C16:1)978.5471.430[5]
Stearoyl-CoA (C18:0)1008.5501.530[5]
Oleoyl-CoA (C18:1)1006.5499.530[5]
Linoleoyl-CoA (C18:2)1004.5497.530[5]
Arachidonoyl-CoA (C20:4)1028.5521.530[5]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol provides a general procedure for the extraction of acyl-CoAs from mammalian cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade)

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Precipitation:

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Dry the extract using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8) for LC-MS analysis.[3][4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm) is a suitable choice.[3]

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate. For example: 0-1.5 min, 20% B; 1.5-5 min, ramp to 95% B; 5-14.5 min, hold at 95% B; 14.5-15 min, return to 20% B; 15-20 min, hold at 20% B.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: Calculate the theoretical m/z for the [M+H]+ adduct of this compound.

  • Product Ion: The most abundant product ion is typically from the neutral loss of 507 Da.

  • Source Parameters:

    • Spray Voltage: 3.0-4.5 kV.

    • Capillary Temperature: 275-350°C.

    • Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum signal.

  • Collision Energy: This will need to be optimized for this compound but a starting point of 30 eV is reasonable based on similar compounds.[5]

Visualizations

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for troubleshooting low signal intensity in the mass spec analysis of this compound.

TroubleshootingWorkflow Start Low or No Signal for This compound CheckMS 1. Check Mass Spectrometer Performance Start->CheckMS InfuseStandard Infuse a known standard. Is there a signal? CheckMS->InfuseStandard CheckSamplePrep 2. Review Sample Preparation InfuseStandard->CheckSamplePrep Yes TroubleshootMS Troubleshoot MS hardware (Clean source, check connections) InfuseStandard->TroubleshootMS No SampleIntegrity Was the sample handled correctly? (pH, temp, fresh solvents) CheckSamplePrep->SampleIntegrity CheckLC 3. Evaluate LC Performance SampleIntegrity->CheckLC Yes PrepareNewSample Prepare fresh sample, standards, and mobile phases SampleIntegrity->PrepareNewSample No PeakShape Is the peak shape good? (No tailing, consistent RT) CheckLC->PeakShape CheckMSMethod 4. Optimize MS Method PeakShape->CheckMSMethod Yes TroubleshootLC Troubleshoot LC system (Check for leaks, column) PeakShape->TroubleshootLC No MethodParams Are MS parameters optimized? (Precursor/product ions, CE) CheckMSMethod->MethodParams OptimizeMethod Optimize ionization source and fragmentation parameters MethodParams->OptimizeMethod No Success Signal Improved MethodParams->Success Yes TroubleshootMS->CheckMS PrepareNewSample->CheckSamplePrep TroubleshootLC->CheckLC OptimizeMethod->CheckMSMethod

Caption: Troubleshooting workflow for low signal intensity.

Metabolic Pathway of this compound

This compound is an intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway. The diagram below illustrates its position within this metabolic process.

MetabolicPathway Simplified Beta-Oxidation Pathway of Dodecanoyl-CoA DodecanoylCoA Dodecanoyl-CoA (12:0-CoA) EnoylCoA trans-Δ2-Dodecenoyl-CoA DodecanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 10-Ketododecanoyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase DecanoylCoA Decanoyl-CoA (10:0-CoA) KetoacylCoA->DecanoylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCACycle TCA Cycle DecanoylCoA->TCACycle Further β-oxidation AcetylCoA->TCACycle

Caption: Simplified beta-oxidation pathway.

References

Preventing degradation of 10-Hydroxydodecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Hydroxydodecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

This section provides answers to specific questions you may have about handling and preparing samples containing this compound.

Q1: I am seeing lower than expected levels of this compound in my samples after analysis. What could be the cause?

A1: Lower than expected levels of this compound are often due to degradation during sample preparation. Acyl-CoA molecules, including this compound, are susceptible to both chemical and enzymatic degradation. The thioester bond is particularly labile and can be hydrolyzed under suboptimal conditions.[1][2][3] Key factors to consider are sample temperature, pH of buffers, and the presence of endogenous enzymes. It is crucial to work quickly at low temperatures (on ice) and use appropriate buffers to maintain a slightly acidic pH.

Q2: What is the optimal pH for my buffers to ensure the stability of this compound?

A2: To minimize hydrolysis of the thioester bond, it is recommended to use buffers with a slightly acidic pH, typically between 4.0 and 6.8.[4] Alkaline conditions should be strictly avoided as they promote rapid hydrolysis. Ammonium (B1175870) acetate (B1210297) buffers are commonly used for this purpose.[4][5]

Q3: Are there any specific enzymes I should be concerned about that can degrade my analyte?

A3: Yes, you should be concerned about acyl-CoA thioesterases (ACOTs), which are enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acid and coenzyme A.[6][7] These enzymes are present in many biological samples. To counteract their activity, it is essential to keep samples cold and to process them promptly. The use of protein precipitation steps with organic solvents early in the extraction process can also help to inactivate these enzymes.

Q4: What are the best practices for storing samples containing this compound?

A4: For short-term storage during sample preparation (e.g., in an autosampler), maintain the temperature at 4°C.[4][5] For long-term storage, samples should be stored at -80°C. It is also advisable to store extracts in a solvent mixture containing an organic component, such as 20% acetonitrile (B52724) in an ammonium acetate buffer, to improve stability.[5]

Q5: My sample is of tissue origin. Are there any special precautions I need to take?

A5: Yes, tissue samples require rapid processing to minimize enzymatic degradation. Immediately after collection, the tissue should be flash-frozen in liquid nitrogen.[8] Homogenization should be performed on ice in a pre-chilled buffer.[9] An acidic potassium phosphate (B84403) buffer (pH 4.9) has been used effectively for tissue extraction of long-chain acyl-CoAs.[9]

Q6: Can the choice of solvent affect the stability of this compound?

A6: Absolutely. The stability of acyl-CoAs is influenced by the solvent composition. Studies have shown that storing acyl-CoA standards in a solution of 50% methanol (B129727) with 50 mM ammonium acetate at pH 6.8 can provide good stability at 4°C for up to 48 hours.[1][4] For reconstitution of dried extracts, using a buffer with 20% acetonitrile can be beneficial for medium to long-chain acyl-CoAs.[5]

Quantitative Data Summary

The stability of acyl-CoA compounds is highly dependent on the storage conditions. The following table summarizes the stability of acyl-CoA standards in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry intensities. Lower CV values indicate higher stability. This data can serve as a guide for selecting appropriate solvents for your experiments with this compound.

Solvent CompositionpHAverage CV (%) over 48h at 4°C
WaterNeutralHigh
50 mM Ammonium Acetate4.0Low
50 mM Ammonium Acetate6.8Low
50% Methanol/WaterNeutralModerate
50% Methanol/50 mM Ammonium Acetate4.0Low
50% Methanol/50 mM Ammonium Acetate6.8Very Low

This table is a summary of findings on the stability of a range of acyl-CoAs and is intended to provide general guidance.[1]

Experimental Protocols

Protocol for Extraction of this compound from Tissue Samples

This protocol is designed to minimize degradation of this compound during extraction from tissue samples.

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (freshly prepared)

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1) solvent mixture

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Sonicator

Procedure:

  • Place approximately 40 mg of frozen tissue into a 2 mL homogenization tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add 0.5 mL of the ACN:Isopropanol:Methanol (3:1:1) solvent mixture containing the internal standard.

  • Homogenize the sample twice on ice using a mechanical homogenizer.

  • Vortex the homogenate for 2 minutes.

  • Sonicate the sample for 3 minutes in an ice bath.

  • Centrifuge the sample at 16,000 x g at 4°C for 10 minutes.[9]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a suitable solvent for your analytical method, for example, 30 µL of 50 mM ammonium acetate in 20%/80% acetonitrile/water for long-chain acyl-CoA analysis.[5]

  • Proceed with your analytical workflow (e.g., LC-MS/MS).

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways for this compound This compound This compound 10-Hydroxydodecanoic Acid + CoA 10-Hydroxydodecanoic Acid + CoA This compound->10-Hydroxydodecanoic Acid + CoA Chemical Hydrolysis (High pH, Temp) This compound->10-Hydroxydodecanoic Acid + CoA Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Reactive Oxygen Species) Beta-Oxidation Intermediates Beta-Oxidation Intermediates This compound->Beta-Oxidation Intermediates Enzymatic Degradation (Beta-Oxidation Pathway)

Caption: Potential degradation routes for this compound.

Recommended Sample Preparation Workflow

Recommended Sample Preparation Workflow cluster_sample_collection Sample Collection cluster_extraction Extraction (On Ice) cluster_processing Supernatant Processing cluster_analysis Analysis Flash-freeze tissue\nin liquid nitrogen Flash-freeze tissue in liquid nitrogen Homogenize in\nacidic buffer (pH 4.9) Homogenize in acidic buffer (pH 4.9) Flash-freeze tissue\nin liquid nitrogen->Homogenize in\nacidic buffer (pH 4.9) Add organic solvent\n& internal standard Add organic solvent & internal standard Homogenize in\nacidic buffer (pH 4.9)->Add organic solvent\n& internal standard Vortex & Sonicate Vortex & Sonicate Add organic solvent\n& internal standard->Vortex & Sonicate Centrifuge at 4°C Centrifuge at 4°C Vortex & Sonicate->Centrifuge at 4°C Collect supernatant Collect supernatant Centrifuge at 4°C->Collect supernatant Dry extract Dry extract Collect supernatant->Dry extract Reconstitute in\nstable solvent (pH 4.0-6.8) Reconstitute in stable solvent (pH 4.0-6.8) Dry extract->Reconstitute in\nstable solvent (pH 4.0-6.8) LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute in\nstable solvent (pH 4.0-6.8)->LC-MS/MS Analysis

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Optimization of the HMG-CoA Reductase Assay In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HMG-CoA reductase (HMGR) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HMG-CoA reductase assay, providing potential causes and solutions in a straightforward question-and-answer format.

1. Why is my enzyme activity low or undetectable?

  • Potential Cause: Inactive or degraded enzyme.

    • Solution: HMG-CoA reductase is sensitive to storage and handling.[1] Ensure the enzyme is stored at –70°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles and do not keep the enzyme on ice for more than 60 minutes before starting the assay, as this can lead to a reduction in activity.[1]

  • Potential Cause: Suboptimal assay conditions.

    • Solution: Verify that the assay buffer pH, temperature, and component concentrations are optimal. The reaction is typically performed at 37°C.[2] One study found optimal conditions to be a reaction buffer pH of 7.0, 100 µM NADPH, 50 µM HMG-CoA, and 200 µg/mL of microsomal protein.[2]

  • Potential Cause: Incorrect order of reagent addition.

    • Solution: The order of reagent addition is critical for optimal results. A recommended order is to add the 1x Assay Buffer first, followed by the inhibitor (if any), then the reconstituted NADPH, the HMG-CoA substrate, and finally the HMG-CoA Reductase to initiate the reaction.

2. Why is the background signal in my no-enzyme control wells too high?

  • Potential Cause: Contamination of reagents.

    • Solution: Use high-purity reagents and ultrapure water (17 MΩ-cm or equivalent) for all buffers and solutions to minimize background absorbance.

  • Potential Cause: Non-enzymatic oxidation of NADPH.

    • Solution: Ensure that the assay is protected from light, as NADPH is light-sensitive.[1][3] Prepare fresh NADPH solutions for each experiment.

3. The absorbance at 340 nm is not decreasing linearly. What could be the issue?

  • Potential Cause: Substrate or cofactor depletion.

    • Solution: If the reaction rate decreases over time, it may indicate that NADPH or HMG-CoA is being depleted. Ensure that the concentrations of these reagents are not limiting. The assay should be read in the linear range of the reaction.[1]

  • Potential Cause: Enzyme instability.

    • Solution: The enzyme may lose activity over the course of the assay. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability.

4. How can I be sure my inhibitors are working correctly?

  • Potential Cause: Incorrect inhibitor concentration or insolubility.

    • Solution: Verify the concentration of your inhibitor stock solution. Ensure the final concentration in the assay is appropriate to observe inhibition. Some inhibitors may have poor solubility in aqueous buffers; consider using a small amount of an appropriate solvent like DMSO, and always include a vehicle control in your experiment.[4]

  • Potential Cause: Inactive inhibitor.

    • Solution: Use a known, potent inhibitor of HMG-CoA reductase, such as pravastatin (B1207561) or atorvastatin, as a positive control for inhibition.[1] This will help validate that the assay is capable of detecting inhibitory activity.

Experimental Protocols & Data Presentation

Spectrophotometric Assay of HMG-CoA Reductase Activity

This protocol is based on the widely used method of monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][5]

Materials:

  • HMG-CoA Reductase (enzyme)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • Inhibitor of choice (e.g., pravastatin)

  • UV/Vis Spectrophotometer or microplate reader capable of reading at 340 nm

Optimized Assay Conditions:

For consistent and reproducible results, adhere to the optimized parameters summarized in the table below.

ParameterRecommended ValueReference
Wavelength340 nm[2]
Temperature37 °C[2]
pH7.0[2]
NADPH Concentration100 µM[2]
HMG-CoA Concentration50 µM[2]
Microsomal Protein200 µg/mL[2]
Pre-incubation Time20 minutes (protein and NADPH)[2]
Reaction TimeUp to 10 minutes (plate reader) or 5 minutes (cuvette)

Assay Procedure (96-well plate format):

  • Prepare Reagents: Prepare a 1x Assay Buffer from a 5x stock solution using ultrapure water. Reconstitute NADPH and HMG-CoA in the 1x Assay Buffer. Keep all solutions on ice.

  • Set up the Plate: Add the appropriate volumes of each component to the wells of a UV-compatible 96-well plate. A typical reaction mixture includes the assay buffer, NADPH, the test inhibitor or vehicle, and HMG-CoA.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow the components to reach thermal equilibrium and for any inhibitor to bind to the enzyme.[2]

  • Initiate the Reaction: Add HMG-CoA reductase to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode. Readings should be taken at regular intervals (e.g., every 20 seconds) for up to 10 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve. The activity of HMG-CoA reductase is proportional to the rate of decrease in absorbance at 340 nm.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow prep Reagent Preparation setup Plate Setup prep->setup Add components to plate pre_incubate Pre-incubation (37°C) setup->pre_incubate initiate Initiate Reaction (Add HMGR) pre_incubate->initiate read Kinetic Read (340 nm) initiate->read analyze Data Analysis read->analyze

Caption: General workflow for the spectrophotometric HMG-CoA reductase assay.

troubleshooting_logic issue issue cause cause solution solution low_activity Low/No Activity enzyme_issue Inactive Enzyme low_activity->enzyme_issue conditions_issue Suboptimal Conditions low_activity->conditions_issue order_issue Incorrect Reagent Order low_activity->order_issue storage_solution Check Storage & Handling enzyme_issue->storage_solution optimize_solution Optimize pH, Temp, Concentrations conditions_issue->optimize_solution order_solution Follow Correct Addition Order order_issue->order_solution

Caption: Troubleshooting logic for low or no enzyme activity.

This technical support guide provides a starting point for optimizing your HMG-CoA reductase assays. For more specific issues, consulting the technical documentation of the specific assay kit being used is always recommended.

References

Technical Support Center: Enhancing the Stability of 10-Hydroxydodecanoyl-CoA for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 10-Hydroxydodecanoyl-CoA, ensuring its stability during long-term storage is paramount for reproducible and accurate experimental outcomes. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this critical biochemical.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the stability of this compound.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in enzymatic assays. Degradation of this compound due to improper storage or handling.1. Verify storage conditions. For long-term storage, solid material should be kept at -80°C. 2. Prepare fresh aqueous stock solutions for each experiment. If storing aqueous aliquots, use a slightly acidic buffer (pH 4.0-6.8) and store at -80°C for no more than a few weeks.[1] 3. Minimize freeze-thaw cycles. Prepare single-use aliquots.
Appearance of extra peaks in HPLC/LC-MS analysis. 1. Hydrolysis of the thioester bond. 2. Oxidation of the fatty acyl chain.1. Ensure storage solutions are at an appropriate pH (4.0-6.8) to minimize base-catalyzed hydrolysis.[1] Thioesters are generally stable at neutral pH but can be susceptible to hydrolysis.[2] 2. For aqueous solutions, consider purging with an inert gas (e.g., argon or nitrogen) before sealing and freezing to minimize oxidation. The addition of antioxidants may also be beneficial, though compatibility with downstream applications should be verified.
Inconsistent results between experimental replicates. 1. Variable degradation of this compound across different aliquots. 2. Inaccurate concentration determination of stock solutions.1. Strictly adhere to a standardized protocol for thawing and handling. Thaw aliquots rapidly in a water bath at a controlled temperature and keep on ice until use. 2. Quantify the concentration of your stock solution using a reliable method, such as a validated HPLC protocol or a commercial enzymatic assay kit, before each set of experiments.
Precipitate formation upon thawing of aqueous solutions. Poor solubility or aggregation at low temperatures.1. Ensure the buffer concentration is sufficient to maintain solubility. 2. Gently vortex the solution after thawing to ensure it is fully redissolved. 3. Consider preparing stock solutions in a solvent containing a small amount of organic solvent like methanol (B129727) or acetonitrile (B52724) if compatible with your experimental system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For long-term stability, this compound should be stored as a lyophilized powder or solid at -80°C. Under these conditions, it can be stable for several years. If you need to store it in solution, prepare aliquots in a slightly acidic aqueous buffer (pH 4.0-6.8) and store them at -80°C.[1] It is crucial to minimize the number of freeze-thaw cycles.

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly at basic pH.[2] Therefore, it is recommended to maintain aqueous solutions at a pH between 4.0 and 6.8 to enhance stability.[1] Higher temperatures accelerate the rate of degradation. For short-term storage (a few hours), solutions should be kept on ice. For longer-term storage of solutions, -80°C is recommended.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to minimize freeze-thaw cycles. Ideally, you should prepare single-use aliquots of your stock solution. Each freeze-thaw cycle can contribute to the degradation of the molecule, leading to a decrease in purity and activity over time.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are:

  • Hydrolysis: The thioester bond can be hydrolyzed to yield coenzyme A and 10-hydroxydodecanoic acid. This process is accelerated at a basic pH.[2][3]

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, particularly if exposed to oxygen and light for extended periods. The hydroxyl group may also be a site for oxidative reactions.

Q5: Are there any additives that can enhance the stability of this compound in solution?

A5: While specific data for this compound is limited, for general fatty acyl-CoAs, the use of antioxidants such as Vitamin E or resveratrol (B1683913) may help to mitigate oxidative degradation, especially in applications where the solution is exposed to air.[4][5] However, the compatibility of these additives with your specific experimental setup must be validated. For routine storage, maintaining a slightly acidic pH and minimizing oxygen exposure are the most effective strategies.

Q6: How can I assess the purity and concentration of my this compound solution?

A6: The purity and concentration can be determined using the following methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection at 260 nm is a common and reliable technique for assessing the purity and quantifying the concentration of acyl-CoA esters.[1][6]

  • Enzymatic Assays: Commercially available kits can be used to quantify the amount of acyl-CoA in a sample. These assays are typically based on a coupled enzyme reaction that produces a fluorescent or colorimetric signal proportional to the acyl-CoA concentration.[7][8][9]

Quantitative Stability Data

The following table summarizes the stability of various acyl-CoA standards in different solvents at 4°C over 48 hours, providing an indication of the relative stability under different conditions. While this data is not specific to this compound, it offers valuable guidance for handling and storage.

SolventpHAverage % Remaining after 48h at 4°C
Water~7.085%
50 mM Ammonium (B1175870) Acetate (B1210297)4.095%
50 mM Ammonium Acetate6.892%
50% Methanol in Water~7.090%
50% Methanol in 50 mM Ammonium Acetate4.098%
50% Methanol in 50 mM Ammonium Acetate6.896%
Data is adapted from a stability study on a mixture of acyl-CoA standards.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the analysis of long-chain acyl-CoAs and can be adapted for this compound.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm i.d., 3 µm).[1]

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: Room temperature.[1]

    • Detection: UV at 260 nm.[6]

  • Gradient Elution:

    • 0 min: 20% B

    • 1.5 min: 20% B

    • 5 min: 95% B

    • 14.5 min: 95% B

    • 15 min: 20% B

    • 20 min: 20% B[1]

  • Sample Preparation:

    • Reconstitute the this compound sample in a solution of 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile.[1]

    • Centrifuge the sample to remove any particulates before injection.

Protocol 2: Enzymatic Assay for Acyl-CoA Quantification

This protocol is based on a generic fluorometric assay for the quantification of fatty acyl-CoAs.

  • Principle: An acyl-CoA oxidase acts on the acyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product. The fluorescence intensity is proportional to the amount of acyl-CoA in the sample.[7][8]

  • Reagents:

    • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4).[8]

    • Acyl-CoA Oxidase/Peroxidase Enzyme Mix.

    • Fluorescent Probe.

    • This compound Standard.

  • Procedure (96-well plate format):

    • Prepare a standard curve of this compound in the assay buffer.

    • Add samples and standards to the wells.

    • Prepare a master reaction mix containing the assay buffer, enzyme mix, and fluorescent probe according to the kit manufacturer's instructions.

    • Add the master reaction mix to each well.

    • Incubate at room temperature for 30-40 minutes, protected from light.[7][8]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[7][8]

    • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizations

experimental_workflow solid Solid at -80°C thaw Rapid Thawing solid->thaw solution Aqueous Aliquots (pH 4.0-6.8) at -80°C solution->thaw on_ice Keep on Ice thaw->on_ice hplc HPLC Analysis on_ice->hplc enzyme_assay Enzymatic Assay on_ice->enzyme_assay experiment Biological Experiment on_ice->experiment hplc->experiment enzyme_assay->experiment

Caption: Experimental workflow for handling and assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main_compound This compound hydrolysis_product1 10-Hydroxydodecanoic Acid main_compound->hydrolysis_product1 Thioester Cleavage hydrolysis_product2 Coenzyme A main_compound->hydrolysis_product2 Thioester Cleavage oxidation_product Oxidized Products main_compound->oxidation_product Oxidative Damage hydrolysis_trigger Basic pH High Temperature oxidation_trigger Oxygen Light

Caption: Primary degradation pathways for this compound.

troubleshooting_logic start Inconsistent Experimental Results check_purity Assess Purity and Concentration (HPLC / Enzymatic Assay) start->check_purity is_pure Is the compound pure and at the correct concentration? check_purity->is_pure review_storage Review Storage Conditions (-80°C, pH 4.0-6.8, single-use aliquots) is_pure->review_storage No other_factors Investigate Other Experimental Variables is_pure->other_factors Yes review_handling Review Handling Protocol (Rapid thaw, keep on ice) review_storage->review_handling new_stock Prepare Fresh Stock Solution review_handling->new_stock

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Technical Support Center: Quantification of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 10-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound?

The quantification of this compound, like other medium-chain acyl-CoAs, presents several analytical challenges. These molecules can be of low abundance in biological samples and are susceptible to degradation. Key challenges include:

  • Sample Preparation: Inefficient extraction can lead to poor recovery. It is also crucial to rapidly quench metabolic activity to prevent enzymatic degradation.

  • Analyte Stability: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Chromatographic Separation: Achieving good peak shape and separation from isomeric and isobaric interferences can be difficult.

  • Mass Spectrometry Detection: Ion suppression from the sample matrix can significantly impact sensitivity and reproducibility.[1][2]

Q2: How should I prepare my tissue or cell samples for this compound analysis?

Proper sample preparation is critical for accurate quantification. Here is a general workflow:

  • Quenching: Immediately freeze tissue samples in liquid nitrogen or use a cold quenching solution (e.g., ice-cold saline) for cultured cells to halt enzymatic activity.

  • Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent. A common choice is a mixture of isopropanol (B130326) and aqueous buffer.[3]

  • Extraction: A liquid-liquid extraction is often employed to separate the more polar acyl-CoAs from non-polar lipids.[4] Alternatively, a protein precipitation step with a solvent like acetonitrile (B52724) can be used.[5]

  • Purification: Solid-phase extraction (SPE) may be necessary to clean up the sample and reduce matrix effects before LC-MS/MS analysis.[6][7]

  • Reconstitution: After drying the extract, reconstitute the sample in a solvent compatible with your LC mobile phase.

Q3: What kind of internal standard should I use?

The use of a proper internal standard is crucial for correcting for sample loss during preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). If this is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., C11- or C13-hydroxy acyl-CoA) that is not naturally present in the sample can be a good alternative.[8][9][10]

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

While specific parameters need to be optimized for your instrument, here are some general guidelines based on the analysis of similar medium-chain acyl-CoAs:

  • Liquid Chromatography (LC):

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the CoA moiety (507 Da).[1] Further fragmentation of the acyl chain can provide additional specificity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal 1. Inefficient extraction or sample degradation. 2. Poor ionization efficiency. 3. Incorrect MS parameters. 4. Analyte concentration is below the limit of detection.1. Optimize extraction protocol; ensure samples are kept cold and processed quickly. Use a fresh sample. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[11][12] Ensure mobile phase is compatible with good ionization. 3. Confirm the correct MRM transitions and optimize collision energy. 4. Concentrate the sample or use a more sensitive instrument.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent with the initial mobile phase. 3. Secondary interactions with the column. 4. Column degradation.1. Dilute the sample. 2. Reconstitute the sample in a solvent similar to or weaker than the initial mobile phase. 3. Add a small amount of a competing agent (e.g., formic acid) to the mobile phase. 4. Replace the analytical column.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instability of the analyte in the autosampler. 4. Improper internal standard selection or use.1. Standardize the sample preparation workflow. 2. Improve sample cleanup (e.g., using SPE). Dilute the sample. Use a stable isotope-labeled internal standard. 3. Keep the autosampler at a low temperature (e.g., 4°C). 4. Use a stable isotope-labeled or a close structural analog internal standard and add it at the very beginning of the sample preparation.[9]
Carryover 1. Adsorption of the analyte to the injector or column. 2. High concentration samples analyzed before low concentration ones.1. Optimize the injector wash protocol with a strong solvent. 2. Run blank injections after high concentration samples.
Table 1: Example LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis

Note: These are example parameters and should be optimized for your specific application and instrument.

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (9:1) with 10 mM Ammonium Acetate and 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
  • Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., ¹³C-labeled this compound or C11-hydroxy-acyl-CoA) in methanol.

  • Sample Homogenization:

    • Weigh approximately 50 mg of frozen tissue in a pre-chilled tube.

    • Add 1 mL of ice-cold 80% methanol.

    • Add a known amount of the internal standard.

    • Homogenize the tissue thoroughly using a bead beater or a similar device. Keep the sample on ice.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Analyze using an optimized LC-MS/MS method (refer to Table 1 for a starting point).

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Quantify the amount of this compound in the sample using a calibration curve prepared with known amounts of the analyte and a fixed amount of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Quench Quench Metabolism (Liquid N2) Sample->Quench Homogenize Homogenize in Extraction Solvent + Internal Standard Quench->Homogenize Precipitate Protein Precipitation & Centrifugation Homogenize->Precipitate Extract Collect Supernatant Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Data->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Problem Detected NoPeak No/Low Peak Signal? Start->NoPeak PoorShape Poor Peak Shape? Start->PoorShape HighVar High Variability? Start->HighVar CheckExtraction Review Sample Prep: - Degradation? - Extraction Efficiency? NoPeak->CheckExtraction Yes CheckOverload Dilute Sample (Column Overload?) PoorShape->CheckOverload Yes StandardizePrep Standardize Sample Preparation Protocol HighVar->StandardizePrep Yes OptimizeMS Optimize MS Source & MRM Parameters CheckExtraction->OptimizeMS CheckConcentration Concentration Below LOD? OptimizeMS->CheckConcentration CheckSolvent Reconstitute in Weaker Solvent CheckOverload->CheckSolvent CheckColumn Replace Column CheckSolvent->CheckColumn ImproveCleanup Improve Sample Cleanup (e.g., SPE) StandardizePrep->ImproveCleanup CheckIS Verify Internal Standard Strategy ImproveCleanup->CheckIS

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Strategies to improve the efficiency of whole-cell catalysis for 10-HDA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of whole-cell catalysis for the synthesis of 10-hydroxy-2-decenoic acid (10-HDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving 10-HDA yield in whole-cell catalysis?

A1: Key strategies focus on genetic modification of the host organism (typically E. coli), process optimization, and overcoming product inhibition. This includes:

  • Strain Engineering: Modifying metabolic pathways to favor 10-HDA production. This often involves knocking out competing pathways, such as the β-oxidation pathway, by deleting genes like fadB, fadJ, and fadR.[1][2]

  • Enzyme Co-expression: Co-expressing a suite of enzymes required for the conversion of fatty acids to 10-HDA. For a one-step process from decanoic acid, this can include acyl-CoA synthetase (Macs), acyl-CoA dehydrogenase (FadE), acyl-CoA thioesterase (YdiI), a P450 monooxygenase (CYP), and acyl-CoA oxidase (ACOX).[1][2]

  • Process Simplification: Transitioning from a two-step to a one-step synthesis process can improve efficiency and reduce production time.[1][2]

  • Cofactor Regeneration: For P450-dependent hydroxylation, ensuring an adequate supply of the NAD(P)H cofactor is crucial. This can be achieved by co-expressing an enzyme like glucose dehydrogenase (GDH) to create a regeneration system.[3][4]

  • Improving Transport: Enhancing the transport of substrates into the cell and the export of 10-HDA out of the cell can significantly boost yields. This can be done using cell permeabilizing agents or by overexpressing transporter proteins.[3][5]

Q2: What is the difference between one-step and two-step whole-cell catalysis for 10-HDA synthesis?

A2: The primary difference lies in the number of separate fermentation/biocatalysis stages.

  • Two-Step Process: In a two-step process, the first step typically involves the conversion of a precursor like decanoic acid to an intermediate, such as trans-2-decenoic acid, using one engineered strain. The intermediate is then isolated and used as the substrate for a second engineered strain, which performs the final hydroxylation to produce 10-HDA.[4][6]

  • One-Step Process: A one-step process utilizes a single engineered strain that expresses all the necessary enzymes to convert a starting substrate (e.g., decanoic acid) directly to 10-HDA in a single fermentation.[1][2] This approach is generally more efficient and cost-effective.

Q3: How does product toxicity or feedback inhibition affect 10-HDA synthesis, and how can it be mitigated?

A3: 10-HDA exhibits antibacterial properties and can be toxic to the host cells at high concentrations, leading to feedback inhibition that constrains production.[5][7] Strategies to mitigate this include:

  • Transporter Protein Overexpression: Expressing efflux pumps, such as the MexHID transporter from Pseudomonas aeruginosa, can actively transport 10-HDA out of the cell, reducing its intracellular concentration and alleviating feedback inhibition.[5]

  • Cell Permeabilization: Using chemical agents to increase the permeability of the cell membrane can facilitate the passive diffusion of 10-HDA out of the cell.[3][5]

  • In Situ Product Removal: Implementing techniques to continuously remove 10-HDA from the reaction mixture during fermentation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of decanoic acid to trans-2-decenoic acid (in a two-step process) Inefficient β-oxidation pathway modification.Ensure complete knockout of competing β-oxidation genes (fadB, fadJ, fadR).[1][2] Optimize the expression of key enzymes like FadE, Macs, and YdiI.
Poor substrate uptake.Optimize the concentration of permeabilizing agents like Triton X-100 or Tween-80.[3] Consider overexpressing fatty acid transporter proteins.
Low conversion of trans-2-decenoic acid to 10-HDA Insufficient P450 enzyme activity.Optimize induction conditions (IPTG concentration, induction time, and cell density at induction) for the P450 enzyme.[4] Consider using UV mutagenesis and high-throughput screening to select for strains with higher enzyme expression.[1][2]
Limiting NAD(P)H cofactor.Co-express a cofactor regeneration system, such as glucose dehydrogenase (GDH), to ensure a continuous supply of NAD(P)H for the P450 enzyme.[3][4]
Overall low yield of 10-HDA in a one-step or two-step process Product toxicity and feedback inhibition.Overexpress an efflux pump like MexHID to actively remove 10-HDA from the cells.[5]
Sub-optimal reaction conditions.Systematically optimize parameters such as substrate concentration, cell density, pH, and temperature.
Inconsistent batch-to-batch results Instability of the engineered plasmid or integrated genes.For plasmid-based expression, ensure consistent antibiotic selection pressure. For chromosomally integrated genes, verify the stability of the integration site over several generations.
Variability in inoculum preparation.Standardize the age and physiological state of the seed culture used for inoculation.

Data Presentation

Table 1: Comparison of One-Step and Two-Step Whole-Cell Catalysis for 10-HDA Synthesis

Parameter Two-Step Process One-Step Process Reference
Starting Substrate Decanoic AcidDecanoic Acid[1][4]
Key Intermediate trans-2-decenoic acidNot isolated[4]
Final 10-HDA Yield 486.5 mg/L0.628 g/L (628 mg/L)[1][3]
Reaction Time ~29 hours (9h for step 1, 20h for step 2)10 hours[1][4]
Conversion Rate 65.6% (step 2)75.6%[1][4]

Table 2: Effect of Permeabilizing Agents on trans-2-decenoic acid Production

Permeabilizing Agent Concentration Effect on Extracellular Product Reference
Triton X-1002.0% (v/v)5-fold greater than intracellular[3]
Tween-801.2% (v/v)5-fold greater than intracellular[3]

Experimental Protocols

Protocol 1: Whole-Cell Catalysis for 10-HDA Synthesis (Two-Step Process)

  • Step 1: Conversion of Decanoic Acid to trans-2-decenoic acid

    • Culture recombinant E. coli (e.g., with knockouts in the β-oxidation pathway and expressing Macs, FadE, and YdiI) to the desired cell density.

    • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

    • Treat the cells with a permeabilizing agent, such as 2.0% Triton X-100, at 30°C for 20 minutes with gentle shaking.[3]

    • Add decanoic acid (e.g., 0.9 g/L) to the cell suspension and incubate for approximately 9 hours.[4]

    • Monitor the production of trans-2-decenoic acid using GC-MS.

    • After the reaction, centrifuge the mixture to separate the cells from the supernatant containing the product.

  • Step 2: Conversion of trans-2-decenoic acid to 10-HDA

    • Culture a second recombinant E. coli strain expressing the P450 enzyme and a cofactor regeneration enzyme like GDH.

    • Harvest the cells and prepare the whole-cell catalyst as described above.

    • Add the supernatant from Step 1 containing trans-2-decenoic acid to the second whole-cell catalyst.

    • Incubate the reaction for approximately 20 hours, monitoring the formation of 10-HDA.[4]

    • The final product can be extracted and purified from the reaction mixture.

Protocol 2: Optimization of Induction Conditions for Enzyme Expression

  • Grow the recombinant E. coli strain in a suitable medium at 37°C.

  • Monitor the cell density by measuring the optical density at 600 nm (OD₆₀₀).

  • When the OD₆₀₀ reaches a specific value (e.g., 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • To optimize, test a range of IPTG concentrations (e.g., 0.4 mM to 0.8 mM).[4]

  • Also, vary the cell density at which induction is initiated (e.g., OD₆₀₀ of 0.4, 0.6, 0.8, 1.0, 1.2).[4]

  • Incubate the induced cultures for different durations (e.g., 12, 16, 20, 24 hours) to determine the optimal induction time.[4]

  • Analyze the level of protein expression and the catalytic activity of the whole cells from each condition to identify the optimal induction parameters.

Visualizations

Two_Step_10HDA_Synthesis Decanoic_Acid Decanoic Acid Strain1 E. coli Strain 1 (fadBJR-, fadE+, MACS+, ydiI+) Decanoic_Acid->Strain1 Intermediate trans-2-decenoic acid Strain1->Intermediate Step 1 Strain2 E. coli Strain 2 (CYP153A33+, GDH+) Intermediate->Strain2 HDA 10-HDA Strain2->HDA Step 2 One_Step_10HDA_Synthesis Decanoic_Acid Decanoic Acid Engineered_Strain Engineered E. coli (fadBJR-, ACOX+, FadE+, Macs+, YdiI+, CYP+) Decanoic_Acid->Engineered_Strain HDA 10-HDA Engineered_Strain->HDA One-Pot Reaction Troubleshooting_Logic Start Low 10-HDA Yield Check_Conversion Check intermediate conversion rate Start->Check_Conversion Low_Step1 Low Step 1 Conversion Check_Conversion->Low_Step1 Low Low_Step2 Low Step 2 Conversion Check_Conversion->Low_Step2 High Optimize_Permeabilization Optimize Permeabilization Low_Step1->Optimize_Permeabilization Verify_Knockouts Verify Gene Knockouts Low_Step1->Verify_Knockouts Optimize_Induction Optimize P450 Induction Low_Step2->Optimize_Induction Check_Cofactor Implement Cofactor Regeneration Low_Step2->Check_Cofactor Check_Toxicity Assess Product Toxicity Optimize_Permeabilization->Check_Toxicity Verify_Knockouts->Check_Toxicity Optimize_Induction->Check_Toxicity Check_Cofactor->Check_Toxicity Implement_Efflux Overexpress Efflux Pump Check_Toxicity->Implement_Efflux High Toxicity End Improved Yield Check_Toxicity->End Low Toxicity Implement_Efflux->End

References

Technical Support Center: Refinement of Extraction Protocols for 10-Hydroxydodecanoyl-CoA from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 10-Hydroxydodecanoyl-CoA (10-HDA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation and quantification of 10-HDA-CoA from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from complex matrices?

A1: The primary challenges include the low endogenous abundance of 10-HDA-CoA, its inherent chemical instability, and the presence of interfering substances in complex matrices like tissues and cell lysates. Acyl-CoA molecules are susceptible to enzymatic degradation and hydrolysis, especially at neutral or alkaline pH and elevated temperatures.[1] Additionally, co-extracted matrix components can significantly impact the accuracy of quantification, particularly in LC-MS/MS analysis, through a phenomenon known as the matrix effect.

Q2: What is the matrix effect and how can I minimize it?

A2: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize the matrix effect, it is crucial to have an efficient sample clean-up step. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering substances.[2] Additionally, optimizing the chromatographic separation to resolve 10-HDA-CoA from matrix components is essential. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.

Q3: What is the best way to store samples to ensure the stability of 10-HDA-CoA?

A3: Due to the instability of acyl-CoAs, it is recommended to process fresh tissues or cells immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles. For extracted samples, storage at -80°C in an appropriate solvent (e.g., 50% methanol (B129727) with 10 mM ammonium (B1175870) acetate, pH 6.8) can help maintain stability for a limited time.[3]

Q4: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for 10-HDA-CoA?

A4: Both LLE and SPE can be effective for extracting long-chain acyl-CoAs. LLE, often using solvents like acetonitrile (B52724) and isopropanol (B130326), is a simpler and faster method.[4] However, SPE provides superior sample clean-up, which is critical for reducing matrix effects in sensitive analytical techniques like LC-MS/MS.[2][4] The choice of method may depend on the complexity of the matrix, the required level of sensitivity, and the available equipment. For quantitative analysis requiring high accuracy, a combination of LLE followed by SPE is often the best approach.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of 10-HDA-CoA Incomplete cell or tissue lysis.Ensure thorough homogenization. For tissues, consider using a glass homogenizer or cryogenic grinding. Optimize the homogenization buffer and duration.
Degradation of 10-HDA-CoA during extraction.Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Maintain a slightly acidic pH (around 4.0-5.0) during the initial extraction steps.[5]
Inefficient extraction from the matrix.Optimize the solvent-to-sample ratio. A higher volume of extraction solvent may be needed for complex matrices. Ensure vigorous mixing during the extraction step.
Poor retention or elution during SPE.Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the composition and volume of the wash and elution solvents. The hydroxyl group on 10-HDA-CoA may require a more polar elution solvent compared to non-hydroxylated acyl-CoAs.
High Variability in Results Inconsistent sample handling.Standardize the entire workflow, from sample collection to final analysis. Minimize the time between sample collection and extraction.
Presence of interfering substances (matrix effect).Improve the sample clean-up procedure. Incorporate an additional wash step in the SPE protocol or use a different SPE sorbent. Optimize the LC gradient to better separate the analyte from interfering peaks.
Instability of the analyte in the final extract.Analyze the samples as soon as possible after extraction. If storage is necessary, use an appropriate solvent and store at -80°C. Evaluate the stability of 10-HDA-CoA in the autosampler over the course of the analytical run.[3]
Poor Chromatographic Peak Shape Suboptimal mobile phase composition.Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
Column overload.Dilute the sample or inject a smaller volume.
Interaction with the analytical column.Use a column specifically designed for lipid analysis. Ensure the column is properly equilibrated before each injection.

Experimental Protocols

Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction for Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for tissues such as liver, heart, or muscle.[4][5]

Materials:

  • Tissue sample (~50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Water (LC-MS grade)

  • Internal standard (e.g., C17-CoA or a stable isotope-labeled 10-HDA-CoA)

Procedure:

  • Homogenization:

    • Quickly weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Equilibration: Equilibrate the cartridge with 3 mL of the homogenization buffer (KH2PO4).

    • Sample Loading: Load the supernatant from the LLE step onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

    • Elution: Elute the 10-HDA-CoA with 2 mL of 80% acetonitrile in water.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Solvent Precipitation and Extraction for Cultured Cells

This protocol is a simpler method suitable for cultured cells.[3]

Materials:

  • Cell pellet (from a 10 cm dish, ~1-5 million cells)

  • Ice-cold 80% Methanol in water

  • Internal standard

  • Centrifuge tubes

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Quickly wash the cell monolayer with ice-cold PBS and aspirate.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard directly to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Extraction:

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs

Methodology Matrix Key Advantages Key Disadvantages Typical Recovery (%) Reference
Solvent Precipitation (80% Methanol) Cultured Cells, TissuesSimple, fast, good for a broad range of acyl-CoAs.Lower recovery for very long-chain species, potential for significant matrix effects.Not explicitly stated, but high MS intensities reported.[3]
Liquid-Liquid Extraction (ACN/Isopropanol) TissuesGood recovery for a range of acyl-CoAs.Less effective at removing interfering substances compared to SPE.93-104% (for various acyl-CoAs)[4]
Solid-Phase Extraction (SPE) Tissues, Cell LysatesExcellent sample clean-up, reduces matrix effects, high recovery.More time-consuming and requires optimization of wash and elution steps.70-80% (for various long-chain acyl-CoAs)[5]
Combined LLE and SPE Complex TissuesProvides both good initial extraction and excellent clean-up.Most time and resource-intensive method.Expected to be in the range of 70-90%, with reduced matrix effects.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: General workflow for the extraction and analysis of 10-HDA-CoA.

Troubleshooting Logic

troubleshooting_logic Start Start Low_Recovery Low Recovery? Start->Low_Recovery Check_Lysis Optimize Lysis/ Homogenization Low_Recovery->Check_Lysis Yes High_Variability High Variability? Low_Recovery->High_Variability No Check_Stability Improve Sample Handling (Temp, pH) Check_Lysis->Check_Stability Check_SPE Optimize SPE (Condition, Wash, Elute) Check_Stability->Check_SPE Check_SPE->High_Variability Standardize_Workflow Standardize Handling High_Variability->Standardize_Workflow Yes End End High_Variability->End No Improve_Cleanup Enhance SPE Cleanup/ LC Separation Standardize_Workflow->Improve_Cleanup Use_IS Use Stable Isotope Internal Standard Improve_Cleanup->Use_IS Use_IS->End

Caption: Decision tree for troubleshooting common extraction issues.

References

Validation & Comparative

A Comparative Guide to 10-Hydroxydodecanoyl-CoA and 3-Hydroxydecanoyl-CoA in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 10-hydroxydodecanoyl-CoA and 3-hydroxydecanoyl-CoA, two key intermediates in distinct fatty acid oxidation pathways. Understanding the metabolic fates and enzymatic interactions of these molecules is crucial for research into metabolic disorders, drug metabolism, and cellular signaling.

Introduction

Fatty acid oxidation is a fundamental metabolic process for energy production. While the beta-oxidation pathway is the primary route for fatty acid catabolism, alternative pathways such as omega-oxidation become significant under certain physiological and pathological conditions. This guide focuses on two hydroxylated acyl-CoA intermediates: 3-hydroxydecanoyl-CoA, a canonical intermediate of mitochondrial beta-oxidation, and this compound, an intermediate of endoplasmic reticulum-localized omega-oxidation.

Core Comparison: Beta-Oxidation vs. Omega-Oxidation Intermediates

Feature3-Hydroxydecanoyl-CoAThis compound
Metabolic Pathway Mitochondrial Beta-OxidationEndoplasmic Reticulum Omega-Oxidation
Precursor Fatty Acid Decanoic Acid (C10:0)Dodecanoic Acid (Lauric Acid, C12:0)
Cellular Localization Mitochondrial MatrixEndoplasmic Reticulum
Position of Hydroxyl Group Carbon 3 (Beta-position)Carbon 10 (Omega-2 position relative to the thioester)
Primary Enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH)Cytochrome P450 (CYP4A/CYP4F families), Alcohol Dehydrogenase, Aldehyde Dehydrogenase
Physiological Role Routine energy production from medium-chain fatty acidsAlternative fatty acid metabolism, especially when beta-oxidation is impaired; production of dicarboxylic acids for excretion or further metabolism.[1][2][3]
Clinical Relevance Deficiencies in enzymes of this pathway (e.g., MCADD, LCHAD deficiency) lead to severe metabolic disorders.[4][5][6]Upregulation can be a compensatory mechanism in beta-oxidation defects and may have roles in conditions like Reye's syndrome.[7]

Quantitative Data: Enzyme Kinetics

Direct comparative kinetic data for the enzymes acting on this compound and 3-hydroxydecanoyl-CoA is limited in the literature. However, data for the relevant enzymes with similar substrates are available and summarized below.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (Beta-Oxidation)

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxydecanoyl-CoAPig Heart5.3138[8]
3-Hydroxybutyryl-CoAPig Heart33125[8]
3-Hydroxypalmitoyl-CoAPig Heart5.041[8]

Table 2: Kinetic Parameters of Enzymes in Omega-Oxidation

SubstrateEnzymeEnzyme SourceKmVmax/Turnover RateReference
Dodecanoic Acid (Lauric Acid)Cytochrome P450 4A11Human (recombinant)-~25 min-1 (turnover)[9][10]
Dodecanoic Acid (Lauric Acid)Cytochrome P450Rat Liver Microsomes0.9 µM-[7]
Various AlcoholsAlcohol DehydrogenaseHuman LiverVaries widelyVaries[11]
Various AldehydesAldehyde DehydrogenaseHuman LiverVaries widelyVaries[12][13]

Note: The Vmax for L-3-hydroxyacyl-CoA dehydrogenase is highest with medium-chain substrates.[8] Kinetic data for alcohol and aldehyde dehydrogenases are highly dependent on the specific isoenzyme and substrate.

Signaling Pathways and Logical Relationships

Metabolic Pathways of 3-Hydroxydecanoyl-CoA and this compound

The following diagrams illustrate the distinct metabolic pathways for 3-hydroxydecanoyl-CoA and this compound.

beta_oxidation cluster_mito Mitochondrial Matrix Decanoyl-CoA Decanoyl-CoA trans-Δ2-Decenoyl-CoA trans-Δ2-Decenoyl-CoA Decanoyl-CoA->trans-Δ2-Decenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA trans-Δ2-Decenoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-Ketodecanoyl-CoA 3-Ketodecanoyl-CoA 3-Hydroxydecanoyl-CoA->3-Ketodecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA 3-Ketodecanoyl-CoA->Octanoyl-CoA + Acetyl-CoA Thiolase

Caption: Mitochondrial Beta-Oxidation of Decanoyl-CoA.

omega_oxidation cluster_er Endoplasmic Reticulum Dodecanoyl-CoA Dodecanoyl-CoA 12-Hydroxydodecanoyl-CoA 12-Hydroxydodecanoyl-CoA Dodecanoyl-CoA->12-Hydroxydodecanoyl-CoA Cytochrome P450 12-Oxododecanoyl-CoA 12-Oxododecanoyl-CoA 12-Hydroxydodecanoyl-CoA->12-Oxododecanoyl-CoA Alcohol Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA 12-Oxododecanoyl-CoA->Dodecanedioyl-CoA Aldehyde Dehydrogenase

Caption: Endoplasmic Reticulum Omega-Oxidation of Dodecanoyl-CoA.

Potential Signaling Roles

While primarily metabolic intermediates, acyl-CoAs and their derivatives can have signaling functions. Long-chain acyl-CoAs are known to be involved in various cellular signaling pathways.[14][15][16] Dicarboxylic acids, the end-products of omega-oxidation, may also play a role in regulating peroxisomal β-oxidation.[17]

signaling Fatty_Acids Fatty_Acids Acyl_CoAs Acyl_CoAs Fatty_Acids->Acyl_CoAs Activation Dicarboxylic_Acids Dicarboxylic_Acids Fatty_Acids->Dicarboxylic_Acids Omega-Oxidation Metabolic_Pathways Metabolic_Pathways Acyl_CoAs->Metabolic_Pathways Energy Production Signaling_Cascades Signaling_Cascades Acyl_CoAs->Signaling_Cascades Allosteric Regulation Gene_Expression Gene_Expression Dicarboxylic_Acids->Gene_Expression PPARα Activation

Caption: Potential Signaling Roles of Acyl-CoAs and Dicarboxylic Acids.

Experimental Protocols

Protocol 1: Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity with 3-Hydroxydecanoyl-CoA

This protocol is adapted from established spectrophotometric methods.[8][18][19]

Objective: To determine the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase using 3-hydroxydecanoyl-CoA as a substrate.

Principle: The oxidation of 3-hydroxydecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm. To drive the reaction to completion and avoid product inhibition, the product, 3-ketodecanoyl-CoA, is cleaved by a coupling enzyme, 3-ketoacyl-CoA thiolase, in the presence of Coenzyme A.[8]

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Purified 3-ketoacyl-CoA thiolase

  • 3-Hydroxydecanoyl-CoA (substrate)

  • NAD+

  • Coenzyme A (CoASH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+

    • 50 µL of 2 mM CoASH

    • A non-limiting amount of 3-ketoacyl-CoA thiolase (e.g., 5-10 units)

  • Add a specific amount of purified L-3-hydroxyacyl-CoA dehydrogenase to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding varying concentrations of 3-hydroxydecanoyl-CoA (e.g., from 1 µM to 50 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

  • Repeat steps 4-6 for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Assay for Omega-Oxidation of Dodecanoic Acid

This protocol is based on methods for studying cytochrome P450-mediated fatty acid hydroxylation in liver microsomes.[20][21][22]

Objective: To measure the formation of 10-hydroxydodecanoic acid from dodecanoic acid by liver microsomes.

Principle: Liver microsomes contain cytochrome P450 enzymes that catalyze the omega-hydroxylation of fatty acids in the presence of NADPH and molecular oxygen. The product, 10-hydroxydodecanoic acid, can be extracted and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Materials:

  • Liver microsomes (from rat or human)

  • Dodecanoic acid (substrate)

  • NADPH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Reaction tubes

  • Stopping solution (e.g., 6 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)

  • Internal standard (e.g., a related but distinct hydroxylated fatty acid)

  • GC-MS or HPLC system for analysis

Procedure:

  • Prepare a reaction mixture in a reaction tube containing:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • Liver microsomes (e.g., 0.5-1.0 mg of protein)

    • MgCl2 (e.g., 5 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of dodecanoic acid (e.g., final concentration of 50-200 µM).

  • Immediately add NADPH (e.g., final concentration of 1 mM) to start the enzymatic reaction.

  • Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the stopping solution (e.g., 100 µL of 6 M HCl).

  • Add the internal standard.

  • Extract the hydroxylated fatty acids with an organic solvent (e.g., 2 x 2 mL of ethyl acetate).

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the dried extract if necessary for GC-MS analysis (e.g., silylation).

  • Reconstitute the sample in a suitable solvent and analyze by GC-MS or HPLC to quantify the amount of 10-hydroxydodecanoic acid formed relative to the internal standard.

Caption: Experimental Workflows for Enzyme Assays.

Conclusion

This compound and 3-hydroxydecanoyl-CoA are intermediates in fundamentally different fatty acid oxidation pathways, with distinct subcellular localizations, enzymatic machinery, and physiological roles. While 3-hydroxydecanoyl-CoA is a central component of routine energy metabolism via beta-oxidation, this compound is part of the omega-oxidation pathway, which serves as an alternative route for fatty acid catabolism. The study of these molecules and their respective pathways is essential for a comprehensive understanding of lipid metabolism and its dysregulation in disease. Further research is needed to elucidate the direct comparative kinetics and potential unique signaling roles of these two important metabolic intermediates.

References

A Comparative Analysis of 10-Hydroxydodecanoyl-CoA Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways of 10-hydroxydodecanoyl-CoA across various species, including mammals, plants, and bacteria. The metabolism of this medium-chain hydroxy fatty acid is crucial in various physiological processes and presents potential targets for therapeutic intervention and biotechnological applications.

Introduction to this compound Metabolism

This compound is a key intermediate in the metabolism of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. Its metabolic fate is primarily governed by two major pathways: synthesis through hydroxylation of dodecanoyl-CoA and degradation via β-oxidation. Significant variations in the enzymes and subcellular localization of these pathways exist across different biological kingdoms.

Synthesis of this compound: A Focus on Hydroxylation

The introduction of a hydroxyl group onto the fatty acyl chain is a critical step in the synthesis of this compound. This reaction is predominantly catalyzed by cytochrome P450 monooxygenases.

Key Enzymes in this compound Synthesis:

Enzyme FamilySub-familySpecies ExampleSubcellular LocationNotes
Cytochrome P450 (CYP) CYP4A, CYP4B, CYP2E1Mammals (Rabbit)Endoplasmic ReticulumThese isoforms are known to hydroxylate lauric acid, with varying regioselectivity.[1][2]
CYP153AMarinobacter aquaeolei (Bacteria)CytosolEngineered variants show high ω-hydroxylation activity on dodecanol, a precursor to dodecanoic acid.[3]
CYPBM3Bacillus megaterium (Bacteria)CytosolA highly active enzyme for fatty acid hydroxylation, often used in biocatalytic applications.[4]
FAH12Physaria fendleri (Plant)Endoplasmic ReticulumA fatty acid hydroxylase involved in the synthesis of hydroxy fatty acids in plants.[5]

Degradation of this compound: The β-Oxidation Pathway

Once formed, this compound is primarily degraded through the β-oxidation spiral, a process that occurs in both mitochondria and peroxisomes. This pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA.

Comparative Overview of β-Oxidation Enzymes for Hydroxyacyl-CoAs:

EnzymeMammalsPlantsBacteria & Yeast
Acyl-CoA Dehydrogenase (ACAD) Multiple chain-length specific ACADs (SCAD, MCAD, LCAD, VLCAD) exist in mitochondria. ACAD10 and ACAD11 are involved in 4-hydroxy acid catabolism.[6]Peroxisomes and mitochondria both contain ACADs.Various ACADs with differing substrate specificities.
Enoyl-CoA Hydratase Mitochondrial and peroxisomal isoforms.Mitochondrial and peroxisomal isoforms.Multifunctional enzymes often contain hydratase activity.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) in mitochondria shows high activity with medium-chain substrates.[7] Medium and short-chain specific HADH (SCHAD) also present.Multifunctional proteins in peroxisomes exhibit HADH activity.(S)-3-hydroxyacyl-CoA dehydrogenase (FadB') in Ralstonia eutropha.[8] Yeast MFE-2 has two dehydrogenase domains with different substrate specificities.[9]
Thiolase Mitochondrial and peroxisomal isoforms.Mitochondrial and peroxisomal isoforms.Various thiolases are present.

Species-Specific Metabolic Pathways

The metabolic pathways for this compound exhibit notable differences across species, particularly in the initial hydroxylation step and the subcellular localization of β-oxidation.

Mammalian Metabolism

In mammals, the synthesis of this compound primarily occurs in the endoplasmic reticulum via cytochrome P450 enzymes. The subsequent degradation through β-oxidation can take place in both mitochondria and peroxisomes. Peroxisomal β-oxidation is particularly important for very long-chain and branched-chain fatty acids, but it also contributes to the degradation of medium-chain fatty acids.[3]

Mammalian_Metabolism Dodecanoyl_CoA Dodecanoyl-CoA ER Endoplasmic Reticulum Dodecanoyl_CoA->ER CYP450s Ten_OH_Dodecanoyl_CoA This compound ER->Ten_OH_Dodecanoyl_CoA Mitochondrion Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Peroxisome Peroxisome Peroxisome->Beta_Oxidation Ten_OH_Dodecanoyl_CoA->Mitochondrion Ten_OH_Dodecanoyl_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Mammalian metabolism of this compound.
Plant Metabolism

Plants are known to produce a variety of hydroxy fatty acids, which are often components of cutin and suberin. The synthesis of this compound in plants is also mediated by cytochrome P450 enzymes located in the endoplasmic reticulum. The subsequent β-oxidation primarily occurs in peroxisomes. Transcriptome analysis of plants like Lesquerella and Physaria fendleri has identified numerous genes involved in hydroxy fatty acid metabolism.[5][10][11]

Plant_Metabolism Dodecanoyl_CoA Dodecanoyl-CoA ER Endoplasmic Reticulum Dodecanoyl_CoA->ER CYP450s (e.g., FAH12) Ten_OH_Dodecanoyl_CoA This compound ER->Ten_OH_Dodecanoyl_CoA Peroxisome Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Ten_OH_Dodecanoyl_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Plant metabolism of this compound.
Bacterial Metabolism

Bacteria exhibit diverse metabolic capabilities for fatty acids. Certain bacteria, such as Bacillus megaterium and Marinobacter aquaeolei, possess highly efficient cytochrome P450 systems for fatty acid hydroxylation.[3][4] The degradation of this compound proceeds via the classical β-oxidation pathway in the cytoplasm. In some bacteria, the enzymes of β-oxidation are organized in multifunctional protein complexes.

Bacterial_Metabolism Dodecanoyl_CoA Dodecanoyl-CoA Cytosol Cytosol Dodecanoyl_CoA->Cytosol CYP450s (e.g., CYPBM3) Ten_OH_Dodecanoyl_CoA This compound Cytosol->Ten_OH_Dodecanoyl_CoA Beta_Oxidation β-Oxidation Ten_OH_Dodecanoyl_CoA->Beta_Oxidation Cytosolic Enzymes Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Bacterial metabolism of this compound.

Experimental Protocols

A variety of experimental techniques are employed to study the metabolism of this compound.

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of acyl-CoA species, including this compound, in biological samples.[12][13]

Sample Preparation and Extraction:

  • Homogenize tissue or cell samples in a suitable solvent mixture (e.g., acetonitrile/isopropanol/water).

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.

  • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation of the acyl-CoAs.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Mass_Spec_Workflow Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data

Workflow for quantitative analysis by LC-MS/MS.
Enzymatic Assays

The activity of enzymes involved in this compound metabolism can be determined using spectrophotometric or fluorometric assays.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:

This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[14]

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate, pH 7.3)

    • This compound (substrate)

    • NAD⁺ (cofactor)

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

    • Monitor the change in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.

A coupled assay system with 3-ketoacyl-CoA thiolase can be used to improve the assay's irreversibility and eliminate product inhibition.[7]

HADH_Assay Substrate This compound Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 10-Oxododecanoyl-CoA Enzyme->Product NADH NADH + H+ Enzyme->NADH Spectrophotometer Monitor A340 NADH->Spectrophotometer

Principle of the 3-Hydroxyacyl-CoA Dehydrogenase assay.
Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) can be used to analyze the expression levels of genes encoding the enzymes involved in this compound metabolism in different species or under various conditions. This provides insights into the transcriptional regulation of these pathways.[15]

Conclusion

The metabolic pathways of this compound, while centered around the core processes of hydroxylation and β-oxidation, display significant diversity across species in terms of the specific enzymes involved, their subcellular localization, and their regulation. This comparative analysis provides a framework for understanding these differences, which is essential for researchers in fields ranging from metabolic engineering to drug development. Further investigation into the substrate specificities and kinetic properties of the involved enzymes will be crucial for a more detailed understanding and for harnessing these pathways for biotechnological and therapeutic purposes.

References

The Emerging Potential of 10-Hydroxydodecanoyl-CoA as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) necessitates the discovery of novel and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While established biomarkers provide valuable clinical information, they often lack the sensitivity and specificity to detect early-stage metabolic dysregulation. This guide explores the potential of 10-Hydroxydodecanoyl-CoA, an intermediate in fatty acid metabolism, as a candidate biomarker for metabolic disorders. We present a comparative analysis with current biomarkers, detailed experimental protocols for its quantification, and a visual representation of its metabolic context and the biomarker validation process.

Performance Comparison: this compound vs. Established Biomarkers

Direct quantitative data on the performance of this compound as a validated biomarker for metabolic disorders is currently limited in publicly available research. Its potential is inferred from its role in fatty acid β-oxidation, a key metabolic pathway often dysregulated in metabolic diseases. The following tables summarize the performance of established and emerging biomarkers for metabolic disorders to provide a comparative context for the potential validation of this compound.

Table 1: Performance of Established Biomarkers for Metabolic Disorders

BiomarkerDisorder(s)Method of DetectionAdvantagesLimitationsRepresentative Sensitivity & Specificity
Glycated Hemoglobin (HbA1c) Type 2 DiabetesHPLC, ImmunoassayReflects long-term glycemic control (2-3 months), standardized assaysInfluenced by conditions affecting red blood cell turnoverSensitivity: 80-90%, Specificity: 80-90% for diagnosing diabetes
Fasting Plasma Glucose Type 2 DiabetesEnzymatic AssaysInexpensive, widely availableHigh day-to-day variability, reflects short-term glucose levelsSensitivity: ~50%, Specificity: ~95% for diagnosing diabetes
Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) Dyslipidemia, Cardiovascular Disease RiskEnzymatic AssaysWell-established risk indicators for cardiovascular diseaseIndirect markers of metabolic health, can be influenced by diet and lifestyleVariable depending on the specific lipid and population
Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) Non-Alcoholic Fatty Liver Disease (NAFLD)Enzymatic AssaysRoutinely measured in clinical practiceLack specificity for NAFLD, can be normal in patients with significant liver diseaseSensitivity: ~50-80%, Specificity: ~70-90% for detecting hepatic steatosis
C-Reactive Protein (CRP) Systemic InflammationImmunoassayGeneral marker of inflammationNot specific to metabolic disorders, elevated in various inflammatory conditionsHighly variable

Table 2: Performance of Emerging Biomarkers for Metabolic Disorders

BiomarkerDisorder(s)Method of DetectionPotential AdvantagesCurrent Limitations
Adiponectin Obesity, Insulin (B600854) ResistanceImmunoassayDirectly reflects adipocyte function and insulin sensitivityLevels can be influenced by various factors, standardization of assays needed
Leptin Obesity, Insulin ResistanceImmunoassayCorrelates with body fat massLeptin resistance is common in obesity, limiting its diagnostic utility
Fibroblast Growth Factor 21 (FGF21) NAFLD, Type 2 DiabetesImmunoassayPotential to reflect hepatic stress and metabolic dysregulationShort half-life, requires further validation in large cohorts
Acylcarnitines (e.g., C8, C10) Fatty Acid Oxidation Disorders, Insulin ResistanceMass SpectrometryReflect mitochondrial function and fatty acid metabolismComplex profiles requiring specialized analytical techniques
This compound (Candidate) Metabolic Disorders (Hypothesized)LC-MS/MSPotential to directly reflect incomplete fatty acid oxidation in mitochondriaLack of clinical validation studies, limited data on reference ranges and performance

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following are detailed methodologies for its analysis in biological samples, primarily using mass spectrometry-based techniques.

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of this compound.

1. Sample Preparation:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Extraction: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The exact m/z values will need to be determined through infusion of a pure standard.

3. Data Analysis:

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Fatty Acid Metabolites in Serum by GC-MS

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the analysis of fatty acid profiles, which can provide a broader context for the metabolic state.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Perform a Folch extraction using a 2:1 chloroform:methanol mixture to extract total lipids from 100 µL of serum.

  • Saponification: Saponify the extracted lipids using a methanolic potassium hydroxide (B78521) solution to release the fatty acids.

  • Derivatization: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as boron trifluoride-methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A GC system equipped with a split/splitless injector.

  • Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan a mass range of m/z 50-550.

3. Data Analysis:

  • Identification: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

  • Semi-Quantification: Estimate the relative abundance of each fatty acid by integrating the peak areas of their corresponding FAMEs.

Visualizing the Context: Signaling Pathways and Workflows

Understanding the metabolic context of this compound and the process of biomarker validation is essential. The following diagrams, created using the DOT language, illustrate these concepts.

Fatty Acid β-Oxidation Pathway

This diagram illustrates the mitochondrial fatty acid β-oxidation spiral, where this compound is an intermediate.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., this compound) Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Biomarker Validation Workflow

This diagram outlines the typical phases involved in validating a novel biomarker, from initial discovery to clinical implementation.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (Untargeted Metabolomics) Qualification Phase 2: Qualification (Targeted analysis in smaller cohorts) Discovery->Qualification Candidate Biomarker Identification Verification Phase 3: Verification (Validation in larger, independent cohorts) Qualification->Verification Analytical & Clinical Validation Clinical_Assay Phase 4: Clinical Assay Development (Standardization and optimization) Verification->Clinical_Assay Demonstrated Utility Implementation Phase 5: Clinical Implementation (Regulatory approval and clinical use) Clinical_Assay->Implementation Assay Validation

A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of acyl-CoA species such as 10-hydroxydodecanoyl-CoA is paramount. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, offering insights into their respective performance characteristics and detailed experimental protocols to aid in methodological selection and application.

While direct comparative studies on this compound are not extensively published, this guide synthesizes data from the analysis of structurally similar long-chain acyl-CoAs and hydroxy fatty acids to present a robust comparative framework.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often hinges on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of each method for the analysis of acyl-CoAs and related molecules.

ParameterHPLC-UV/FluorescenceLC-MS/MS
Limit of Detection (LOD) ~120 pmol (with derivatization)[1]1-10 fmol[1]
Limit of Quantification (LOQ) ~1.3 nmol[1]5-50 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]
Precision (RSD%) < 15%[1]< 5%[1][2]
Accuracy (% Recovery) 95.0-99.2%[3]94.8-110.8%[2]
Specificity Moderate (risk of co-elution)[1]High (based on mass-to-charge ratio)[1][4]
Throughput Moderate[1]High[1]

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and accurate quantification. Below are representative methodologies for both HPLC and LC-MS/MS analysis of long-chain acyl-CoAs, adapted for this compound.

HPLC-UV Method Protocol

This method often requires pre-column derivatization to enhance the chromophoric properties of the analyte for UV detection.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

  • Derivatization:

    • React the extracted sample with a thiol-specific labeling agent to attach a chromophore.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a pH of ~2.5.[6]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector set at the maximum absorbance wavelength of the derivatized analyte (typically between 210-225 nm).[5][6]

    • Injection Volume: 5-20 µL.[5][6]

LC-MS/MS Method Protocol

LC-MS/MS offers higher sensitivity and specificity, generally without the need for derivatization.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 50 µL of plasma or tissue homogenate, add 10 µL of an appropriate internal standard working solution.

    • Add 440 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]

    • Transfer the supernatant to an autosampler vial for injection.[7]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined and optimized. For long-chain acyl-CoAs, a neutral loss of 507 is often monitored.[2]

    • Collision Energy: Optimized for the specific analyte.[1]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization SPE->Derivatization HPLC HPLC Separation Derivatization->HPLC UV_Detector UV/Fluorescence Detection HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

Figure 1: HPLC with UV/Fluorescence Detection Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation Supernatant->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Figure 2: LC-MS/MS Analysis Workflow.

Conclusion

The choice between HPLC and LC-MS/MS for the quantification of this compound should be guided by the specific needs of the research. HPLC with UV or fluorescence detection is a cost-effective and reliable method, particularly when high sensitivity is not the primary concern. However, it may lack the specificity required for complex biological matrices and often involves a more laborious sample preparation process, including derivatization.

In contrast, LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities.[1][4] The ability to use stable isotope-labeled internal standards and monitor specific mass transitions significantly reduces matrix effects and the risk of interferences, making it the gold standard for quantitative bioanalysis. While the initial instrumentation cost is higher, the detailed and accurate data generated by LC-MS/MS can be invaluable for advancing research and drug development in the field of fatty acid metabolism.

References

Comparing the substrate specificity of acyl-CoA dehydrogenases for 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of four key mitochondrial acyl-CoA dehydrogenases (ACADs) — Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenase — with a focus on the hydroxylated fatty acyl-CoA, 10-hydroxydodecanoyl-CoA. Acyl-CoA dehydrogenases catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation by introducing a trans double-bond between the α and β carbons of the acyl-CoA thioester substrate.[1] Deficiencies in these enzymes are linked to various metabolic disorders, making them crucial targets in drug development and metabolic research.[1]

While direct kinetic data for this compound is limited in publicly available literature, this guide leverages experimental data for the structurally analogous substrate, dodecanoyl-CoA (C12-CoA), to infer and compare the enzymatic activities. The presence of a hydroxyl group at the C10 position is expected to influence substrate binding and catalytic efficiency, likely reducing the activity compared to the non-hydroxylated counterpart due to steric hindrance and altered polarity within the enzyme's active site.

Quantitative Comparison of Acyl-CoA Dehydrogenase Activity

The following table summarizes the known substrate specificities of SCAD, MCAD, LCAD, and VLCAD for dodecanoyl-CoA (C12-CoA), a close structural analog of this compound. This data provides a baseline for predicting the relative activities of these enzymes towards the hydroxylated substrate.

EnzymeOptimal Substrate Chain LengthActivity with Dodecanoyl-CoA (C12-CoA)Predicted Relative Activity with this compound
SCAD C4-C6 Acyl-CoAs[2]Very Low to NegligibleNegligible
MCAD C6-C12 Acyl-CoAs[2]HighModerate to Low
LCAD C12-C18 Acyl-CoAsHighModerate
VLCAD C14-C20 Acyl-CoAs[2]ModerateLow

Note: The predicted relative activity for this compound is an educated inference based on the known substrate preferences and the likely steric and electronic effects of the hydroxyl group. Experimental validation is required for precise kinetic parameters.

Experimental Protocols

Several established assays are utilized to measure the activity of acyl-CoA dehydrogenases. The choice of assay depends on the specific research question, the purity of the enzyme preparation, and the available equipment.

Ferricenium-Based Spectrophotometric Assay

This continuous spectrophotometric assay is widely used for its convenience and sensitivity. It measures the reduction of ferricenium ions by the FADH₂ produced during the acyl-CoA dehydrogenation reaction.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2), a known concentration of the acyl-CoA substrate (e.g., dodecanoyl-CoA or this compound), and the electron acceptor, ferricenium hexafluorophosphate.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of the specific acyl-CoA dehydrogenase (SCAD, MCAD, LCAD, or VLCAD).

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculation of Activity: The rate of absorbance change is used to calculate the enzyme activity, typically expressed in units of µmol of substrate oxidized per minute per milligram of protein.

Electron-Transferring Flavoprotein (ETF) Fluorescence Reduction Assay

This assay is considered the gold standard as it utilizes the natural electron acceptor of ACADs, the electron-transferring flavoprotein (ETF). The reduction of ETF's flavin adenine (B156593) dinucleotide (FAD) cofactor results in a decrease in its intrinsic fluorescence.

Methodology:

  • Anaerobic Conditions: The assay must be performed under strictly anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved in a sealed cuvette or microplate that has been purged with an inert gas like argon or nitrogen.

  • Reaction Components: The reaction mixture includes a buffer, the acyl-CoA substrate, purified ETF, and the acyl-CoA dehydrogenase.

  • Fluorescence Measurement: The reaction is initiated by the addition of the enzyme, and the decrease in ETF fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 380 nm and 520 nm, respectively.

  • Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity.

Mitochondrial Fatty Acid β-Oxidation Pathway

The diagram below illustrates the central role of acyl-CoA dehydrogenases in the mitochondrial fatty acid β-oxidation spiral. This pathway is fundamental for energy production from fatty acids.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ²-Enoyl-CoA ACAD->Enoyl_CoA FADH₂ ETC Electron Transport Chain ACAD->ETC e⁻ ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HADH β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NADH Ketoacyl_CoA β-Ketoacyl-CoA HADH->Ketoacyl_CoA HADH->ETC e⁻ KT β-Ketothiolase Ketoacyl_CoA->KT CoA-SH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) KT->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA KT->Acetyl_CoA Shortened_Acyl_CoA->ACAD Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Comparing Substrate Specificity

The following diagram outlines a typical experimental workflow for comparing the substrate specificity of different acyl-CoA dehydrogenases.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis and Comparison Enzyme_Purification Purify SCAD, MCAD, LCAD, and VLCAD Assay_Setup Set up Activity Assays (e.g., Ferricenium or ETF-based) Enzyme_Purification->Assay_Setup Substrate_Synthesis Synthesize or Procure This compound and Dodecanoyl-CoA Substrate_Synthesis->Assay_Setup Data_Collection Measure Kinetic Parameters (Km, Vmax) for each enzyme with both substrates Assay_Setup->Data_Collection Data_Analysis Analyze Kinetic Data Data_Collection->Data_Analysis Comparison Compare Substrate Specificity and Catalytic Efficiency Data_Analysis->Comparison Conclusion Draw Conclusions on the Effect of C10-Hydroxylation Comparison->Conclusion

References

A Functional Comparison of 10-Hydroxydodecanoyl-CoA and Other Medium-Chain Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of 10-Hydroxydodecanoyl-CoA with other canonical medium-chain acyl-CoAs (MCACs). While direct comparative kinetic data for this compound is limited in publicly available literature, this document synthesizes known metabolic pathways, enzymatic functions, and signaling roles of related molecules to offer a comprehensive overview for research and drug development purposes.

Introduction to Medium-Chain Acyl-CoAs

Medium-chain fatty acids (MCFAs), typically containing 6 to 12 carbon atoms, are important sources of energy and signaling molecules. Once activated to their coenzyme A (CoA) thioesters, these medium-chain acyl-CoAs (MCACs) are primarily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, NADH, and FADH2. This process is crucial for energy homeostasis, particularly during periods of fasting. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane independently of the carnitine shuttle, leading to their rapid metabolism.

This compound is a hydroxylated medium-chain acyl-CoA derived from 10-hydroxydecanoic acid, a fatty acid found in royal jelly. Its hydroxyl group introduces structural and functional differences compared to its non-hydroxylated counterpart, dodecanoyl-CoA, and other common MCACs like octanoyl-CoA. This guide explores these differences in the context of their metabolism and potential cellular signaling roles.

Metabolic Pathways: Mitochondrial and Peroxisomal β-Oxidation

MCACs are substrates for a series of enzymatic reactions in both mitochondria and peroxisomes. The initial and often rate-limiting step is catalyzed by acyl-CoA dehydrogenases in mitochondria and acyl-CoA oxidases in peroxisomes.

Mitochondrial β-Oxidation:

The canonical pathway for MCAC degradation occurs in the mitochondria. The key enzymes involved are:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Catalyzes the initial dehydrogenation of C4 to C12 acyl-CoAs.

  • Enoyl-CoA Hydratase: Hydrates the resulting trans-2-enoyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the 3-hydroxyacyl-CoA intermediate.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Peroxisomal β-Oxidation:

Peroxisomes also contribute to fatty acid oxidation, particularly for very long-chain fatty acids and some medium-chain dicarboxylic acids. The enzymatic steps are similar to mitochondrial β-oxidation but are carried out by a different set of enzymes. A key difference is the first step, which is catalyzed by an Acyl-CoA Oxidase that produces H₂O₂.

The metabolic fate of this compound is likely to involve both mitochondrial and peroxisomal pathways. Its metabolism is hypothesized to proceed through initial oxidation steps, potentially involving ω-oxidation to form a dicarboxylic acid, sebacic acid, which can then undergo further β-oxidation.

Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_peroxisome Peroxisome 10-Hydroxydodecanoic_Acid 10-Hydroxydodecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 10-Hydroxydodecanoic_Acid->Acyl-CoA_Synthetase ATP, CoA 10-Hydroxydodecanoyl_CoA This compound Acyl-CoA_Synthetase->10-Hydroxydodecanoyl_CoA AMP, PPi Mito_Beta_Oxidation β-Oxidation (several cycles) 10-Hydroxydodecanoyl_CoA->Mito_Beta_Oxidation MCAD, etc. Peroxi_Beta_Oxidation β-Oxidation / ω-Oxidation 10-Hydroxydodecanoyl_CoA->Peroxi_Beta_Oxidation ACOX, etc. Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Sebacic_Acid Sebacic Acid (Dicarboxylic Acid) Peroxi_Beta_Oxidation->Sebacic_Acid Peroxi_Beta_Oxidation_2 β-Oxidation Sebacic_Acid->Peroxi_Beta_Oxidation_2 Further β-Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Shortened_Acyl_CoA->Mito_Beta_Oxidation Carnitine Shuttle Peroxi_Beta_Oxidation_2->Shortened_Acyl_CoA

Figure 1: Proposed metabolic pathways for this compound.

Comparative Functional Data

Acyl-CoA SubstrateAcyl-CoA Dehydrogenase (Mitochondria)Acyl-CoA Oxidase (Peroxisome)3-Hydroxyacyl-CoA Dehydrogenase
Octanoyl-CoA (C8) High activity with MCAD.Substrate for medium-chain specific ACOX.Not a direct substrate.
Dodecanoyl-CoA (C12) Substrate for MCAD and LCAD.Substrate for medium- and long-chain specific ACOX.Not a direct substrate.
This compound Likely a substrate for MCAD/LCAD, but the ω-1 hydroxyl group may alter binding affinity and catalytic rate.Potentially a substrate for ACOX, possibly leading to ω-oxidation and dicarboxylic acid formation.Not a direct substrate for the initial step, but a hydroxylated intermediate is formed during each cycle of β-oxidation.

Note: The data in this table is largely inferred from the known substrate specificities of the enzyme families. Experimental validation is required for precise quantitative comparison. One study on pig heart L-3-hydroxyacyl-CoA dehydrogenase demonstrated high activity with medium-chain substrates[1].

Signaling Pathways

Fatty acids and their derivatives are increasingly recognized as important signaling molecules that can modulate gene expression, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

The metabolic products of this compound, particularly dicarboxylic acids like sebacic acid, are potential signaling molecules. Sebacic acid has been shown to modulate the expression of genes involved in glucose and lipid metabolism, including upregulating PPARγ expression[2]. PPARs are key regulators of fatty acid oxidation, and their activation can lead to an increase in the expression of genes encoding for β-oxidation enzymes.

Signaling_Pathway 10-Hydroxydodecanoyl_CoA This compound Metabolism Metabolism (ω- and β-oxidation) 10-Hydroxydodecanoyl_CoA->Metabolism Sebacic_Acid Sebacic Acid (Dicarboxylic Acid) Metabolism->Sebacic_Acid PPARg PPARγ (Nuclear Receptor) Sebacic_Acid->PPARg Activates Gene_Expression Target Gene Expression (e.g., Lipogenesis, Gluconeogenesis) PPARg->Gene_Expression Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Enzyme Purify Recombinant Enzyme (e.g., MCAD, ACOX) ACAD_Assay Acyl-CoA Dehydrogenase Assay (Spectrophotometric) Enzyme->ACAD_Assay ACOX_Assay Acyl-CoA Oxidase Assay (Fluorometric/Spectrophotometric) Enzyme->ACOX_Assay Substrates Synthesize/Purchase Acyl-CoA Substrates (Octanoyl-CoA, Dodecanoyl-CoA, 10-OH-Dodecanoyl-CoA) Substrates->ACAD_Assay Substrates->ACOX_Assay Kinetics Determine Km and Vmax for each substrate ACAD_Assay->Kinetics ACOX_Assay->Kinetics Comparison Compare Kinetic Parameters Kinetics->Comparison

References

Isotopic Dilution Mass Spectrometry: The Gold Standard for Accurate 10-Hydroxydodecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 10-Hydroxydodecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing our understanding of various physiological and pathological processes. This guide provides a comprehensive comparison of isotopic dilution mass spectrometry (LC-MS/MS) with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

Isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the premier method for the quantification of this compound due to its unparalleled sensitivity, specificity, and accuracy.[1] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but mass-shifted, allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring highly reliable results.[1]

Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection, offer a more accessible and cost-effective approach. However, they generally exhibit lower sensitivity and are more susceptible to interferences from complex biological matrices. The following table summarizes the key performance characteristics of these methods.

ParameterIsotopic Dilution LC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[2]~120 pmol (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol[2]~1.3 nmol[2]~100 fmol[2]
Linearity (R²) >0.99[3]>0.99[4][5]Variable
Precision (RSD%) < 5%[2]< 15%[2]< 20%[2]
Specificity High[6]ModerateHigh
Throughput HighModerateLow to Moderate

Note: The data for Isotopic Dilution LC-MS/MS and its comparison with other methods are adapted from a guide for a structurally similar medium-chain hydroxyacyl-CoA, 3-Hydroxy-Octanoyl-CoA, due to the lack of a specific validated public dataset for this compound.[2] The performance of HPLC-UV is based on validated methods for other organic molecules, demonstrating the general capabilities of the technique.[4][5]

Experimental Protocols

Isotopic Dilution LC-MS/MS Method (Proposed)

This protocol is adapted from established methods for the analysis of medium-chain acyl-CoAs and offers high sensitivity and specificity for this compound quantification.[2][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike the biological sample (e.g., cell lysate, tissue homogenate) with a known amount of this compound stable isotope internal standard (e.g., ¹³C-labeled).

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Type: Selected Reaction Monitoring (SRM).[7]

  • SRM Transitions:

    • This compound: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analogue.

  • Collision Energy: Optimize for the specific analyte and internal standard.[2]

Alternative Method: HPLC-UV

This method provides a viable alternative for the quantification of 10-hydroxydodecanoic acid (the free acid form), which can be correlated back to the CoA ester levels under certain assumptions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Hydrolyze the acyl-CoA sample to release the free fatty acid.

  • Acidify the sample with a suitable acid (e.g., HCl).

  • Extract the 10-hydroxydodecanoic acid into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 2% acetic acid) and an organic modifier (e.g., methanol).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a low wavelength (e.g., 210 nm), where the carboxyl group absorbs.

  • Quantification: Based on a calibration curve generated from standards of 10-hydroxydodecanoic acid.

Visualizing the Workflow and Metabolic Context

To further elucidate the analytical process and the biological relevance of this compound, the following diagrams are provided.

G Experimental Workflow for Isotopic Dilution LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with ¹³C-Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS G Metabolic Pathway: Beta-Oxidation of this compound cluster_key Key This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA Dehydrogenation (FAD -> FADH₂) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Enoyl-CoA->3-Ketoacyl-CoA Hydration Decanoyl-CoA Decanoyl-CoA 3-Ketoacyl-CoA->Decanoyl-CoA Thiolysis (+ CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Decanoyl-CoA->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Analyte Analyte of Interest Intermediate Metabolic Intermediate Product End Product Pathway Metabolic Pathway

References

Head-to-head comparison of chemical and enzymatic synthesis of 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic synthesis of key molecules like 10-Hydroxydodecanoyl-CoA is critical, impacting yield, purity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of these two synthetic routes, offering detailed experimental protocols and visual workflows to inform your selection process.

This compound is a crucial intermediate in fatty acid metabolism and holds potential significance in various research and therapeutic applications. Its synthesis, however, presents distinct challenges and advantages depending on the chosen method. Chemical synthesis offers a traditional and often high-throughput approach, while enzymatic synthesis provides a greener, more specific alternative.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Specificity Lower; may produce side products and require extensive purification.High; enzymes offer remarkable substrate and reaction specificity, leading to higher purity.
Yield Variable, often high but can be compromised by side reactions and purification losses.[1]Can be high, with reports of over 90% conversion for similar reactions.[1]
Reaction Conditions Often harsh, requiring organic solvents, extreme temperatures, and potentially toxic reagents.Mild, typically performed in aqueous buffers at physiological temperatures and pH.
Environmental Impact Generally higher due to the use of organic solvents and hazardous reagents.Lower, as it utilizes biodegradable enzymes and aqueous media.
Cost & Scalability Can be cost-effective for large-scale production, though starting materials and purification can be expensive.Enzyme production and purification can be costly, but advancements in recombinant technology are improving scalability and reducing costs.
Stereoselectivity Difficult to control, often resulting in racemic mixtures.High, enzymes can produce specific stereoisomers.

Chemical Synthesis of this compound

Chemical synthesis of this compound typically involves a two-step process: first, the activation of the carboxylic acid group of 10-hydroxydodecanoic acid, followed by the reaction with Coenzyme A (CoA). Two common methods for the activation step are the formation of an N-hydroxysuccinimide (NHS) ester or an acyl chloride.

Experimental Protocol: Chemical Synthesis via N-Hydroxysuccinimide Ester

This method involves the activation of 10-hydroxydodecanoic acid with N-hydroxysuccinimide to form an active ester, which then readily reacts with the thiol group of Coenzyme A.

Materials:

  • 10-hydroxydodecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of 10-hydroxydodecanoic acid:

    • Dissolve 10-hydroxydodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the 10-hydroxydodecanoic acid-NHS ester.

  • Synthesis of this compound:

    • Dissolve the 10-hydroxydodecanoic acid-NHS ester in a minimal amount of DMF or DMSO.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the CoA solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours, maintaining the pH at around 8.0.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to elute the product.

    • Collect the fractions containing this compound and lyophilize to obtain the pure product.

Workflow for Chemical Synthesis

cluster_activation Step 1: Activation cluster_synthesis Step 2: Synthesis cluster_purification Step 3: Purification A 10-Hydroxydodecanoic Acid C 10-Hydroxydodecanoic Acid-NHS Ester A->C Activation B NHS + DCC B->C E This compound C->E Coupling D Coenzyme A D->E F Crude Product E->F G Pure this compound F->G RP-HPLC

Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is a two-step process that mirrors the biological pathway. First, dodecanoic acid is hydroxylated at the omega-10 position to form 10-hydroxydodecanoic acid using a specific hydroxylase. Subsequently, an acyl-CoA synthetase ligates Coenzyme A to the carboxyl group of 10-hydroxydodecanoic acid.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a two-enzyme cascade for the synthesis of this compound.

Materials:

  • Dodecanoic acid

  • Cytochrome P450 monooxygenase (e.g., CYP153A) and its redox partners (a ferredoxin and a ferredoxin reductase)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)

  • Coenzyme A trilithium salt

  • ATP (Adenosine triphosphate)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • E. coli expression system for recombinant enzyme production

  • Affinity chromatography resin (e.g., Ni-NTA) for enzyme purification

  • Reverse-phase HPLC system for purification

Procedure:

  • Enzyme Production and Purification:

    • Express the recombinant cytochrome P450 system and acyl-CoA synthetase in E. coli.

    • Lyse the cells and purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Determine the protein concentration and activity of the purified enzymes.

  • Enzymatic Synthesis of this compound:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), dodecanoic acid (e.g., 1 mM), the purified cytochrome P450 system, and an NADPH regeneration system.

    • Initiate the hydroxylation reaction and incubate at a suitable temperature (e.g., 30°C) with shaking.

    • Monitor the formation of 10-hydroxydodecanoic acid by GC-MS or LC-MS.

    • Once the hydroxylation is complete, add the purified acyl-CoA synthetase, Coenzyme A (1.2 equivalents), ATP (2 equivalents), and MgCl₂ (5 mM) to the reaction mixture.

    • Continue the incubation at the optimal temperature for the acyl-CoA synthetase.

    • Monitor the formation of this compound by HPLC.

  • Purification:

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

    • Centrifuge to remove precipitated proteins.

    • Purify the supernatant containing this compound using reverse-phase HPLC as described for the chemical synthesis method.

Workflow for Enzymatic Synthesis

cluster_hydroxylation Step 1: Hydroxylation cluster_ligation Step 2: CoA Ligation cluster_purification Step 3: Purification A Dodecanoic Acid C 10-Hydroxydodecanoic Acid A->C Hydroxylation B CYP450 System + NADPH B->C F This compound C->F Ligation D Coenzyme A + ATP D->F E Acyl-CoA Synthetase E->F G Crude Product F->G H Pure this compound G->H RP-HPLC

Workflow for the enzymatic synthesis of this compound.

Metabolic Pathway of ω-Hydroxy Fatty Acids

This compound is an intermediate in the ω-oxidation pathway of fatty acids. This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids. The initial hydroxylation is typically catalyzed by cytochrome P450 enzymes. The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid, which can then undergo β-oxidation from both ends.

cluster_pathway ω-Oxidation Pathway A Dodecanoic Acid B 10-Hydroxydodecanoic Acid A->B CYP450 (Hydroxylation) C This compound B->C Acyl-CoA Synthetase D 10-Oxododecanoyl-CoA C->D Alcohol Dehydrogenase E Dodecanedioyl-CoA D->E Aldehyde Dehydrogenase F β-Oxidation E->F

Metabolic pathway of ω-hydroxy fatty acids.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the research or application. Chemical synthesis may be favored for its potential for high-throughput and scalability, especially when stereoselectivity is not a primary concern. However, the harsh reaction conditions and potential for side products necessitate careful consideration of purification strategies.

Enzymatic synthesis, on the other hand, offers a highly specific, stereoselective, and environmentally friendly alternative. While the initial setup and enzyme production can be more complex and costly, the milder reaction conditions and higher purity of the final product can be significant advantages. As enzyme engineering and recombinant expression technologies continue to advance, the scalability and cost-effectiveness of enzymatic synthesis are expected to improve, making it an increasingly attractive option for the production of complex biomolecules like this compound.

References

Comparative Analysis of the Biological Activity of 10-Hydroxydodecanoyl-CoA and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acid metabolites is crucial for identifying novel therapeutic targets. This guide provides a comparative evaluation of 10-Hydroxydodecanoyl-CoA and its key derivatives, focusing on their distinct biological effects and the underlying experimental evidence.

Introduction

This compound is a medium-chain acyl-CoA molecule that serves as an intermediate in fatty acid metabolism. While its direct biological activities are not extensively documented in publicly available research, its primary metabolic derivatives, 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA), have been the subject of numerous studies. These derivatives, particularly 10-HDA, are major components of royal jelly and are credited with many of its therapeutic properties. This guide will compare the known biological activities of these key derivatives, providing available quantitative data and the experimental protocols used to ascertain these activities.

Biosynthetic Relationship

This compound is a precursor in the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA). An acyl-CoA oxidase enzyme catalyzes the desaturation of 10-hydroxydecanoyl-CoA to form the α,β-unsaturated fatty acid, 10-HDA. This metabolic link is fundamental to understanding the biological relevance of this compound, as its conversion to 10-HDA gives rise to a molecule with a wide array of biological functions.

This compound This compound 10-Hydroxy-2-decenoic acid (10-HDA) 10-Hydroxy-2-decenoic acid (10-HDA) This compound->10-Hydroxy-2-decenoic acid (10-HDA) Desaturation Acyl-CoA Oxidase Acyl-CoA Oxidase Acyl-CoA Oxidase->10-Hydroxy-2-decenoic acid (10-HDA)

Biosynthesis of 10-HDA from this compound.

Comparative Biological Activities

While direct experimental data on the biological activity of this compound is scarce, the activities of its derivatives, 10-HDA and 10-HDAA, have been well-characterized. The following table summarizes their known effects and provides quantitative data where available.

Biological Activity10-Hydroxy-2-decenoic acid (10-HDA)10-Hydroxydecanoic acid (10-HDAA)
Anti-inflammatory Modulates production of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α.[1]Suppresses the increase in interleukin-6 (IL-6), TNF-α, and monocyte chemotactic protein (MCP-1) levels in a concentration-dependent manner.[2]
Antimicrobial Exhibits bactericidal activity against various pathogens including Staphylococcus aureus.[1][3]Demonstrates antimalarial and antileishmanial activities. Shows better efficacy as a single molecule compared to royal jelly.[2]
Antitumor Shows in vitro antitumor activity.Data not extensively available.
Immunomodulatory Increases IL-1ra in a dose-dependent manner.[1]Appears to be responsible for the immune-stimulating effect attributed to Royal Jelly.[2]
Estrogenic Weak inhibitor of the binding of 17β-estradiol to ERβ.[2]Weak inhibitor of the binding of 17β-estradiol to ERβ with an IC50 value of 140 μM. No inhibitory effect on ERα was detected.[2]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines in cell culture.

Cell Line: Human colon cancer cells (WiDr) or microglial cell lines (BV-2, N9).

Protocol:

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the test compound (e.g., 10-HDA or 10-HDAA) for a specified period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS).

  • Cytokine Measurement: After the incubation period, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, MCP-1) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle-treated control group to determine the inhibitory effect of the compound.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Microorganism: Staphylococcus aureus or other relevant pathogenic bacteria.

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in a multi-well plate containing the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Fatty Acyl-CoA Activity Assay (Fluorometric)

Objective: To quantitatively determine the concentration of fatty acyl-CoAs in biological samples. While not a direct measure of the "biological activity" in terms of cellular effects, this assay is crucial for studying the enzymatic reactions involving these molecules.

Principle: This assay utilizes a combination of enzymes that use fatty acyl-CoA as a substrate, leading to the production of a fluorescent product. The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer. Centrifuge to remove cellular debris.

  • Reagent Preparation: Prepare a working reagent containing the necessary enzymes (e.g., acyl-CoA oxidase, horseradish peroxidase) and a fluorescent dye reagent in an assay buffer.

  • Assay Procedure:

    • Add samples and standards to a multi-well plate.

    • Add the working reagent to all wells.

    • Incubate at room temperature for a specified time (e.g., 40 minutes).

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).

  • Data Analysis: Calculate the fatty acyl-CoA concentration in the samples based on the standard curve.

cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation Tissue/Cell Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Add Sample/Standard to Plate Add Sample/Standard to Plate Supernatant Collection->Add Sample/Standard to Plate Add Working Reagent Add Working Reagent Add Sample/Standard to Plate->Add Working Reagent Incubation Incubation Add Working Reagent->Incubation Measure Fluorescence Measure Fluorescence Incubation->Measure Fluorescence Calculate Concentration Calculate Concentration Measure Fluorescence->Calculate Concentration

Workflow for a general fatty acyl-CoA activity assay.

Conclusion

The biological activity of this compound is primarily manifested through its conversion to its more studied derivatives, 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). These derivatives exhibit a range of significant biological effects, including anti-inflammatory, antimicrobial, and immunomodulatory activities. While direct evidence for the biological activity of this compound remains limited, its role as a key metabolic precursor highlights its importance in cellular biochemistry. Further research is warranted to elucidate the direct biological functions of this compound and to explore the therapeutic potential of modulating its metabolic pathways. The provided experimental protocols offer a foundation for researchers to further investigate the comparative bioactivities of this important class of fatty acid metabolites.

References

Inter-laboratory Validation of an Analytical Method for 10-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 10-Hydroxydodecanoyl-CoA, a critical intermediate in fatty acid metabolism. While specific inter-laboratory validation data for this compound is not publicly available, this document compiles and compares validated methods for structurally similar long-chain fatty acyl-CoAs (LCFACoAs). The objective is to offer researchers, scientists, and drug development professionals a robust framework for selecting and implementing a suitable analytical method. The primary focus is on the widely adopted and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Data Presentation: Comparison of Analytical Methods

The quantification of LCFACoAs is predominantly achieved through LC-MS/MS due to its superior sensitivity and specificity. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, are also available but often require derivatization steps that can introduce variability.

Parameter LC-MS/MS GC-MS HPLC with Fluorescence Detection
Sensitivity (LOD) High (femtomole range)[1]HighHigh (femtomole range)[1]
Specificity Very HighHighModerate
Derivatization Required NoYes (time-consuming)[1]Yes (e.g., chloroacetaldehyde)[1]
Throughput HighLow to MediumMedium
Matrix Effects Potential for ion suppressionLess commonCan be an issue
Validation Data (for similar LCFACoAs) Accuracy: 94.8-110.8% Inter-run Precision: 2.6-12.2% Intra-run Precision: 1.2-4.4%[2]Not readily availableNot readily available

Experimental Protocols: A Validated LC-MS/MS Method for LCFACoAs

The following protocol is a synthesis of validated methods for the quantification of LCFACoAs and is adaptable for this compound.[1][2]

1. Sample Preparation (from tissue)

  • Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the tissue homogenate.

    • Wash the cartridge to remove interfering substances.

    • Elute the LCFACoAs with an appropriate solvent mixture (e.g., acetonitrile/ammonium hydroxide).

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., Zorbax 300 Extend C18).[1]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to achieve separation of the LCFACoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions:

    • For general LCFACoA profiling, a neutral loss scan of 507 Da can be utilized.[2]

    • For specific quantification of this compound, a precursor ion corresponding to its molecular weight and a specific product ion would be monitored.

  • Internal Standard: An isotopically labeled analog of the analyte (e.g., ¹³C-labeled acyl-CoA) should be used for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Mandatory Visualizations

Signaling Pathway of Fatty Acid Beta-Oxidation

The following diagram illustrates the beta-oxidation pathway, a key metabolic process where this compound is an intermediate. This process is crucial for energy production from fatty acids.

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps involved in the analytical workflow for quantifying this compound using LC-MS/MS, from sample collection to data analysis.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: LC-MS/MS Analytical Workflow.

References

Safety Operating Guide

Navigating the Disposal of 10-Hydroxydodecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling and Personal Protective Equipment

When handling 10-Hydroxydodecanoyl-CoA, it is crucial to employ standard laboratory safety practices. Based on information for similar compounds, direct contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation of any dust or aerosols must be prevented.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][4]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Long-sleeved clothing is recommended.[2][3]

  • Respiratory Protection: Under normal use conditions where adequate ventilation is present, respiratory protection is generally not required.[1][3] However, if dust formation is possible or if irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[4]

Safety Data Summary for a Related Compound

The following table summarizes key safety information for 10-Hydroxydecanoic acid, which can serve as a conservative proxy for assessing the potential hazards of this compound in the absence of specific data.

PropertyData for 10-Hydroxydecanoic acid
Physical State Solid[1][3]
Appearance No information available[1][3]
Odor No information available[1][3]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[4] Does not contain substances regulated as hazardous under CERCLA or SARA.[1]
First Aid Measures Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][3] Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][3] Inhalation: Remove to fresh air.[1][3] Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Carbon oxides upon thermal decomposition.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, like any laboratory chemical, must follow a structured and compliant workflow. This involves waste characterization, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Chemical Waste Disposal

  • Waste Characterization:

    • Determine if the this compound waste is pure or mixed with other substances.

    • If it is a mixture, identify all components and their approximate concentrations. This is critical as other components (e.g., solvents, other reagents) will dictate the final disposal route.

    • Consult the SDS for all components of the waste mixture to identify any specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[5]

  • Segregation:

    • Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong oxidizing agents.[4][6]

    • Liquid waste types should be kept in their own separate containers. Never mix chlorinated and non-chlorinated solvents.[7]

  • Containment:

    • Select a container that is compatible with the chemical nature of the waste. Plastic containers are often preferred for chemical waste.[5]

    • Ensure the container has a secure, leak-proof cap.[6]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" (or as required by your institution).[5][6]

    • List all chemical constituents by their full name and their approximate percentages or volumes. Do not use chemical formulas or abbreviations.[6]

    • Indicate the associated hazards (e.g., flammable, toxic, corrosive, reactive).[6]

    • Include the date when waste was first added to the container.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA should be at or near the point of waste generation.[5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[5]

    • Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous, water-soluble, and biodegradable materials in very dilute concentrations.[6][8] Given its nature as a fatty acid derivative, it is unlikely to be suitable for sink disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed characterize Characterize all components and concentrations is_mixed->characterize Yes non_hazardous Treat as non-hazardous chemical waste is_mixed->non_hazardous No (Pure) assess_hazards Assess hazards of all components (SDS) characterize->assess_hazards assess_hazards->non_hazardous No hazardous components hazardous Treat as hazardous chemical waste assess_hazards->hazardous Hazardous components present segregate Segregate from incompatible waste streams non_hazardous->segregate hazardous->segregate container Select and fill a compatible, sealable container segregate->container label_waste Label container with all components, hazards, and date container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Handling 10-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Information

While 10-Hydroxydodecanoyl-CoA is not classified as a hazardous substance, direct contact should be avoided. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1][2]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]
Personal Protective Equipment (PPE)

A risk assessment should be conducted for all laboratory work. The following table summarizes the recommended PPE for handling this compound, assuming it is in solid (powder) form.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable Nitrile GlovesPowder-freePrevents skin contact.[3]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects eyes from dust and splashes.[4]
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.[5]
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles.[1]

Operational and Disposal Plans

Adherence to proper operational procedures and disposal methods is crucial for laboratory safety and environmental protection.

Handling and Storage
  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring powder, to minimize dust generation.[6]

  • Safe Handling Practices : Avoid creating dust.[1] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]

Disposal Plan
  • Waste Collection : Collect waste material in a suitable, labeled, and closed container for disposal.[6]

  • Disposal Method : Dispose of in accordance with all applicable federal, state, and local environmental regulations. This material, if unused, is not considered a hazardous waste. However, disposal practices may vary. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow: Safe Handling of a Chemical Powder

The following diagram outlines the standard procedure for safely handling a non-hazardous chemical powder like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of Chemical Powders.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.